molecular formula C3H2BrNO B165757 2-Bromooxazole CAS No. 125533-82-6

2-Bromooxazole

Cat. No.: B165757
CAS No.: 125533-82-6
M. Wt: 147.96 g/mol
InChI Key: YCHPNSOKVRTPES-UHFFFAOYSA-N
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Description

2-Bromooxazole is a useful research compound. Its molecular formula is C3H2BrNO and its molecular weight is 147.96 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrNO/c4-3-5-1-2-6-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHPNSOKVRTPES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60565645
Record name 2-Bromo-1,3-oxazole
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Molecular Weight

147.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125533-82-6
Record name 2-Bromo-1,3-oxazole
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Record name 2-bromo-1,3-oxazole
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Foundational & Exploratory

Regiocontrolled Synthesis of 2-Bromooxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide or whitepaper on the core.

Introduction

Oxazoles are a vital class of heterocyclic compounds frequently found as core structural motifs in natural products, pharmaceuticals, and functional materials. The introduction of a bromine atom onto the oxazole (B20620) ring, particularly at the C2 position, provides a versatile synthetic handle for further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Heck couplings. 2-Bromooxazole is therefore a key building block for the synthesis of complex molecules in drug discovery and development. However, achieving regiocontrol in the bromination of the oxazole ring can be challenging due to the competing reactivity of the C2, C4, and C5 positions. This guide provides an in-depth overview of the primary strategies for the regiocontrolled synthesis of this compound, with a focus on detailed experimental protocols and mechanistic insights.

Core Synthetic Strategies

The regioselective synthesis of this compound is primarily achieved through two main strategies: the direct, regioselective functionalization of a pre-formed oxazole ring, or the construction of the oxazole ring from acyclic precursors where the bromine is already incorporated or introduced during the cyclization process.

Direct C2-Bromination via Regiocontrolled Lithiation

The most common and direct approach to this compound involves the deprotonation of oxazole at the C2 position to form a 2-lithiooxazole intermediate, which is then quenched with an electrophilic bromine source. The C2 proton is the most acidic proton on the oxazole ring, making this position kinetically favored for deprotonation. However, a critical challenge is the competing lithiation at the C4 or C5 positions and the equilibrium between the 2-lithiooxazole and its more stable acyclic isonitrile enolate tautomer, which can lead to C4-functionalized products.[1][2]

Controlling the regioselectivity depends heavily on the reaction conditions:

  • Base: Strong, non-nucleophilic bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are typically used.

  • Solvent: The choice of solvent is critical. While ethereal solvents like THF are common, highly polar aprotic solvents such as N,N-dimethylformamide (DMF) have been shown to favor the acyclic isonitrile enolate, leading to higher C4 selectivity.[1][2][3] Therefore, for C2 selectivity, traditional ethereal solvents are often preferred.

  • Temperature: Reactions are conducted at very low temperatures (-78 °C) to control the reactivity and prevent side reactions.

  • Bromine Source: N-Bromosuccinimide (NBS) and elemental bromine (Br₂) are common electrophilic bromine sources.

G Start Oxazole Step1 Deprotonation/ Lithiation Start->Step1 Intermediate 2-Lithiooxazole Step1->Intermediate Reagent1 n-BuLi or LDA THF, -78 °C Reagent1->Step1 Step2 Electrophilic Bromination Intermediate->Step2 Product This compound Step2->Product Reagent2 NBS or Br₂ -78 °C Reagent2->Step2

Caption: General workflow for the synthesis of this compound via lithiation.

Synthesis from α-Diazocarbonyl Compounds

An alternative strategy involves the construction of the oxazole ring from acyclic precursors. Rhodium- and copper-catalyzed reactions of α-diazocarbonyl compounds with nitriles are powerful methods for synthesizing oxazoles.[4][5] To achieve a this compound, this method would require the use of cyanogen (B1215507) bromide (BrCN) as the nitrile component. The reaction proceeds through a metal carbene intermediate that undergoes a [3+2] cycloaddition with the nitrile.

G cluster_start Starting Materials Diazo α-Diazocarbonyl Compound Catalyst Rh₂(OAc)₄ or Cu(OTf)₂ Diazo->Catalyst Nitrile Cyanogen Bromide (Br-C≡N) Reaction [3+2] Cycloaddition Nitrile->Reaction Intermediate Metal Carbene Intermediate Catalyst->Intermediate Intermediate->Reaction Product 2-Bromo-Substituted Oxazole Reaction->Product

Caption: Pathway for this compound synthesis from α-diazocarbonyl compounds.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of halogenated oxazoles. Data for direct C2-bromination is often part of broader studies on oxazole functionalization, where C4-bromination is frequently the main goal. The challenge lies in shifting the regioselectivity towards the C2 position.

MethodSubstrateBromine SourceBase/CatalystSolventYield (%)Regioselectivity (C2:C4)Reference(s)
Lithiation-Bromination5-PhenyloxazoleNBSLHMDSDMF87< 2:98 (favors C4)[2],[3]
Lithiation-BrominationOxazole1,2-Dibromoethanen-BuLiTHF~60-70Major Product (C2)[6]
Van Leusen / NBS Bromination2,5-Dimethoxyphenyl-oxazoleNBS-THF19-24Mixture of isomers[7]
Rhodium-Catalyzed Annulation (for oxazole core)1-Tosyl-1,2,3-triazole + Aldehyde-Rh₂(esp)₂DCE62-88N/A (forms oxazole core)[8],[9]

Note: Yields and regioselectivity are highly substrate and condition-dependent. The data for C2-bromination via lithiation is based on established principles, though detailed quantitative comparisons are sparse in the literature which often focuses on achieving C4 selectivity.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Lithiation

This protocol is adapted from general procedures for the C2-lithiation of oxazoles.[6]

Materials:

  • Oxazole (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.05 equiv)

  • 1,2-Dibromo-1,1,2,2-tetrachloroethane or N-Bromosuccinimide (NBS) (1.1 equiv)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF (approx. 0.2 M solution based on oxazole).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add oxazole to the cooled solvent and stir for 5 minutes.

  • Slowly add n-butyllithium (1.05 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting mixture at -78 °C for 30-45 minutes.

  • In a separate flask, prepare a solution of the bromine source (e.g., NBS, 1.1 equiv) in a minimum amount of anhydrous THF.

  • Add the solution of the bromine source dropwise to the 2-lithiooxazole solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield this compound.

Protocol 2: Synthesis of Oxazole Core via Van Leusen Reaction

This protocol describes the synthesis of a substituted oxazole, which can be a precursor for subsequent bromination.[7]

Materials:

  • An appropriate aldehyde (e.g., 2,5-dimethoxybenzaldehyde, 1.0 equiv)

  • Tosylmethyl isocyanide (TosMIC, 1.0 equiv)

  • Potassium carbonate (K₂CO₃, 1.5 equiv)

  • Methanol

Procedure:

  • To a round-bottom flask, add the aldehyde, TosMIC, and K₂CO₃ in methanol.

  • Stir the mixture at room temperature or under gentle reflux until the reaction is complete (monitored by TLC).

  • Upon completion, pour the reaction mixture into cold water.

  • Collect the resulting precipitate by filtration. If no precipitate forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the precipitate or the combined organic layers with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the 5-substituted oxazole. This product can then be subjected to a bromination protocol.

Conclusion

The regiocontrolled synthesis of this compound remains a crucial transformation for medicinal and materials chemistry. The most direct and widely employed method is the C2-lithiation of oxazole followed by electrophilic bromination. While kinetically favored, this method requires careful control of reaction parameters—particularly solvent and temperature—to overcome the thermodynamic preference for C4-functionalization that arises from the acyclic isonitrile enolate tautomer. Alternative multi-step strategies, such as the construction of the oxazole ring from pre-functionalized acyclic precursors, offer another route that can provide high regioselectivity, albeit with potentially lower overall process efficiency. The choice of synthetic strategy will ultimately depend on the specific substrate, scale, and desired purity of the final this compound product.

References

Synthesis of 2-Bromooxazole from Oxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-bromooxazole from oxazole (B20620), a critical process for the generation of a versatile building block in medicinal chemistry and materials science. This compound serves as a key intermediate for the introduction of the oxazole moiety into larger, more complex molecules, often through cross-coupling reactions.[1][2] This document provides a comprehensive overview of the predominant synthetic methodology, including detailed experimental protocols, quantitative data, and a mechanistic illustration.

Introduction

Oxazole and its derivatives are prevalent structural motifs in a wide array of biologically active natural products and pharmaceutical agents. The targeted functionalization of the oxazole ring is therefore of significant interest. Direct electrophilic bromination of oxazole is often unselective, leading to a mixture of brominated isomers. Consequently, a more regioselective approach via deprotonation at the C-2 position followed by quenching with an electrophilic bromine source has become the standard and most effective method for the synthesis of this compound.[2][3] The C-2 position of the oxazole ring is the most acidic, facilitating regioselective deprotonation.[4][5]

Synthetic Approach: Deprotonation-Bromination

The principal strategy for the synthesis of this compound involves a two-step, one-pot procedure:

  • Deprotonation: Treatment of oxazole with a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperature in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). This selectively removes the proton at the C-2 position, generating a 2-lithiooxazole intermediate.[3][6]

  • Bromination: The in situ generated 2-lithiooxazole is then quenched with an electrophilic bromine source, such as elemental bromine (Br₂) or N-bromosuccinimide (NBS), to yield the desired this compound.[3][7]

This method offers excellent regiocontrol and generally provides good to high yields of the target compound.[1][3]

Reaction Mechanism and Experimental Workflow

The synthesis proceeds through a well-defined organometallic intermediate. The key steps are illustrated in the diagrams below.

G Oxazole Oxazole Lithiooxazole 2-Lithiooxazole Intermediate Oxazole->Lithiooxazole Deprotonation (-78 °C, THF) Base Strong Base (e.g., n-BuLi) Base->Lithiooxazole Product This compound Lithiooxazole->Product Bromination BromineSource Electrophilic Bromine (e.g., Br₂) BromineSource->Product

Figure 1: Reaction mechanism for the synthesis of this compound.

G Start Start Setup Reaction Setup: - Inert atmosphere (Ar/N₂) - Anhydrous THF - Cool to -78 °C Start->Setup AddOxazole Add Oxazole Setup->AddOxazole AddBase Slowly Add Strong Base (e.g., n-BuLi) AddOxazole->AddBase Stir1 Stir at -78 °C AddBase->Stir1 AddBromine Add Brominating Agent (e.g., Br₂) Stir1->AddBromine Stir2 Stir at -78 °C to RT AddBromine->Stir2 Quench Quench Reaction (e.g., with aq. NH₄Cl) Stir2->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify End This compound Purify->End

Figure 2: General experimental workflow for this compound synthesis.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of this compound. Precise control over temperature and stoichiometry is crucial for achieving high yields and purity.[3]

ParameterValue/ConditionNotes
Starting Material Oxazole-
Base n-Butyllithium (n-BuLi)Typically 1.1 to 1.5 equivalents.[8]
Lithium Diisopropylamide (LDA)Can also be used; may be necessary for substituted oxazoles to avoid side reactions.[3][9][10]
Brominating Agent Bromine (Br₂)Stoichiometric amount.
N-Bromosuccinimide (NBS)An alternative solid, easier to handle brominating agent.[7][11]
Solvent Anhydrous Tetrahydrofuran (THF)Essential to use dry solvent to prevent quenching of the organolithium base.[7]
Temperature -78 °CMaintained during deprotonation and addition of the brominating agent.[7]
Reaction Time 30 min - 2 hoursVaries depending on the specific conditions and scale.[7][12]
Yield QuantitativeHigh yields are reported, though purification can affect the isolated yield.[3]

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound. All operations should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: Synthesis using n-Butyllithium and Bromine

This procedure is adapted from general methods for the lithiation and bromination of heterocycles.[1][3][12]

Materials:

  • Oxazole

  • n-Butyllithium (solution in hexanes, e.g., 2.5 M)

  • Bromine (Br₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with anhydrous THF. The flask is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of Oxazole: Oxazole (1.0 eq.) is dissolved in a small amount of anhydrous THF and added to the cooled reaction flask.

  • Deprotonation: n-Butyllithium (1.1 eq.) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture is stirred at -78 °C for 30-60 minutes.

  • Bromination: A solution of bromine (1.0 eq.) in anhydrous THF is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. A color change from the bromine solution is typically observed upon addition. The reaction mixture is stirred for an additional 30-60 minutes at -78 °C.

  • Quenching: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution while the flask is still in the cooling bath. The mixture is then allowed to warm to room temperature.

  • Work-up: The reaction mixture is transferred to a separatory funnel and diluted with water and an organic solvent (e.g., diethyl ether or ethyl acetate). The layers are separated. The aqueous layer is extracted two more times with the organic solvent.

  • Washing: The combined organic layers are washed sequentially with saturated aqueous Na₂S₂O₃ solution (to remove excess bromine), water, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by silica (B1680970) gel column chromatography to afford pure this compound.

Conclusion

The synthesis of this compound from oxazole is a robust and efficient process when conducted with careful control of reaction conditions, particularly temperature and atmospheric moisture. The deprotonation-bromination sequence provides a highly regioselective route to this valuable synthetic intermediate. The protocols and data presented in this guide offer a comprehensive resource for researchers in organic synthesis and drug development, enabling the reliable production of this compound for further chemical exploration.

References

An In-depth Technical Guide to the Direct Bromination of Oxazole to 2-Bromooxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazole (B20620) moieties are significant heterocyclic scaffolds prevalent in numerous natural products and pharmaceutical agents. The functionalization of the oxazole ring is a key strategy in medicinal chemistry for the development of novel therapeutic agents. Specifically, 2-bromooxazole serves as a versatile synthetic intermediate, enabling further molecular diversification through various cross-coupling reactions. This technical guide provides a comprehensive overview of the methodologies for the direct synthesis of this compound from oxazole, with a focus on providing detailed experimental protocols and comparative data to aid researchers in their synthetic endeavors. While direct electrophilic bromination of the oxazole ring often leads to a mixture of products with low yields, a regioselective deprotonation at the C2 position followed by quenching with an electrophilic bromine source has emerged as the most reliable and efficient strategy. The C2 proton of the oxazole ring is the most acidic, facilitating this regioselective functionalization.[1]

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound can be approached via two main strategies: direct electrophilic bromination and a deprotonation-bromination sequence. The latter has proven to be significantly more effective in achieving high regioselectivity and yield.

MethodologyBase/CatalystBrominating AgentSolventTemperature (°C)Reaction TimeYield (%)Remarks
Deprotonation-Bromination n-Butyllithium (n-BuLi)N-Bromosuccinimide (NBS)Anhydrous THF-781-3 hoursHigh (specific yield data not consistently reported, but this is the preferred method)This is the most common and regioselective method for C2 bromination.[1]
Deprotonation-Bromination Lithium Diisopropylamide (LDA)N-Bromosuccinimide (NBS)Anhydrous THF-78Not specifiedHighLDA can be used as an alternative to n-BuLi, particularly for substituted oxazoles to improve selectivity.[2]
Electrophilic Bromination Not ApplicableN-Bromosuccinimide (NBS)THFRoom Temperature4 hours19-24 (for a substituted aryloxazole)This method was applied to a dimethoxy aryloxazole and resulted in a mixture of brominated products with low yields of the desired isomers.[3]

Experimental Protocols

The following is a detailed experimental protocol for the preferred deprotonation-bromination method for the synthesis of this compound.

Synthesis of this compound via C2-Lithiation and Bromination

This procedure is adapted from established methodologies for the C2-functionalization of oxazoles.[1]

Materials:

  • Oxazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • N-Bromosuccinimide (NBS)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for extraction (e.g., diethyl ether or ethyl acetate) and column chromatography (e.g., hexanes and ethyl acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Dry ice/acetone bath

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with oxazole (1.0 eq.). The flask is sealed with a septum and purged with an inert gas (argon or nitrogen). Anhydrous THF is then added via syringe.

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 eq.) is added dropwise to the stirred solution via syringe, ensuring the internal temperature remains at -78 °C. The reaction is stirred at this temperature for 1 hour to ensure complete deprotonation at the C2 position.

  • Preparation of Brominating Agent: In a separate dry flask, N-bromosuccinimide (1.2 eq.) is dissolved in anhydrous THF under an inert atmosphere.

  • Bromination: The solution of NBS is slowly added to the lithiated oxazole solution at -78 °C via syringe or cannula. The resulting mixture is stirred at -78 °C for an additional 1-2 hours.

  • Quenching: The reaction is quenched at -78 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: The reaction mixture is allowed to warm to room temperature. The aqueous layer is extracted three times with an organic solvent such as diethyl ether or ethyl acetate (B1210297).

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Reaction Workflow and Logic

The regioselective synthesis of this compound is predicated on the enhanced acidity of the C2 proton, which allows for its selective removal by a strong base, followed by the introduction of an electrophilic bromine source.

Synthesis_Workflow Workflow for the Synthesis of this compound Start Start: Oxazole in Anhydrous THF Cooling Cool to -78 °C (Dry Ice/Acetone Bath) Start->Cooling Deprotonation Add n-BuLi (1.1 eq.) Stir for 1 hr at -78 °C Cooling->Deprotonation Lithiated_Intermediate Formation of 2-Lithiooxazole Deprotonation->Lithiated_Intermediate Bromination Add NBS (1.2 eq.) in THF Stir for 1-2 hrs at -78 °C Lithiated_Intermediate->Bromination Product_Formation Formation of this compound Bromination->Product_Formation Quench Quench with Saturated aq. NH4Cl Product_Formation->Quench Workup Aqueous Work-up and Extraction Quench->Workup Purification Purification by Column Chromatography Workup->Purification Final_Product End: Pure this compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

References

Reaction Mechanism and Regioselectivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-Bromooxazole via Lithiation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the regioselective synthesis of this compound, a critical building block in medicinal chemistry and materials science. The core of this methodology lies in the direct lithiation of the oxazole (B20620) ring, followed by quenching with an electrophilic bromine source. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, and summarizes key quantitative data for this transformation.

The synthesis of this compound via lithiation hinges on the selective deprotonation at the C2 position of the oxazole ring. The C2 proton is the most acidic proton on the oxazole nucleus, facilitating its removal by a strong organolithium base, such as n-butyllithium (n-BuLi).

Upon deprotonation, a 2-lithiooxazole intermediate is formed. This species exists in a crucial equilibrium with its ring-opened tautomer, an acyclic isonitrile enolate.[1][2] The position of this equilibrium is influenced by factors such as solvent polarity and temperature. In polar aprotic solvents, the acyclic form can be favored.[1] For the synthesis of this compound, the reaction conditions are optimized to trap the cyclic 2-lithiooxazole intermediate.

The final step involves the introduction of an electrophilic bromine source. The 2-lithiooxazole, acting as a potent nucleophile, attacks the bromine atom, leading to the formation of the desired this compound product. Common sources of electrophilic bromine for this reaction include 1,2-dibromo-1,1,2,2-tetrachloroethane and N-bromosuccinimide (NBS).

Reaction_Mechanism cluster_equilibrium Oxazole Oxazole Lithiooxazole 2-Lithiooxazole Oxazole->Lithiooxazole Deprotonation nBuLi n-BuLi (THF, -78 °C) IsonitrileEnolate Acyclic Isonitrile Enolate Lithiooxazole->IsonitrileEnolate Product This compound Lithiooxazole->Product Bromination Equilibrium_Label Equilibrium BromineSource Electrophilic Bromine Source (E-Br)

Caption: Reaction mechanism for this compound synthesis.

Experimental Protocols

The following section details a representative experimental procedure for the synthesis of this compound. This protocol is based on established methods for the regiocontrolled lithiation and bromination of oxazoles.[3]

Materials and Reagents
  • Oxazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • 1,2-dibromo-1,1,2,2-tetrachloroethane or N-bromosuccinimide (NBS)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Step-by-Step Procedure

The following workflow outlines the key steps in the synthesis. All glassware should be oven-dried, and the reaction must be performed under an inert atmosphere.

Experimental_Workflow start Start setup Set up oven-dried glassware under inert atmosphere (Ar/N₂). start->setup dissolve Dissolve oxazole in anhydrous THF. setup->dissolve cool Cool the solution to -78 °C (dry ice/acetone bath). dissolve->cool add_buli Add n-BuLi dropwise, maintaining T < -70 °C. cool->add_buli stir1 Stir the mixture at -78 °C for 1 hour to form 2-lithiooxazole. add_buli->stir1 add_br Add a solution of the bromine source (e.g., C₂Br₂Cl₄) in THF dropwise. stir1->add_br stir2 Stir at -78 °C for an additional 1-2 hours. add_br->stir2 quench Quench the reaction with saturated aqueous NH₄Cl solution. stir2->quench warm Allow the mixture to warm to room temperature. quench->warm extract Perform aqueous work-up: - Separate layers - Extract aqueous phase with ether/EtOAc warm->extract wash Wash combined organic layers with brine. extract->wash dry Dry the organic phase over MgSO₄/Na₂SO₄. wash->dry concentrate Concentrate in vacuo to obtain crude product. dry->concentrate purify Purify by column chromatography (silica gel). concentrate->purify end End purify->end

Caption: Experimental workflow for this compound synthesis.

Detailed Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet is charged with oxazole (1.0 eq.).

  • Dissolution and Cooling: Anhydrous THF is added via syringe to dissolve the oxazole. The resulting solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 eq.) is added dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. The formation of the lithiated species may be indicated by a color change. The mixture is stirred at -78 °C for 1 hour.

  • Bromination: The electrophilic bromine source (e.g., 1,2-dibromo-1,1,2,2-tetrachloroethane, 1.1 eq.), dissolved in a minimal amount of anhydrous THF, is added dropwise to the reaction mixture. The solution is stirred for an additional 1-2 hours at -78 °C.

  • Quenching and Work-up: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The cooling bath is removed, and the mixture is allowed to warm to room temperature.

  • Extraction: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted three times with diethyl ether or ethyl acetate.

  • Washing and Drying: The combined organic extracts are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The resulting crude product is purified by flash column chromatography on silica (B1680970) gel to afford pure this compound.

Quantitative Data Summary

The synthesis of this compound via lithiation is a robust method that has been applied to various oxazole derivatives. The table below summarizes representative data from the literature, highlighting the conditions and yields for this transformation.

EntrySubstrateBase (eq.)Bromine Source (eq.)SolventTemp (°C)Time (h)Yield (%)Reference
1Oxazolen-BuLi (1.1)C₂Br₂Cl₄ (1.1)THF-781.585[3]
24-Methyloxazolen-BuLi (1.1)C₂Br₂Cl₄ (1.1)THF-781.582[3]
35-Phenyloxazolen-BuLi (1.1)C₂Br₂Cl₄ (1.1)THF-781.578[3]
4OxazoleLDA (1.2)NBS (1.2)THF-782.075[4]

Note: Yields are for the isolated product after purification. C₂Br₂Cl₄ = 1,2-dibromo-1,1,2,2-tetrachloroethane; NBS = N-bromosuccinimide; LDA = Lithium diisopropylamide.

Conclusion

The synthesis of this compound through direct C2-lithiation and subsequent bromination is an efficient and highly regioselective method. A thorough understanding of the equilibrium between the cyclic 2-lithiooxazole and its acyclic isonitrile enolate tautomer is crucial for controlling the reaction's outcome. The provided experimental protocol offers a reliable procedure for obtaining this valuable synthetic intermediate on a laboratory scale. This methodology is essential for researchers and professionals in drug development and materials science, enabling the construction of complex molecules containing the oxazole scaffold.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Bromooxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Bromooxazole is a five-membered heterocyclic compound featuring a bromine atom at the C-2 position of the oxazole (B20620) ring.[1] This strategic placement of the bromine atom significantly influences the molecule's reactivity, making it a versatile and valuable building block in organic synthesis.[1] Its ability to participate in a wide array of chemical transformations, particularly cross-coupling reactions, has established it as a key intermediate in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials for organic electronics.[1] Research has highlighted its role as a scaffold in drug discovery, with investigations into its potential as an antimicrobial agent and as an inhibitor of enzymes relevant to cancer.[1] This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, complete with experimental protocols and data presented for clarity and practical application.

Chemical and Physical Properties

This compound is commercially available and typically handled as a liquid or a solid-liquid mixture.[2] Its fundamental properties are summarized in the table below, providing essential data for experimental design and safety considerations.

PropertyValueReference
Molecular Formula C₃H₂BrNO[1][][4]
Molecular Weight 147.96 g/mol [1][][4]
IUPAC Name 2-bromo-1,3-oxazole[][4]
CAS Number 125533-82-6[][4]
Appearance Solid-Liquid Mixture / Liquid[2]
Boiling Point 166.2 ± 23.0 °C at 760 mmHg[2]
Density 1.812 ± 0.06 g/cm³[2]
Flash Point 54.3 ± 22.6 °C
Topological Polar Surface Area 26 Ų[4]
XLogP3 1.2[4]
Storage Temperature -20°C, under inert atmosphere[5]

Reactivity and Key Transformations

The bromine atom at the C-2 position is the primary center of reactivity in this compound, enabling a variety of transformations. The electron-withdrawing nature of the oxazole ring facilitates reactions such as nucleophilic substitution and metal-catalyzed cross-coupling.

Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C, C-N, and C-S bonds. This reactivity is fundamental to its use as a building block for more complex molecular architectures.[1]

cluster_coupling Cross-Coupling Reactions cluster_other Other Reactions This compound This compound Suzuki Suzuki This compound->Suzuki [Pd], Base R-B(OH)₂ Stille Stille This compound->Stille [Pd] R-Sn(Alkyl)₃ Sonogashira Sonogashira This compound->Sonogashira [Pd], [Cu] R-C≡CH Buchwald-Hartwig Buchwald-Hartwig This compound->Buchwald-Hartwig [Pd], Base R₂NH Nucleophilic_Sub Nucleophilic Substitution This compound->Nucleophilic_Sub Nu:⁻ Lithiation Lithiation This compound->Lithiation RLi

Caption: Key reaction pathways for this compound.

2.1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling this compound with boronic acids or esters. This reaction is widely used due to the stability and low toxicity of the boronic acid reagents.[6][7] The C-Br bond at the 2-position is significantly more reactive than a C-Cl bond, allowing for selective coupling if other halogens are present on the molecule.[6]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Intermediate OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product 2-Aryloxazole Transmetal->Product Boronic R-B(OH)₂ + Base Boronic->Transmetal OxazoleBr This compound OxazoleBr->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

2.1.2. Stille Coupling

The Stille coupling reaction involves the palladium-catalyzed reaction between this compound and an organotin compound.[8][9] A key advantage of Stille couplings is the tolerance of a wide variety of functional groups by the organostannane reagents.[8] However, the toxicity of tin compounds is a significant drawback.[9][10]

Stille_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Intermediate OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product 2-Substituted Oxazole Transmetal->Product Stannane R-SnR'₃ Stannane->Transmetal OxazoleBr This compound OxazoleBr->OxAdd

Caption: Catalytic cycle of the Stille coupling.

2.1.3. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne.[11] This reaction is typically co-catalyzed by palladium and copper complexes and is conducted under mild conditions.[11][12] It is a highly effective method for synthesizing substituted alkynes and conjugated enynes.[12]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd this compound RedElim OxAdd->RedElim Transmetalation RedElim->Pd0 Product 2-Alkynyl-oxazole RedElim->Product Alkyne Terminal Alkyne (R-C≡CH) CuAcetylide Copper Acetylide (R-C≡CCu) Alkyne->CuAcetylide [Cu], Base CuAcetylide->OxAdd

Caption: Catalytic cycles of the Sonogashira coupling.

2.1.4. Buchwald-Hartwig Amination

This reaction is a powerful tool for forming C-N bonds by coupling this compound with primary or secondary amines.[13][14] It has largely replaced harsher, classical methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance.[13] The choice of palladium source, ligand, and base is critical for the reaction's success.[15]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition AmideComplex Pd Amido Complex OxAdd->AmideComplex Amine Coordination & Deprotonation AmideComplex->Pd0 Reductive Elimination Product 2-Aminooxazole AmideComplex->Product Amine R₂NH + Base Amine->AmideComplex OxazoleBr This compound OxazoleBr->OxAdd

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Nucleophilic Substitution

The bromine atom at the C-2 position can be displaced by various nucleophiles.[1] This allows for the direct introduction of different functional groups onto the oxazole ring, providing a straightforward route to a variety of 2-substituted oxazole derivatives.[1]

Lithiation

Direct lithiation of the oxazole ring can be achieved using organolithium reagents. While lithiation of some substituted oxazoles can lead to a mixture of isomers, specific reaction conditions can favor the formation of a desired lithiated intermediate.[16][17] For this compound, reaction with strong bases like t-butyllithium can result in a bromine-lithium exchange at the C-2 position, generating a potent nucleophile for subsequent reactions with various electrophiles.[18] This method provides an alternative route to functionalized oxazoles that complements cross-coupling strategies.

Experimental Protocols

The following sections provide representative methodologies for key reactions involving this compound. These protocols are intended as a starting point and may require optimization based on the specific substrate and desired product.

General Workflow for Palladium-Catalyzed Cross-Coupling

Setup Reaction Setup (Inert Atmosphere) Reagents Add Reactants: - this compound - Coupling Partner - Solvent Setup->Reagents Catalyst Add Catalyst System: - Pd Source - Ligand - Base Reagents->Catalyst Reaction Heat & Stir (Monitor by TLC/GC-MS) Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Purification (Chromatography) Workup->Purify

Caption: General experimental workflow for cross-coupling.

Protocol for Suzuki-Miyaura Coupling

This protocol is a representative procedure for the coupling of an aryl boronic acid with this compound.

  • Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene (B28343) and water or dioxane and water.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Reactant 1Reactant 2Catalyst SystemBaseYieldNotes
This compoundArylboronic AcidPd(PPh₃)₄K₂CO₃Good to ExcellentReaction conditions may need optimization for sterically hindered substrates.[19]
This compoundVinylboronic AcidPd(OAc)₂ / SPhosK₃PO₄GoodMilder conditions are often sufficient for vinyl partners.
Protocol for Buchwald-Hartwig Amination

This protocol provides a general method for the C-N coupling of an amine with this compound.

  • Reaction Setup: In an inert atmosphere glovebox or Schlenk line, charge a reaction tube with a palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), a suitable phosphine (B1218219) ligand (e.g., XPhos or BINAP, 1.1-1.2 equiv relative to Pd), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv), followed by an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the vessel and heat to the required temperature (typically 80-120 °C). The reaction can often be accelerated using microwave irradiation.[15] Monitor progress by LC-MS.

  • Workup: After cooling, quench the reaction carefully, dilute with a suitable solvent, and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the 2-aminooxazole product.

Reactant 1Reactant 2Catalyst SystemBaseYieldNotes
This compoundPrimary/Secondary AminePd(OAc)₂ / XPhosNaOt-BuGood to ExcellentThe choice of ligand is crucial and depends on the amine substrate.[15][20]
This compoundBenzophenone IminePd₂ (dba)₃ / BINAPK₃PO₄GoodUsed as an ammonia (B1221849) equivalent for synthesizing primary 2-aminooxazoles after deprotection.[15]

Safety and Handling

This compound is classified as a combustible liquid and causes skin and eye irritation.[4] It may also cause respiratory irritation.[4]

  • Hazard Statements: H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Precautionary Measures: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Keep away from heat, sparks, and open flames. Store in a tightly sealed container in a freezer at -20°C, away from moisture.[5]

Conclusion

This compound is a highly versatile reagent in modern organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides reliable and efficient pathways to a diverse range of substituted oxazoles. The ability to selectively introduce aryl, vinyl, alkynyl, and amino functionalities makes it an indispensable tool for medicinal chemists and material scientists aiming to construct complex, high-value molecules. A thorough understanding of its properties and reaction protocols, as detailed in this guide, is essential for leveraging its full synthetic potential.

References

Spectroscopic Characterization of 2-Bromooxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 2-bromooxazole, a key building block in medicinal chemistry and materials science. The following sections detail the expected spectroscopic data, experimental protocols for obtaining this data, and an interpretation of the key spectral features.

Overview of this compound

This compound is a five-membered heterocyclic compound with the molecular formula C₃H₂BrNO. Its structure, featuring an oxazole (B20620) ring substituted with a bromine atom at the 2-position, makes it a versatile intermediate for the synthesis of more complex molecules. Accurate spectroscopic characterization is crucial for confirming its identity, purity, and for use in subsequent synthetic steps.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two protons on the oxazole ring.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.8 - 8.0Doublet~0.8 - 1.0H5
~7.2 - 7.4Doublet~0.8 - 1.0H4

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~140 - 145C2
~138 - 142C5
~125 - 130C4

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining high-quality NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer to the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).

    • A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio (typically 128 scans or more).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3150MediumC-H stretching (aromatic)
~1550 - 1600Medium-StrongC=N stretching
~1450 - 1500MediumC=C stretching
~1100 - 1150StrongC-O-C stretching
~800 - 850StrongC-H out-of-plane bending
~600 - 650MediumC-Br stretching
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If this compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet: If it is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (salt plates or KBr pellet press).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Expected Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
147/149High[M]⁺ (Molecular ion peak, showing isotopic pattern for Br)
68/70Medium[M - C₂H₂O]⁺
50Low[C₃H₂N]⁺

Note: The fragmentation pattern can vary depending on the ionization method used.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer.

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for softer ionization and observation of the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, it can reveal the presence of conjugated systems.

Table 5: Expected UV-Vis Absorption Data for this compound

λmax (nm)Molar Absorptivity (ε)Solvent
~230 - 250-Ethanol or Methanol

Note: The exact λmax and molar absorptivity can be influenced by the solvent.

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a second quartz cuvette with the sample solution.

    • Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum.

Visualizing the Spectroscopic Workflow and Key Features

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound and summarize its key spectral features.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Structural Elucidation IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight & Fragmentation UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Electronic Transitions Data_Interpretation Spectral Data Interpretation NMR->Data_Interpretation IR->Data_Interpretation MS->Data_Interpretation UV_Vis->Data_Interpretation Structure_Confirmation Structure Confirmation Data_Interpretation->Structure_Confirmation Final_Product Final_Product Structure_Confirmation->Final_Product Confirmed This compound Spectroscopic_Features cluster_NMR NMR cluster_IR IR cluster_MS Mass Spec cluster_UV UV-Vis This compound This compound HNMR ¹H NMR: - Two doublets (~7.2-8.0 ppm) - Small coupling constant This compound->HNMR CNMR ¹³C NMR: - Three signals - C2 at ~140-145 ppm This compound->CNMR IR_Features Key IR Bands (cm⁻¹): - ~3125 (C-H str) - ~1575 (C=N str) - ~1125 (C-O-C str) - ~625 (C-Br str) This compound->IR_Features MS_Features Mass Spectrum: - M⁺ at m/z 147/149 - Isotopic pattern for Br This compound->MS_Features UV_Features UV-Vis: - λmax at ~230-250 nm This compound->UV_Features

An In-depth Technical Guide to 2-Bromooxazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

This technical guide provides a comprehensive overview of 2-bromooxazole, a halogenated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This document details its fundamental physicochemical properties, outlines key experimental protocols for its use in synthetic transformations, and explores its role as a versatile building block for the development of bioactive molecules. While direct modulation of signaling pathways by this compound itself is not extensively documented, its utility in synthesizing compounds with notable biological activities, including enzyme inhibition, is well-established.

Physicochemical Properties of this compound

This compound is a valuable research chemical, and its key properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 125533-82-6[1][]
Molecular Formula C₃H₂BrNO
Molecular Weight 147.96 g/mol [1]
Appearance Brown to grey crystalline powder or liquid
Boiling Point 166.2 °C at 760 mmHg
Density 1.812 g/cm³

Synthetic Applications and Experimental Protocols

This compound serves as a key intermediate in a variety of organic reactions, primarily owing to the reactivity of the bromine atom at the 2-position of the oxazole (B20620) ring. This allows for its functionalization through various cross-coupling and substitution reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be coupled with a range of aryl and vinyl boronic acids or their esters to generate 2-substituted oxazoles. These products are scaffolds for various pharmacologically active molecules.

General Experimental Protocol for Suzuki-Miyaura Coupling:

A typical procedure involves the reaction of this compound with a boronic acid derivative in the presence of a palladium catalyst and a base.

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base like sodium carbonate or potassium phosphate (B84403) (2.0-3.0 equivalents).

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base is commonly used.

  • Reaction Conditions: The mixture is typically degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 80 to 110 °C for several hours.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Synthesis of Bromo-Substituted Aryloxazoles

This compound can also be synthesized through the bromination of a parent oxazole ring. The following protocol details the synthesis of bromo- and dibromo-derivatives from a substituted oxazole.

Experimental Protocol for Bromination of an Aryloxazole:

  • Reactants: To a stirred solution of the starting oxazole derivative (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (B95107) (THF), add N-bromosuccinimide (NBS) (1.0-2.0 equivalents).

  • Reaction Conditions: The reaction is typically carried out at room temperature for several hours.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by silica gel column chromatography to yield the mono- and di-brominated oxazole derivatives.

Role in the Synthesis of Bioactive Molecules

This compound is a documented precursor in the synthesis of 3-[1-(2-benzoxazolyl)hydrazino]propanenitrile derivatives, which have been investigated as inhibitors of immune complex-induced inflammation.[3] While a detailed, publicly available experimental protocol for this specific transformation is scarce, it likely involves a nucleophilic substitution reaction where a hydrazine (B178648) derivative displaces the bromine atom on the oxazole ring.

Biological Significance and Signaling Pathways of Oxazole Derivatives

While this compound is primarily utilized as a synthetic intermediate, the broader class of oxazole-containing compounds exhibits a wide range of biological activities.[4] These activities often stem from the ability of the oxazole scaffold to interact with various biological targets, including enzymes and receptors.

Enzyme Inhibition

Derivatives of oxazole have been shown to be potent enzyme inhibitors. For instance, certain substituted oxazoles have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory drug discovery.

Conceptual Workflow for Enzyme Inhibition Assay:

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound (e.g., Oxazole Derivative) Incubation Incubate Compound with Enzyme Compound->Incubation Enzyme Target Enzyme (e.g., COX-2) Enzyme->Incubation Substrate Substrate Reaction Initiate Reaction with Substrate Substrate->Reaction Incubation->Reaction Detection Measure Product Formation or Substrate Depletion Reaction->Detection IC50 Calculate IC50 Value Detection->IC50

Caption: Workflow for an enzyme inhibition assay.

Modulation of Signaling Pathways

Complex molecules incorporating the oxazole or the related benzoxazole (B165842) scaffold have been shown to modulate critical cellular signaling pathways implicated in diseases such as cancer.

  • VEGFR-2 Signaling: Certain benzoxazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. Inhibition of this pathway can restrict tumor growth by cutting off its blood supply.

  • MAPK Signaling Pathway: Some oxadiazole-based compounds, which share structural similarities with oxazoles, have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[5] This pathway is crucial for cell proliferation and survival, and its dysregulation is a hallmark of many cancers.

Illustrative Signaling Pathway Inhibition:

Signaling_Pathway_Inhibition cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling VEGFR2 VEGFR-2 MAPK_Pathway MAPK Pathway (e.g., ERK) VEGFR2->MAPK_Pathway Activates Proliferation Cell Proliferation & Angiogenesis MAPK_Pathway->Proliferation Promotes Oxazole_Derivative Oxazole-based Inhibitor Oxazole_Derivative->VEGFR2 Inhibits

Caption: Inhibition of VEGFR-2 signaling by an oxazole derivative.

Conclusion

This compound is a foundational building block in the synthesis of a diverse array of more complex molecules. Its reactivity, particularly in cross-coupling reactions, provides medicinal chemists with a versatile tool for generating novel compounds with potential therapeutic applications. While direct biological activity of this compound is not a primary area of research, its importance in the pipeline of drug discovery and development is undeniable. Future research will likely continue to leverage the synthetic utility of this compound to explore new chemical space and identify novel drug candidates targeting a range of diseases.

References

Technical Guide: Physical Properties of 2-bromo-1,3-oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-bromo-1,3-oxazole. Due to the compound's specific nature as a synthetic intermediate, experimentally determined data is limited in publicly accessible literature. Therefore, this document combines computed data from reliable chemical databases with general experimental protocols and expected spectroscopic characteristics to serve as a foundational resource for laboratory work and further research.

Core Physicochemical Data

The fundamental molecular and physical properties of 2-bromo-1,3-oxazole are summarized in the table below. It is critical to note that most of the following data are computationally predicted and should be used as estimates pending experimental verification.

PropertyValueData TypeSource(s)
Molecular Formula C₃H₂BrNO-[1]
Molecular Weight 147.96 g/mol Computed[1]
CAS Number 125533-82-6-[1]
Appearance Combustible liquid (Predicted)Predicted[1]
Melting Point Not available--
Boiling Point Not available--
Density Not available--
Solubility Not available--
XLogP3 1.2Computed[1]

Molecular Structure

The structure of 2-bromo-1,3-oxazole is foundational to its physical and chemical properties.

Caption: Chemical structure of 2-bromo-1,3-oxazole.

Experimental Protocols

While specific experimental data for 2-bromo-1,3-oxazole is scarce, the following are standard methodologies for determining the key physical properties of organic compounds.

Melting Point Determination

The melting point is a crucial indicator of purity.[2][3][4]

  • Sample Preparation: A small amount of the solid organic compound is finely powdered and packed tightly into a capillary tube, sealed at one end.[3][5]

  • Apparatus: The capillary tube is attached to a thermometer. This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an electrically heated Mel-Temp apparatus.[2][3]

  • Heating and Observation: The apparatus is heated slowly and steadily (approximately 1-2°C per minute) near the expected melting point.[3] The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has liquefied.[2][6] A narrow melting range (0.5-1.0°C) typically indicates a high degree of purity.[2]

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant.[7][8][9]

  • Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or fusion tube.[7][10] A capillary tube, sealed at one end, is placed inverted into the liquid.[7][11]

  • Apparatus: The test tube is attached to a thermometer, and the assembly is heated in a liquid bath (e.g., using a Thiele tube) or an aluminum block.[7][10] The thermometer bulb and the sample should be at the same level.[3]

  • Heating and Observation: The apparatus is heated gently.[8] As the liquid heats, trapped air will bubble out of the capillary tube. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary.[7] Alternatively, the heating can be stopped when this rapid bubbling occurs, and the temperature at which the liquid just begins to re-enter the capillary tube upon cooling is recorded as the boiling point.[11]

Spectroscopic Analysis Workflow

Characterization and identification of 2-bromo-1,3-oxazole would rely heavily on spectroscopic methods.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis synthesis Synthesis of 2-bromo-1,3-oxazole purification Purification (e.g., Column Chromatography) synthesis->purification NMR NMR Spectroscopy (¹H, ¹³C) purification->NMR IR FTIR Spectroscopy purification->IR MS Mass Spectrometry (e.g., HRMS) purification->MS structure Structural Elucidation & Data Interpretation NMR->structure IR->structure MS->structure

Caption: General workflow for the synthesis and characterization of 2-bromo-1,3-oxazole.

Expected Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The parent oxazole (B20620) ring shows three proton signals.[12] For 2-bromo-1,3-oxazole, the proton at the C2 position is absent. Therefore, two signals corresponding to the protons at the C4 and C5 positions are expected. These would likely appear as doublets (or singlets depending on coupling constants) in the aromatic region (typically between δ 7.0 and 8.5 ppm). The exact chemical shifts would be influenced by the electronegativity of the adjacent oxygen and nitrogen atoms and the bromine substituent.

  • ¹³C NMR: The oxazole ring has three carbon atoms. The C2 carbon, bonded to both bromine and nitrogen, would be significantly downfield. The C4 and C5 carbons would also appear in the aromatic region, with their chemical shifts distinguishable based on their environment (C4 adjacent to oxygen, C5 adjacent to nitrogen).[13]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum would be expected to show characteristic peaks for the oxazole ring system. Key absorptions would include:

  • C=N stretching: Typically observed in the 1680-1620 cm⁻¹ region.

  • C-O stretching: Associated with the aromatic ether linkage, usually appearing in the 1270-1230 cm⁻¹ range.

  • C-H stretching: For the aromatic C-H bonds on the ring, expected above 3000 cm⁻¹.

  • C-Br stretching: Typically found in the lower wavenumber region, often below 700 cm⁻¹. The NIST WebBook provides a reference spectrum for the parent oxazole, which can serve as a basis for comparison.[14]

Mass Spectrometry (MS)
  • Molecular Ion Peak: High-resolution mass spectrometry (HRMS) should show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes). The expected exact masses would be 146.9320 Da for the ⁷⁹Br isotope and 148.9299 Da for the ⁸¹Br isotope.

  • Fragmentation: The fragmentation of oxazoles under electron impact can be complex. Common fragmentation pathways for substituted oxazoles involve the loss of carbon monoxide (CO) or hydrogen cyanide (HCN) from the molecular ion after ring opening.[15][16] The presence of the bromine atom would also lead to characteristic fragments, including the loss of Br radical.

References

An In-depth Technical Guide to Electrophilic Aromatic Substitution on the Oxazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole (B20620) ring is a five-membered heterocyclic motif of significant interest in medicinal chemistry and drug development due to its presence in a wide array of biologically active natural products and synthetic compounds. The reactivity of the oxazole ring towards electrophilic aromatic substitution (EAS) is a critical aspect of its chemical behavior, influencing its functionalization and the synthesis of novel derivatives. This technical guide provides a comprehensive overview of electrophilic aromatic substitution on the oxazole ring, detailing the underlying principles, regioselectivity, and experimental protocols for key reactions.

Core Principles of Reactivity

The oxazole ring is an electron-deficient aromatic system due to the presence of two electronegative heteroatoms: oxygen at position 1 and nitrogen at position 3. This inherent electron deficiency deactivates the ring towards electrophilic attack compared to electron-rich aromatic systems like benzene (B151609) or pyrrole.[1] Consequently, electrophilic substitution on an unsubstituted oxazole ring is generally difficult and often requires harsh reaction conditions or the presence of activating, electron-donating groups (EDGs) on the ring.[2][3]

The pyridine-like nitrogen atom at position 3 is the most basic center and is susceptible to protonation or Lewis acid coordination under acidic conditions, which further deactivates the ring towards electrophilic attack by forming an even more electron-deficient oxazolium cation.[2]

Regioselectivity

The regioselectivity of electrophilic aromatic substitution on the oxazole ring is governed by the electronic properties of the ring atoms. The order of reactivity for the carbon atoms is C5 > C4 > C2.[2]

  • C5 Position: This is the most nucleophilic and thus the most reactive site for electrophilic attack. The resonance stabilization of the sigma complex intermediate formed upon attack at C5 is more favorable compared to attack at other positions.

  • C4 Position: Electrophilic attack at C4 is less favored than at C5.

  • C2 Position: The C2 position is the most electron-deficient due to its proximity to both the oxygen and nitrogen atoms, making it the least reactive site for electrophilic substitution.[2]

The presence of substituents on the oxazole ring can significantly influence this inherent regioselectivity. Electron-donating groups will activate the ring and can direct the incoming electrophile, while electron-withdrawing groups will further deactivate the ring.

Key Electrophilic Aromatic Substitution Reactions

Halogenation

Halogenation is a common method for introducing functional handles onto the oxazole ring, which can then be utilized in cross-coupling reactions to build more complex molecules.

Experimental Protocol: Bromination of 2-Phenyloxazole (B1349099)

A representative procedure for the bromination of an oxazole derivative is the synthesis of 5-bromo-2-phenyloxazole (B1271533) using N-bromosuccinimide (NBS) as the bromine source.[4]

  • Materials: 2-phenyloxazole, N-bromosuccinimide (NBS), and a suitable solvent such as tetrahydrofuran (B95107) (THF).

  • Procedure:

    • Dissolve 2-phenyloxazole in THF in a round-bottom flask.

    • Add N-bromosuccinimide (1.1 equivalents) to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 5-bromo-2-phenyloxazole.

Quantitative Data for Halogenation

The yields of halogenation reactions can vary depending on the substrate and reaction conditions. For example, the electrophilic aromatic bromination of 5-(2,5-dimethoxyphenyl)oxazole with NBS in THF at room temperature for 4 hours resulted in a mixture of mono-, di-, and tri-brominated products with the following yields:[5]

ProductYield (%)
2,4-Dibromo-5-(4-bromo-2,5-dimethoxyphenyl)oxazole22
2-Bromo-5-(4-bromo-2,5-dimethoxyphenyl)oxazole24
4-Bromo-5-(4-bromo-2,5-dimethoxyphenyl)oxazole19

Halogenation_Yields

Nitration

Nitration of the oxazole ring is challenging due to the strongly acidic conditions typically employed, which can lead to protonation and deactivation of the ring.[6] However, with appropriately activated substrates, nitration can be achieved.

Experimental Protocol: Nitration of 2-Methyl-2H-1,2,3-triazole (Illustrative)

  • Materials: 2-methyl-2H-1,2,3-triazole, fuming nitric acid, concentrated sulfuric acid (98%), ice, saturated aqueous sodium bicarbonate, dichloromethane (B109758), and anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask, dissolve the triazole (1.0 g) in concentrated sulfuric acid (5 mL) and cool to 0-5 °C in an ice bath.

    • Slowly add fuming nitric acid (5 mL) to the stirred solution over 15-20 minutes, maintaining the temperature at room temperature.

    • After the addition, remove the ice bath and stir the mixture at room temperature for 2 hours.

    • Carefully pour the reaction mixture onto crushed ice (approx. 50 g).

    • Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

    • Extract the product with dichloromethane (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by an appropriate method (e.g., column chromatography or recrystallization).

Nitration_Mechanism

Sulfonation

Direct sulfonation of the oxazole ring is generally difficult and not commonly reported, as the strongly acidic conditions (e.g., fuming sulfuric acid) lead to the formation of the highly electron-deficient oxazolium cation, which is resistant to electrophilic attack.[8] For sulfonation of related amino-heterocycles, alternative methods are often employed.

Experimental Protocol: N-Sulfonylation of 2-Aminothiazole (B372263) (Illustrative)

A procedure for the N-sulfonylation of the related 2-aminothiazole provides an example of introducing a sulfonyl group to a heterocyclic system, albeit not through direct C-sulfonation.[9]

  • Materials: 2-aminothiazole, sulfonyl chloride derivative, sodium acetate (B1210297), and water.

  • Procedure:

    • Dissolve sodium acetate in water in a reaction vessel.

    • Add the desired sulfonyl chloride and 2-aminothiazole to the solution.

    • Heat the reaction mixture to 80–85 °C with continuous stirring.

    • Monitor the reaction by TLC. The reaction is typically complete when the initial yellow, sticky substance transforms into a fine powder.

    • Isolate the solid product by filtration.

Friedel-Crafts Reactions

Friedel-Crafts acylation and alkylation are important C-C bond-forming reactions. However, their application to the oxazole ring is limited by the deactivating nature of the ring and the potential for the Lewis acid catalyst to coordinate with the nitrogen atom.

Experimental Protocol: One-Pot Friedel-Crafts/Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole (B146863)

A highly efficient one-pot synthesis of 2,5-diphenyloxazole starting from hippuric acid demonstrates a modified approach that incorporates a Friedel-Crafts acylation step.[10]

  • Materials: Hippuric acid, thionyl chloride, benzene, aluminum trichloride (B1173362), and 50 wt% sulfuric acid.

  • Procedure:

    • Acyl Chloride Formation: React hippuric acid with thionyl chloride (1:2 molar ratio) at 50°C to form benzamidoacetyl chloride. Remove excess thionyl chloride by distillation.

    • Friedel-Crafts Acylation: Cool the crude acyl chloride to 50°C and add benzene (10-fold excess) and aluminum trichloride (2-fold excess). Heat the mixture to reflux for 3 hours to form N-benzoyl-ω-aminoacetophenone.

    • Cyclization and Dehydration: Cool the reaction mixture to 30°C and add 50 wt% sulfuric acid (2-fold excess). Gradually heat to 100°C until cyclization is complete. Remove excess benzene by evaporation.

    • Work-up and Purification: Cool the mixture to 30°C and add water to precipitate the crude 2,5-diphenyloxazole. Collect the solid by filtration and purify by rectification.

Quantitative Data for Friedel-Crafts/Robinson-Gabriel Synthesis

This one-pot method is reported to have a high overall yield.[10]

ReactantProductYield (%)
Hippuric Acid2,5-Diphenyloxazoleup to 91.4

FC_Acylation_Mechanism

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. It utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), as the electrophile.[11]

Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation

The following is a general procedure that can be adapted for the formylation of activated oxazole derivatives.[11]

  • Materials: Substituted oxazole, N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃), and an appropriate solvent (e.g., dichloromethane).

  • Procedure:

    • Vilsmeier Reagent Formation: In a flask under an inert atmosphere, cool DMF in the chosen solvent to 0°C. Slowly add POCl₃ (1.1 equivalents) dropwise, keeping the temperature below 10°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

    • Formylation: Add a solution of the oxazole derivative in the same solvent to the Vilsmeier reagent at 0°C.

    • Allow the reaction to warm to room temperature and stir for several hours, or heat if necessary, monitoring the progress by TLC.

    • Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the mixture is basic.

    • Stir the mixture vigorously for 1-2 hours to hydrolyze the iminium salt intermediate.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude aldehyde by column chromatography or recrystallization.

Vilsmeier_Haack_Workflow

Conclusion

Electrophilic aromatic substitution on the oxazole ring is a challenging yet valuable transformation for the synthesis of functionalized derivatives. The inherent electron-deficient nature of the ring necessitates the presence of activating groups for most reactions to proceed efficiently. The C5 position is the primary site of electrophilic attack. This guide has provided an overview of the key EAS reactions, including halogenation, nitration, sulfonation, Friedel-Crafts reactions, and Vilsmeier-Haack formylation, along with detailed experimental protocols and quantitative data where available. A thorough understanding of these principles and methodologies is essential for researchers and professionals engaged in the design and synthesis of novel oxazole-based compounds for drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for 2-Bromooxazole in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-bromooxazole as a key building block in Suzuki-Miyaura cross-coupling reactions. This powerful synthetic tool enables the formation of carbon-carbon bonds, facilitating the synthesis of diverse 2-aryloxazoles, a scaffold of significant interest in medicinal chemistry and materials science. Due to the inherent instability of some this compound derivatives, specialized protocols, such as telescoped or one-pot procedures, are often employed to achieve optimal results.

Introduction to 2-Aryloxazoles

The oxazole (B20620) ring is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The 2-aryl-substituted oxazole core is a particularly important pharmacophore. The Suzuki-Miyaura cross-coupling reaction offers a versatile and efficient method for the introduction of various aryl and heteroaryl substituents at the 2-position of the oxazole ring, starting from the corresponding this compound.

Challenges in the Suzuki-Miyaura Coupling of this compound

A notable challenge in the application of 2-bromooxazoles in Suzuki-Miyaura coupling is their potential instability. Some this compound intermediates can be prone to decomposition or debromination, leading to reduced yields of the desired coupled product. To circumvent this, a "telescoped" or "one-pot" approach is highly recommended. In this strategy, the this compound is generated in situ from a stable precursor and is immediately subjected to the Suzuki-Miyaura coupling conditions without isolation.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide (in this case, this compound) and an organoboron compound (typically a boronic acid or its ester). The generally accepted mechanism involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)Ln Active Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)L2-X (Oxidative Addition Complex) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Diorganopalladium_Complex R-Pd(II)L2-R' (Diorganopalladium Complex) Transmetalation->Diorganopalladium_Complex Reductive_Elimination Reductive Elimination Diorganopalladium_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-R' (Coupled Product) Reductive_Elimination->Product This compound This compound (R-X) This compound->Oxidative_Addition Boronic_Acid ArB(OH)2 (R'-B(OH)2) + Base Boronic_Acid->Transmetalation

Suzuki-Miyaura Catalytic Cycle

Experimental Protocols

The following protocols provide a general framework for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Protocol 1: Telescoped Synthesis and Suzuki-Miyaura Coupling of 2-Bromo-4,5-disubstituted Oxazoles

This protocol is adapted for instances where the this compound intermediate is unstable and is therefore generated and used in situ.

Workflow:

telescoped_workflow cluster_step1 Step 1: In Situ Generation of this compound cluster_step2 Step 2: Suzuki-Miyaura Coupling start Start with stable precursor (e.g., gem-dibromo isocyanoester) bromination Cyclization with base (e.g., DBU) in an appropriate solvent (e.g., CH2Cl2) start->bromination filtration Rapid filtration and solvent exchange bromination->filtration in_situ_product Unpurified this compound Solution filtration->in_situ_product add_reagents Add Arylboronic Acid, Palladium Catalyst, Ligand, and Base to the this compound solution in_situ_product->add_reagents reaction Heat reaction mixture under inert atmosphere add_reagents->reaction workup Aqueous workup and extraction reaction->workup purification Column chromatography workup->purification final_product Purified 2-Aryloxazole purification->final_product

Telescoped Synthesis and Suzuki Coupling Workflow

Reagents and Equipment:

  • gem-Dibromo isocyanoester precursor

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)

  • Phosphine (B1218219) ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvents (e.g., Dichloromethane, Dioxane, Toluene, DMF)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In Situ Generation of this compound:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the gem-dibromo isocyanoester precursor in anhydrous dichloromethane.

    • Cool the solution to the appropriate temperature (e.g., -5 to 0 °C).

    • Slowly add DBU (typically 2.5 equivalents) to the solution.

    • Stir the reaction for a short period (e.g., 10 minutes) to form the this compound.

    • Quickly filter the reaction mixture through a short pad of silica gel and wash with the reaction solvent.

    • Carefully remove the solvent under reduced pressure at low temperature, and immediately re-dissolve the crude this compound in the solvent for the Suzuki-Miyaura coupling (e.g., dioxane or toluene).

  • Suzuki-Miyaura Coupling:

    • To the flask containing the unpurified this compound solution, add the arylboronic acid (typically 1.2-2.0 equivalents), the palladium catalyst (e.g., 2-5 mol%), and the base (e.g., 2-3 equivalents). If a pre-catalyst is not used, add the appropriate phosphine ligand.

    • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by using the freeze-pump-thaw method.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

    • Cool the reaction mixture to room temperature and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryloxazole.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of this compound and its derivatives with various arylboronic acids. Please note that yields can vary significantly depending on the specific substrates and reaction conditions.

EntryThis compound DerivativeArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1In situ generated 2-bromo-4,5-diaryloxazole4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene100Good
2In situ generated 2-bromo-4,5-diaryloxazolePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene100Moderate
3In situ generated 2-bromo-4,5-diaryloxazole4-Cyanophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene100Low*
42-Bromo-5-chlorobenzo[d]oxazolePhenylboronic acidPd(dppf)Cl₂ (5)K₃PO₄Dioxane/H₂O100High
52-Bromo-5-chlorobenzo[d]oxazole3,5-Dimethylphenylboronic acidPd(dppf)Cl₂ (5)K₃PO₄Dioxane/H₂O100High

*Electron-deficient arylboronic acids may give lower yields due to slower transmetalation and competing side reactions like debromination.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst- Inappropriate base or solvent- Decomposition of this compound- Use a fresh, active catalyst or pre-catalyst.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, DMF).- Ensure the telescoped procedure is performed quickly and at low temperatures.
Debromination of Starting Material - Presence of a hydride source- Unstable palladium-hydride intermediates- Use an inorganic base like K₃PO₄ or Cs₂CO₃.- Ensure the use of anhydrous and degassed solvents.- Employ a more robust catalyst system with bulky, electron-rich ligands.
Homocoupling of Boronic Acid - Slow transmetalation step- Inefficient catalyst turnover- Increase the reaction temperature moderately.- Screen different ligands; bidentate ligands like dppf may suppress homocoupling.- Ensure an optimal stoichiometry of reactants.
Protodeboronation of Boronic Acid - Presence of water or oxygen- Base-catalyzed decomposition- Thermally unstable boronic acid- Thoroughly degas the reaction mixture.- Use a milder base or anhydrous conditions.- Consider using more stable boronic esters (e.g., pinacol (B44631) esters).

By following these guidelines and protocols, researchers can effectively utilize this compound as a versatile building block for the synthesis of a wide array of 2-aryloxazoles through the Suzuki-Miyaura cross-coupling reaction, paving the way for the discovery of novel therapeutic agents and functional materials.

Application Notes and Protocols for the Synthesis of Bioactive Compounds from 2-Bromooxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-bromooxazole as a versatile building block in the synthesis of bioactive compounds. The focus is on palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Stille couplings, which are instrumental in generating diverse libraries of oxazole (B20620) derivatives with potential therapeutic applications. The protocols provided are based on established methodologies and are intended to serve as a starting point for the synthesis of novel compounds for drug discovery and development.

Introduction to this compound in Bioactive Compound Synthesis

The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound serves as a key intermediate for the introduction of various aryl and heteroaryl substituents at the C2-position of the oxazole ring. This functionalization is most effectively achieved through palladium-catalyzed cross-coupling reactions, which offer a powerful and versatile tool for constructing carbon-carbon bonds.

Key Synthetic Methodologies

The two primary cross-coupling reactions for the functionalization of this compound are the Suzuki-Miyaura coupling and the Stille coupling.

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an organoboron reagent, typically an aryl or heteroaryl boronic acid or its ester, in the presence of a palladium catalyst and a base. The reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.

  • Stille Coupling: This reaction couples this compound with an organostannane reagent. While organotin compounds are toxic and require careful handling, the Stille reaction is often highly efficient and can be used with substrates that are not amenable to Suzuki coupling.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura and Stille coupling of this compound. These should be optimized for specific substrates and desired products.

Protocol 1: Synthesis of 2-Aryloxazoles via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of 2-aryloxazoles from this compound and an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, DMF, or toluene (B28343)/ethanol mixture)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the anhydrous and degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-aryloxazole.

Protocol 2: Synthesis of 2-Heteroaryloxazoles via Stille Coupling

This protocol outlines a general procedure for the synthesis of 2-heteroaryloxazoles from this compound and a heteroarylstannane.

Materials:

  • This compound (1.0 equiv)

  • Heteroarylstannane (e.g., tributylstannyl derivative, 1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%)

  • Anhydrous and degassed solvent (e.g., toluene or DMF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

  • Silica gel for column chromatography

  • Saturated aqueous solution of potassium fluoride (B91410) (KF) for workup

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound and the heteroarylstannane in the anhydrous and degassed solvent.

  • Add the palladium catalyst to the solution.

  • Heat the reaction mixture to 90-110 °C and stir.

  • Monitor the reaction by TLC until the starting materials are consumed (typically 6-24 hours).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of KF to remove tin byproducts, followed by washing with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired 2-heteroaryloxazole.

Data Presentation: Bioactivity of Synthesized Oxazole Derivatives

The following tables summarize the reported biological activities of various 2-substituted oxazole derivatives that can be synthesized using this compound as a starting material.

Table 1: Anticancer Activity of 2-Aryloxazole Derivatives

Compound IDAryl SubstituentCancer Cell LineIC₅₀ (µM)Reference
1 4-MethoxyphenylHCT116 (Colon)15.2Fictional Data
2 3,4,5-TrimethoxyphenylMCF-7 (Breast)5.8Fictional Data
3 2-NaphthylA549 (Lung)9.7Fictional Data
4 4-ChlorophenylHeLa (Cervical)12.5Fictional Data

Table 2: Antimicrobial Activity of 2-Heteroaryloxazole Derivatives

Compound IDHeteroaryl SubstituentMicroorganismMIC (µg/mL)Reference
5 Pyridin-2-ylStaphylococcus aureus8Fictional Data
6 Thiophen-2-ylEscherichia coli16Fictional Data
7 Furan-2-ylCandida albicans4Fictional Data
8 Pyrazol-4-ylMycobacterium tuberculosis6.25Fictional Data

Note: The data in the tables above are representative examples based on published literature on similar compounds and are intended for illustrative purposes. Actual values will vary depending on the specific compound and assay conditions.

Mandatory Visualizations

Signaling Pathway Diagram

Many bioactive heterocyclic compounds, including oxazole derivatives, exert their effects by modulating key cellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Certain 2-aryloxazoles have been shown to inhibit the NF-κB pathway.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_p P-IκBα IkB->IkB_p NFkB_trans NF-κB (p50/p65) NFkB->NFkB_trans Translocates Proteasome Proteasome IkB_ub Ub-IκBα IkB_p->IkB_ub Ubiquitination IkB_ub->Proteasome Degradation DNA DNA (κB site) NFkB_trans->DNA Binds Gene_Expression Gene Expression (Inflammation, Survival) DNA->Gene_Expression Promotes 2-Aryloxazole 2-Aryloxazole Derivative 2-Aryloxazole->IKK_complex

Caption: Inhibition of the canonical NF-κB signaling pathway by a 2-aryloxazole derivative.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and biological evaluation of bioactive compounds derived from this compound.

Synthesis_Workflow start Start: This compound coupling Palladium-Catalyzed Cross-Coupling (Suzuki or Stille) start->coupling product Crude 2-Substituted Oxazole Derivative coupling->product reagent Aryl/Heteroaryl Boronic Acid or Stannane reagent->coupling purification Purification (Column Chromatography) product->purification pure_product Pure Bioactive Compound Candidate purification->pure_product bio_eval Biological Evaluation pure_product->bio_eval anticancer Anticancer Assays (e.g., MTT, SRB) bio_eval->anticancer antimicrobial Antimicrobial Assays (e.g., MIC, MBC) bio_eval->antimicrobial moa Mechanism of Action Studies (e.g., Western Blot for NF-κB) bio_eval->moa data_analysis Data Analysis and Lead Identification anticancer->data_analysis antimicrobial->data_analysis moa->data_analysis

Caption: General workflow for synthesis and biological evaluation of 2-substituted oxazoles.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of bioactive compounds. The Suzuki-Miyaura and Stille cross-coupling reactions provide efficient and modular approaches to introduce chemical diversity at the C2-position of the oxazole ring. The resulting 2-aryl and 2-heteroaryl oxazoles are promising scaffolds for the development of new therapeutic agents targeting a variety of diseases. The protocols and information provided herein are intended to facilitate the exploration of this important class of molecules in drug discovery and development programs. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets and biological investigations.

2-Bromooxazole: A Versatile Precursor for the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromooxazole is a pivotal heterocyclic building block in the synthesis of a wide array of pharmaceutical intermediates. Its inherent reactivity, stemming from the strategically positioned bromine atom on the oxazole (B20620) core, allows for facile functionalization through various cross-coupling and substitution reactions. This versatility makes it an attractive starting material for the construction of complex molecular architectures found in numerous biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, including Suzuki-Miyaura coupling, Stille coupling, and lithiation-trapping reactions, to generate valuable intermediates for drug discovery and development. The oxazole motif is a common feature in many pharmaceuticals, contributing to their biological activity through various non-covalent interactions.[1]

Key Applications of this compound in Pharmaceutical Intermediate Synthesis

This compound serves as a versatile precursor for a variety of substitution and cross-coupling reactions, enabling the introduction of diverse functionalities at the 2-position of the oxazole ring. These transformations are fundamental in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies.

Diagram of Synthetic Pathways from this compound

G cluster_start Starting Material cluster_reactions Key Reactions cluster_intermediates Pharmaceutical Intermediates This compound This compound Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling This compound->Suzuki-Miyaura Coupling ArB(OH)₂ Pd catalyst, Base Stille Coupling Stille Coupling This compound->Stille Coupling R-Sn(Alkyl)₃ Pd catalyst Lithiation-Trapping Lithiation-Trapping This compound->Lithiation-Trapping 1. n-BuLi 2. Electrophile (E+) 2-Aryloxazoles 2-Aryloxazoles Suzuki-Miyaura Coupling->2-Aryloxazoles 2-Heteroaryloxazoles 2-Heteroaryloxazoles Suzuki-Miyaura Coupling->2-Heteroaryloxazoles 2-Vinyloxazoles 2-Vinyloxazoles Stille Coupling->2-Vinyloxazoles 2-Alkyloxazoles 2-Alkyloxazoles Stille Coupling->2-Alkyloxazoles Lithiation-Trapping->2-Alkyloxazoles 2-Acyl/Carboxyoxazoles 2-Acyl/Carboxyoxazoles Lithiation-Trapping->2-Acyl/Carboxyoxazoles

Caption: Synthetic pathways from this compound to various pharmaceutical intermediates.

Experimental Protocols

The following sections provide detailed experimental protocols for key reactions involving this compound. These protocols are based on established literature procedures and are intended to serve as a starting point for laboratory synthesis.

Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryloxazoles

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, it allows for the efficient synthesis of 2-aryl and 2-heteroaryl oxazoles, which are common motifs in pharmacologically active molecules.[2]

General Reaction Scheme:

G This compound 2-Aryloxazole This compound->2-Aryloxazole Pd Catalyst Base, Solvent Heat Arylboronic_acid ArB(OH)₂

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Detailed Protocol:

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[3][4][5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.08 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (B91453)

  • Water

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-aryloxazole.

Quantitative Data for Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O90685[2]
24-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80892[6]
3Thiophen-2-ylboronic acidPdCl₂(dppf)Cs₂CO₃DMF1001278[3]
4Pyridin-3-ylboronic acidPd₂(dba)₃ / XPhosK₃PO₄t-BuOH/H₂O1101665[3]
Stille Cross-Coupling for the Synthesis of 2-Vinyloxazoles and 2-Alkyloxazoles

The Stille coupling provides a reliable method for forming carbon-carbon bonds between an organotin compound and an organic halide.[7][8] This reaction is particularly useful for synthesizing 2-vinyl and 2-alkyl oxazoles from this compound.

General Reaction Scheme:

G This compound 2-Substituted_Oxazole This compound->2-Substituted_Oxazole Pd Catalyst Solvent, Heat Organostannane R-Sn(Alkyl)₃

Caption: General scheme for the Stille coupling of this compound.

Detailed Protocol:

This protocol outlines a general procedure for the Stille coupling of this compound with an organostannane.[2]

Materials:

  • This compound (1.0 equiv)

  • Organostannane (e.g., vinyltributyltin) (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Anhydrous N,N-dimethylformamide (DMF) or Toluene

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the organostannane.

  • Add the palladium catalyst.

  • Add the anhydrous solvent.

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether or ethyl acetate.

  • To remove tin byproducts, wash the organic solution with an aqueous solution of potassium fluoride (B91410) (KF).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data for Stille Coupling of this compound

EntryOrganostannaneCatalystSolventTemp (°C)Time (h)Yield (%)Reference
1VinyltributyltinPd(PPh₃)₄Toluene1101875[9]
2Tributyl(thiophen-2-yl)stannanePdCl₂(PPh₃)₂DMF1002482[9]
3(E)-1-HexenyltributyltinPd₂(dba)₃ / P(furyl)₃Dioxane901668[9]
4AllyltributyltinPd(PPh₃)₄THF651270[9]
Lithiation and Electrophilic Quench

Direct lithiation of this compound at low temperatures, followed by quenching with an electrophile, offers a direct route to a variety of 2-substituted oxazoles. This method is particularly useful for introducing carbon-based functional groups that are not readily accessible through cross-coupling reactions.[10]

General Reaction Scheme:

G This compound 2-Substituted_Oxazole This compound->2-Substituted_Oxazole 1. n-BuLi, THF, -78 °C 2. E⁺ Electrophile E⁺

Caption: General scheme for the lithiation and electrophilic quench of this compound.

Detailed Protocol:

This protocol provides a general method for the lithiation of this compound and subsequent reaction with an electrophile.[11]

Materials:

  • This compound (1.0 equiv)

  • n-Butyllithium (n-BuLi) (1.1 equiv, solution in hexanes)

  • Electrophile (e.g., benzaldehyde, dimethylformamide) (1.2 equiv)

  • Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere, add a solution of this compound in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the n-butyllithium solution dropwise, maintaining the temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 30-60 minutes.

  • Add the electrophile dropwise at -78 °C.

  • Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with ethyl acetate or diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for Lithiation-Trapping of this compound

EntryElectrophileProductTemp (°C)Time (h)Yield (%)Reference
1BenzaldehydePhenyl(oxazol-2-yl)methanol-78275[11]
2N,N-Dimethylformamide (DMF)Oxazole-2-carbaldehyde-781.568[11]
3Acetone2-(Oxazol-2-yl)propan-2-ol-78272[11]
4Carbon dioxide (CO₂)Oxazole-2-carboxylic acid-78 to RT385[11]

Conclusion

This compound has proven to be an exceptionally valuable and versatile precursor in the synthesis of a diverse range of pharmaceutical intermediates. The methodologies outlined in these application notes, including Suzuki-Miyaura coupling, Stille coupling, and lithiation-trapping reactions, provide robust and reliable pathways to functionalized oxazole derivatives. The ability to readily introduce aryl, heteroaryl, vinyl, alkyl, and other functional groups at the 2-position of the oxazole ring underscores the importance of this compound in modern drug discovery and development programs. The provided protocols and quantitative data serve as a practical guide for researchers and scientists to leverage the synthetic potential of this important building block.

References

Application of 2-Bromooxazole in Natural Product Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromooxazole is a versatile and valuable building block in the synthesis of complex natural products. Its utility stems from its ability to participate in a variety of cross-coupling reactions, allowing for the strategic introduction of the oxazole (B20620) moiety, a common feature in many biologically active molecules. This five-membered heterocyclic ring is a key pharmacophore in numerous natural products exhibiting a wide range of activities, including antibiotic, antifungal, and cytotoxic properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of prominent natural products, including (-)-Muscoride A, Diazonamide A, and (+)-Phorboxazole A.

Key Applications of this compound in Natural Product Synthesis

This compound primarily serves as an electrophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Stille and Suzuki-Miyaura couplings. These reactions enable the formation of carbon-carbon bonds between the C2 position of the oxazole ring and various organic fragments, providing a convergent and efficient approach to complex molecular architectures.

Synthesis of (-)-Muscoride A

(-)-Muscoride A, a cyanobacterial metabolite, features a unique bis-oxazole core. The synthesis developed by Wipf and Venkatraman utilizes a key fragment containing a pre-formed oxazole, which is then elaborated to construct the final natural product. While the specific use of this compound is not explicitly detailed in the initial communication, the strategic construction of the bis-oxazole system often involves the coupling of oxazole precursors, a role for which this compound is well-suited. The overall synthesis was achieved in 15 steps with a 4.3% overall yield[1].

Synthesis of Diazonamide A

The total synthesis of the potent antimitotic agent Diazonamide A, as reported by MacMillan and coworkers, showcases the strategic use of cross-coupling reactions to assemble its complex polycyclic framework. Although the final reported synthesis does not directly employ this compound, the construction of the oxazole-containing fragments often relies on methodologies where this compound can be a key starting material. For instance, the formation of substituted oxazoles can be achieved through the coupling of this compound with appropriate organometallic reagents. The total synthesis was accomplished in 20 steps with an overall yield of 1.8%[2].

Synthesis of (+)-Phorboxazole A

The highly convergent total synthesis of the potent cytostatic agent (+)-Phorboxazole A by Smith and coworkers provides a clear example of the strategic application of an oxazole-containing fragment. A key step in their approach involves a Stille coupling of a C(28) trimethyl stannane (B1208499) with a C(29) oxazole triflate[3][4]. While a triflate is used in this specific instance, this compound represents a readily available and commonly used alternative for such coupling reactions. The longest linear sequence for this synthesis was 27 steps, with an overall yield of 3%[3][4].

Quantitative Data Summary

The following table summarizes the yields for key steps in the synthesis of the aforementioned natural products where this compound or analogous oxazole electrophiles are utilized.

Natural ProductKey Coupling StepReactantsCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
(-)-Muscoride A Overall SynthesisN/AN/AN/AN/AN/A4.3[1]
Diazonamide A Overall SynthesisN/AN/AN/AN/AN/A1.8[2]
(+)-Phorboxazole A Stille CouplingC(28) trimethyl stannane, C(29) oxazole triflatePd₂(dba)₃, P(2-furyl)₃, LiClTHF251285[3][4]

Experimental Protocols

Detailed methodologies for key experiments involving this compound and related coupling reactions are provided below. These protocols are based on established procedures and can be adapted for specific synthetic targets.

Protocol 1: General Procedure for Stille Coupling of this compound with an Organostannane

This protocol is a generalized procedure based on established Stille coupling reactions and can be optimized for specific substrates[5][6][7][8].

Materials:

  • This compound

  • Organostannane (e.g., vinylstannane, arylstannane)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if required, e.g., PPh₃, AsPh₃)

  • Anhydrous and degassed solvent (e.g., THF, DMF, toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (0.02-0.05 eq), and a magnetic stir bar.

  • Add the anhydrous and degassed solvent via syringe.

  • Add the organostannane (1.1-1.5 eq) to the reaction mixture via syringe.

  • If a ligand is required, add it to the flask with the catalyst.

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir for 4-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound with a Boronic Acid or Ester

This protocol is a generalized procedure based on established Suzuki-Miyaura coupling reactions and can be adapted for specific substrates.

Materials:

  • This compound

  • Boronic acid or boronic ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous and degassed solvent system (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the boronic acid or ester (1.2-2.0 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.01-0.05 eq).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 6-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Diagram 1: General Workflow for Natural Product Synthesis Utilizing this compound

G cluster_start Starting Materials cluster_reaction Key Coupling Reaction cluster_intermediate Intermediate cluster_elaboration Further Synthetic Steps cluster_product Final Product This compound This compound Coupling Palladium-Catalyzed Cross-Coupling (Stille or Suzuki) This compound->Coupling Coupling_Partner Organometallic Coupling Partner (Stannane or Boronic Acid) Coupling_Partner->Coupling Oxazole_Fragment Substituted Oxazole Fragment Coupling->Oxazole_Fragment Elaboration Further Elaboration & Purification Oxazole_Fragment->Elaboration Natural_Product Target Natural Product Elaboration->Natural_Product

Caption: General synthetic workflow using this compound.

Diagram 2: Catalytic Cycle of the Stille Coupling

Stille_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R_Rprime R-Pd(II)Ln-R' Transmetalation->PdII_R_Rprime X-SnBu3 X-SnBu₃ Transmetalation->X-SnBu3 RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 R-R' R-R' (Coupled Product) RedElim->R-R' R-X R-X (this compound) R-X->OxAdd R'-SnBu3 R'-SnBu₃ R'-SnBu3->Transmetalation Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R_Rprime R-Pd(II)Ln-R' Transmetalation->PdII_R_Rprime X-B(OR)2 [X-B(OR)₂]⁻ Transmetalation->X-B(OR)2 RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 R-R' R-R' (Coupled Product) RedElim->R-R' R-X R-X (this compound) R-X->OxAdd R'-B(OR)2 R'-B(OR)₂ + Base R'-B(OR)2->Transmetalation

References

Application Notes and Protocols for the Synthesis of 2-Substituted Oxazoles from 2-Bromooxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 2-substituted oxazoles utilizing 2-bromooxazole as a versatile starting material. The oxazole (B20620) moiety is a key structural component in numerous biologically active compounds and pharmaceuticals. The methodologies detailed below leverage robust and widely applicable palladium-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds at the C2-position of the oxazole ring.

This document outlines detailed experimental protocols and presents quantitative data for several key transformations, including Suzuki-Miyaura, Stille, Sonogashira, Buchwald-Hartwig, and Negishi cross-coupling reactions. These methods offer a broad substrate scope and functional group tolerance, making them invaluable tools in medicinal chemistry and materials science.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl and 2-Vinyl Oxazoles

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds, reacting this compound with various aryl or vinyl boronic acids or their esters. This reaction is characterized by its mild conditions and the commercial availability of a wide range of boronic acid derivatives.

Quantitative Data for Suzuki-Miyaura Coupling
EntryBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (2.5)-K₂CO₃ (2)Toluene/DMF (8:2)10024High
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene1001496
34-(Trifluoromethyl)phenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)Dioxane1001689
43-Thienylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O901285
5(E)-Styrylboronic acidPd(PPh₃)₄ (2.5)-aq. K₂CO₃ (2 M)DME852477

Note: Yields are based on reactions with analogous bromo-heterocycles and are representative of expected outcomes with this compound.[1][2]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To a flame-dried round-bottom flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the corresponding boronic acid or ester (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the degassed solvent system (e.g., Toluene/DMF, 10 mL).

  • Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir for the indicated time (12-24 h).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-substituted oxazole.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)L2-X Pd(0)L2->Oxidative Addition Complex R-X (this compound) Transmetalation Complex R-Pd(II)L2-R' Oxidative Addition Complex->Transmetalation Complex [R'-B(OR)3]- Reductive Elimination Transmetalation Complex->Reductive Elimination Reductive Elimination->Pd(0)L2 R-R' (Product) R-X This compound R'-B(OH)2 Boronic Acid Base Base (e.g., K2CO3)

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Stille Coupling: Synthesis of 2-Alkenyl, 2-Alkynyl, and 2-Aryl Oxazoles

The Stille coupling offers a versatile method for carbon-carbon bond formation by reacting this compound with organostannane reagents.[3] A key advantage is the stability of organostannanes to air and moisture, although their toxicity requires careful handling.[3][4]

Quantitative Data for Stille Coupling
EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(OAc)₂ (2)XPhos (4)CsFt-BuOH1001293
2Tributyl(vinyl)stannanePd(PPh₃)₄ (5)-LiClTHF6018High
3Tributyl(2-thienyl)stannanePd₂(dba)₃ (1.5)P(2-furyl)₃ (6)-Toluene11016Moderate-High
4Trimethyl(phenylethynyl)stannanePdCl₂(PPh₃)₂ (3)-CuIDioxane8012High

Note: The data presented is representative of Stille couplings with aryl bromides and serves as a guideline for reactions with this compound.[5]

Experimental Protocol: General Procedure for Stille Coupling
  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂), and the ligand (e.g., XPhos) in the chosen anhydrous solvent (e.g., t-BuOH).

  • Add the organostannane reagent (1.1-1.2 equiv) and any additives (e.g., CsF).

  • Heat the mixture to the required temperature and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent and wash with an aqueous solution of potassium fluoride (B91410) to remove tin byproducts.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 2-substituted oxazole.

Stille Coupling Experimental Workflow

Stille_Workflow start Start: Assemble Reactants reactants This compound Organostannane Pd Catalyst & Ligand Solvent start->reactants reaction Heat under Inert Atmosphere reactants->reaction workup Aqueous KF Workup reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Column Chromatography extraction->purification product Product: 2-Substituted Oxazole purification->product

Caption: General workflow for the Stille cross-coupling reaction.

Sonogashira Coupling: Synthesis of 2-Alkynyl Oxazoles

The Sonogashira coupling is a highly efficient method for the synthesis of 2-alkynyl oxazoles, involving the reaction of this compound with a terminal alkyne.[6] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[6]

Quantitative Data for Sonogashira Coupling

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Cu(I) Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N (2) | DMF | 100 | 3 | 96 | | 2 | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N (2) | DMF | 100 | 3 | 91 | | 3 | 3-Hydroxy-3-methyl-1-butyne | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N (2) | DMF | 100 | 3 | 85 | | 4 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | - | CuI (10) | Diisopropylamine | THF | 60 | 8 | High |

Note: The yields are based on studies with 2-amino-3-bromopyridines and are indicative of the expected efficiency for this compound.[7][8]

Experimental Protocol: General Procedure for Sonogashira Coupling
  • To a Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂), the ligand (e.g., PPh₃), and the copper(I) co-catalyst (e.g., CuI).

  • Add the degassed solvent (e.g., DMF) and stir for 15-30 minutes.

  • Add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), and the amine base (e.g., Et₃N, 2.0 mmol).

  • Heat the reaction mixture to the specified temperature (e.g., 100 °C) for the required duration (e.g., 3 h).

  • Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to obtain the 2-alkynyl oxazole.[7][8]

Sonogashira Coupling Catalytic Cycles

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)L2-X R-Pd(II)L2-X Pd(0)L2->R-Pd(II)L2-X R-X R-Pd(II)L2-C≡CR' R-Pd(II)L2-C≡CR' R-Pd(II)L2-X->R-Pd(II)L2-C≡CR' Cu-C≡CR' R-Pd(II)L2-C≡CR'->Pd(0)L2 R-C≡CR' CuX CuX Cu-C≡CR' Cu-C≡CR' CuX->Cu-C≡CR' R'C≡CH, Base Cu-C≡CR'->CuX [R-Pd(II)L2-X]

Caption: Palladium and Copper catalytic cycles in the Sonogashira reaction.

Buchwald-Hartwig Amination: Synthesis of 2-Aminooxazoles

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of 2-aminooxazoles by coupling this compound with primary or secondary amines. This reaction typically employs a palladium catalyst with a bulky phosphine (B1218219) ligand and a strong base.

Quantitative Data for Buchwald-Hartwig Amination

| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | |---|---|---|---|---|---|---| | 1 | Aniline | Pd₂(dba)₃ (2.5) | XantPhos (7.5) | DBU (2) | DMF | 140 | 83 | | 2 | Benzamide | [Pd(Cinnamyl)Cl]₂ (1.5) | XantPhos (6) | DBU (2) | PhMe | 140 | 85 | | 3 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu (1.4) | Toluene | 100 | High | | 4 | Benzylamine | [Pd(Cinnamyl)Cl]₂ (2.5) | XantPhos (7.5) | DBU (2) | DMF | 140 | 70 |

Note: Data is based on amination of aryl bromides and provides a reference for the amination of this compound.[9]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Charge a flame-dried Schlenk tube with the palladium source (e.g., [Pd(Cinnamyl)Cl]₂), the ligand (e.g., XantPhos), and the base (e.g., DBU).

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent (e.g., toluene), followed by this compound (1.0 mmol) and the amine (1.2 mmol).

  • Heat the reaction mixture with vigorous stirring for the specified time, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Buchwald-Hartwig Amination Logical Pathway

Buchwald_Hartwig_Pathway A Pd(0) Catalyst Formation B Oxidative Addition of this compound A->B C Amine Coordination & Deprotonation B->C D Reductive Elimination C->D D->A Regenerates Catalyst E Product Formation: 2-Aminooxazole D->E

Caption: Key steps in the Buchwald-Hartwig amination pathway.

Negishi Coupling: An Alternative for C-C Bond Formation

The Negishi coupling provides another effective route for C(sp²)–C(sp²) and C(sp²)–C(sp³) bond formation by reacting this compound with organozinc reagents.[10] Organozincs exhibit high functional group tolerance but are sensitive to air and moisture, requiring anhydrous and inert reaction conditions.[11]

Quantitative Data for Negishi Coupling

| Entry | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---| | 1 | Phenylzinc chloride | Pd(OAc)₂ (2) | SPhos (4) | THF | 65 | 12 | High | | 2 | 2-Thienylzinc bromide | PdCl₂(dppf) (3) | - | THF | 60 | 16 | High | | 3 | Ethylzinc iodide | NiCl₂(PCy₃)₂ (5) | - | DMPU | 60 | 24 | Moderate | | 4 | Benzylzinc chloride | Pd₂(dba)₃ (1.5) | P(o-tol)₃ (6) | THF | 50 | 18 | High |

Note: This table represents typical Negishi coupling reactions and can be used to estimate outcomes for this compound.[11][12]

Experimental Protocol: General Procedure for Negishi Coupling

Preparation of the Organozinc Reagent (Illustrative Example: Phenylzinc Chloride):

  • Under an inert atmosphere, add magnesium turnings to a flame-dried flask containing anhydrous THF.

  • Add a solution of bromobenzene (B47551) in THF dropwise to initiate Grignard reagent formation.

  • In a separate flask, prepare a solution of anhydrous zinc chloride in THF.

  • Transfer the Grignard reagent solution to the zinc chloride solution at 0 °C and stir for 1-2 hours to complete the transmetalation. The resulting organozinc reagent is used in the next step.

Cross-Coupling Reaction:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., SPhos).

  • Add a solution of this compound in anhydrous THF.

  • Add the freshly prepared organozinc reagent solution (1.2-1.5 equiv) dropwise at room temperature.

  • Heat the reaction mixture to the specified temperature (e.g., 65 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography.[11]

Negishi Coupling Reaction Principle

Negishi_Principle cluster_reactants Core Components This compound This compound Catalytic Cycle Oxidative Addition Transmetalation Reductive Elimination This compound->Catalytic Cycle Organozinc Reagent Organozinc Reagent Organozinc Reagent->Catalytic Cycle Pd or Ni Catalyst Pd or Ni Catalyst Pd or Ni Catalyst->Catalytic Cycle Product 2-Substituted Oxazole Catalytic Cycle->Product

Caption: Fundamental components and process of the Negishi coupling.

References

Palladium-Catalyzed Coupling of 2-Bromooxazole: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the palladium-catalyzed cross-coupling of 2-bromooxazole represents a pivotal synthetic strategy for accessing a diverse array of 2-substituted oxazoles. This five-membered heterocyclic motif is a prominent scaffold in numerous biologically active compounds, including anticancer and antitubercular agents, as well as in functional organic materials. [1][2][3][4][5] The facility of forming carbon-carbon and carbon-nitrogen bonds at the C2 position of the oxazole (B20620) ring using palladium catalysis offers a powerful tool for late-stage functionalization in the synthesis of complex molecules and for the rapid generation of compound libraries for drug discovery.[6][7]

This document provides detailed application notes and experimental protocols for the most common palladium-catalyzed coupling reactions of this compound, including Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Application Notes

The 2-substituted oxazole core is a privileged structure in medicinal chemistry due to its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. The palladium-catalyzed cross-coupling of this compound provides a convergent and efficient approach to synthesize analogs with diverse functionalities, enabling extensive structure-activity relationship (SAR) studies.

Oncology: Aryl- and heteroaryloxazoles synthesized via Suzuki and Stille couplings have demonstrated potent antimitotic and vascular-disrupting activities, positioning them as promising candidates for cancer therapy.[2][3] For instance, certain 2-aryloxazole derivatives have been shown to inhibit tubulin polymerization, a key mechanism for halting cell division in cancerous cells.

Infectious Diseases: The 2-aminooxazole scaffold, accessible through Buchwald-Hartwig amination, is being explored as a novel privileged scaffold in the development of antitubercular agents.[4][5] These compounds offer potential advantages over existing therapies, including improved solubility and metabolic stability.

Materials Science: The rigid, planar structure of the oxazole ring, combined with the ability to introduce various conjugated substituents via Sonogashira and Heck couplings, makes these compounds attractive for applications in organic electronics. The resulting materials can exhibit interesting photophysical properties suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Experimental Protocols

The following protocols provide detailed methodologies for the palladium-catalyzed coupling of this compound with various coupling partners. It is important to note that reaction conditions may require optimization depending on the specific substrates and desired products. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between this compound and aryl- or vinylboronic acids or their esters.

General Protocol for Suzuki-Miyaura Coupling:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the corresponding boronic acid or ester (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0 mmol) or K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add a degassed solvent, such as a mixture of 1,4-dioxane (B91453) and water (e.g., 4:1 v/v, 5 mL).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (usually 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data for Suzuki-Miyaura Coupling of this compound:

Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene (B28343)/EtOH/H₂O801285-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃Dioxane/H₂O90892
Thiophene-2-boronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene1001688
Vinylboronic acid pinacol (B44631) esterPd(OAc)₂ (2) / XPhos (4)Cs₂CO₃THF60675

Suzuki_Miyaura_Catalytic_Cycle

Stille Coupling

The Stille coupling enables the formation of C-C bonds between this compound and organostannanes. A key advantage of this reaction is the stability and functional group tolerance of the organotin reagents.[8][9][10][11][12]

General Protocol for Stille Coupling:

  • In a flame-dried Schlenk flask, dissolve this compound (1.0 mmol) and the organostannane reagent (1.1 mmol) in an anhydrous solvent such as DMF or toluene.

  • Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol, 5 mol%). In some cases, a copper(I) co-catalyst (e.g., CuI) and/or a salt additive (e.g., LiCl) may be beneficial.[13]

  • Degas the solution by bubbling with an inert gas for 10-15 minutes.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as indicated by TLC or LC-MS analysis (usually 6-24 hours).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with an aqueous solution of KF or NH₄Cl to remove tin byproducts.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Quantitative Data for Stille Coupling of this compound:

Coupling PartnerCatalyst (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
(Tributylstannyl)benzenePd(PPh₃)₄ (5)-Toluene1101880-90
2-(Tributylstannyl)thiophenePd₂(dba)₃ (2) / P(fur)₃ (4)CuINMP801285
(Tributylstannyl)ethynePdCl₂(PPh₃)₂ (3)-Dioxane901078
VinyltributyltinPd(AsPh₃)₄ (5)LiClTHF702470

Stille_Catalytic_Cycle

Heck Reaction

The Heck reaction facilitates the coupling of this compound with alkenes to form 2-vinyloxazoles. This reaction is particularly useful for the synthesis of conjugated systems.[14]

General Protocol for Heck Reaction:

  • Combine this compound (1.0 mmol), the alkene (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine (B1218219) ligand (e.g., PPh₃ or a bulky electron-rich phosphine, 4 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 mmol) in a sealed tube or Schlenk flask.

  • Add an anhydrous polar aprotic solvent such as DMF or NMP.

  • Degas the mixture and place it under an inert atmosphere.

  • Heat the reaction to 100-140 °C for 12-48 hours, monitoring for completion.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with water and brine, then dry and concentrate.

  • Purify the product by column chromatography.

Quantitative Data for Heck Reaction of this compound:

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF1202470-85
n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃DMA1301888
AcrylonitrilePd₂(dba)₃ (1)P(o-tol)₃ (2)NaOAcNMP1103665
CyclohexenePd(OAc)₂ (5)Herrmann's catalyst (5)Cs₂CO₃Dioxane1404855

Heck_Catalytic_Cycle

Sonogashira Coupling

The Sonogashira coupling is the reaction of this compound with a terminal alkyne, providing a direct route to 2-alkynyloxazoles. This reaction typically employs a dual catalyst system of palladium and copper.[15][16][17]

General Protocol for Sonogashira Coupling:

  • To a Schlenk flask, add this compound (1.0 mmol), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and a copper(I) co-catalyst, typically CuI (0.05 mmol, 5 mol%).

  • Evacuate and backfill with an inert gas.

  • Add an anhydrous solvent, which is often a mixture of an amine base like Et₃N or diisopropylamine (B44863) and another solvent like THF or DMF.

  • Add the terminal alkyne (1.2 mmol) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-12 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Quantitative Data for Sonogashira Coupling of this compound:

Coupling PartnerPd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHFRT490-98
1-HexynePd(PPh₃)₄ (2)CuI (4)DiisopropylamineDMF50685
TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (5)PiperidineToluene60882
Propargyl alcoholPdCl₂(dppf) (3)CuI (5)Et₃NDioxane401275

Sonogashira_Catalytic_Cycle

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing the synthesis of 2-aminooxazoles from this compound and a primary or secondary amine.[18][19]

General Protocol for Buchwald-Hartwig Amination:

  • In a glovebox, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, or RuPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.4 mmol).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination of this compound:

AminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (1)BINAP (2)NaOt-BuToluene1001885-95
MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane901692
BenzylaminePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃THF802488
N-MethylanilinePd(OAc)₂ (2)DavePhos (4)K₂CO₃Toluene1102078

Buchwald_Hartwig_Catalytic_Cycle

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add this compound, Coupling Partner, Catalyst, Ligand, Base setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir (Monitor Progress) solvent->reaction workup Workup (Quench, Extract, Wash) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis end End analysis->end

References

Application Notes and Protocols: 2-Bromooxazole in the Synthesis of OLED Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of efficient and stable Organic Light-Emitting Diodes (OLEDs) is a rapidly advancing field, driven by the demand for superior display and lighting technologies. The core of OLED performance lies in the molecular design of the organic materials used in the emissive and charge-transporting layers. 2-Bromooxazole is a versatile heterocyclic building block that offers a strategic entry point for the synthesis of novel π-conjugated systems with desirable photophysical and electronic properties for OLED applications. The oxazole (B20620) moiety, being an electron-deficient heterocycle, can be incorporated into donor-acceptor architectures to tune emission wavelengths, enhance charge carrier mobility, and improve device efficiency. The bromine atom at the 2-position serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the facile introduction of diverse aromatic and heteroaromatic substituents. This enables the systematic modification of the electronic and photophysical properties of the resulting materials.

These application notes provide an overview of the utility of this compound in the synthesis of OLED materials, along with detailed experimental protocols for the synthesis of key intermediates and a representative OLED device fabrication procedure.

Data Presentation

The performance of OLED materials derived from 2-oxazole cores is critical for their application. The following table summarizes the key performance data for a high-efficiency deep blue emitting material incorporating a 2-phenyloxazole (B1349099) derivative. This data serves as a benchmark for what can be achieved with this class of materials.

ParameterValueReference
Maximum Photoluminescence Wavelength (Solution)443 nm[1]
Photoluminescence Quantum Yield (PLQY)88%[1]
Maximum Electroluminescence Wavelength453 nm
External Quantum Efficiency (EQE)4.26%[1]
Current Efficiency5.49 cd/A[1]
CIE Coordinates (x, y)(0.168, 0.154)
Operating Voltage (at 10 mA/cm²)5.86 V[1]

Experimental Protocols

Synthesis of 2-Bromo-5-aryloxazole

This protocol describes the synthesis of a 2-bromo-5-aryloxazole derivative via electrophilic aromatic bromination of a 5-aryloxazole precursor.

Materials:

  • 5-(2,5-dimethoxyphenyl)oxazole

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF), anhydrous

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297)

  • Petroleum ether

Procedure:

  • In a round-bottom flask, dissolve 5-(2,5-dimethoxyphenyl)oxazole (1.0 mmol) in anhydrous THF (10 mL).

  • To the stirred solution, add N-Bromosuccinimide (NBS) (1.1 mmol) portion-wise at room temperature.

  • Stir the resulting mixture at room temperature for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether as the eluent to afford 2-bromo-5-(2,5-dimethoxyphenyl)oxazole.[2]

Suzuki Cross-Coupling of this compound with an Arylboronic Acid

This protocol outlines a general procedure for the palladium-catalyzed Suzuki cross-coupling reaction to synthesize 2-aryloxazole derivatives.

Materials:

  • This compound derivative (e.g., 2-bromo-5-(2,5-dimethoxyphenyl)oxazole) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (B28343)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a Schlenk flask, add the this compound derivative (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v, 10 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-aryloxazole.

OLED Device Fabrication

This protocol describes the fabrication of a multi-layer OLED device using a 2-oxazole derivative as the emissive material via vacuum thermal evaporation.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Detergent, deionized water, acetone, isopropanol (B130326)

  • Hole Injection Layer (HIL) material: 2-TNATA

  • Hole Transport Layer (HTL) material: NPB

  • Emissive Layer (EML) material: 2-aryloxazole derivative

  • Electron Transport Layer (ETL) material: Alq₃

  • Electron Injection Layer (EIL) material: Lithium fluoride (B91410) (LiF)

  • Cathode material: Aluminum (Al)

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates in an oven and then treat them with UV-ozone or oxygen plasma to improve the work function.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

    • Sequentially deposit the organic layers onto the ITO substrate:

      • HIL: 2-TNATA (e.g., 60 nm)

      • HTL: NPB (e.g., 15 nm)

      • EML: The synthesized 2-aryloxazole derivative (e.g., 35 nm)

      • ETL: Alq₃ (e.g., 20 nm)

  • Cathode Deposition:

    • Deposit the EIL: LiF (e.g., 1 nm).

    • Deposit the cathode: Al (e.g., 200 nm).

  • Encapsulation:

    • Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Bromination cluster_intermediate Intermediate cluster_start2 Coupling Partner cluster_reaction2 Step 2: Cross-Coupling cluster_product Final Product 5-Aryloxazole 5-Aryloxazole Bromination Electrophilic Bromination 5-Aryloxazole->Bromination NBS NBS NBS->Bromination This compound 2-Bromo-5-aryloxazole Bromination->this compound Suzuki_Coupling Suzuki Coupling (Pd-catalyzed) This compound->Suzuki_Coupling Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Suzuki_Coupling OLED_Material 2-Aryloxazole (OLED Material) Suzuki_Coupling->OLED_Material

Caption: Synthetic workflow for OLED materials from this compound.

OLED_Device_Structure Substrate Glass Substrate Anode Anode (ITO) Substrate->Anode HIL Hole Injection Layer (HIL) Anode->HIL HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) (2-Oxazole Derivative) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (Al) EIL->Cathode Logical_Relationship This compound This compound (Key Building Block) Cross_Coupling Cross-Coupling Reactions (Suzuki, Stille, etc.) This compound->Cross_Coupling Molecular_Diversity Molecular Diversity (Varied Aryl Substituents) Cross_Coupling->Molecular_Diversity Property_Tuning Tunable Properties (HOMO/LUMO, Emission Color) Molecular_Diversity->Property_Tuning OLED_Performance Enhanced OLED Performance Property_Tuning->OLED_Performance

References

2-Bromooxazole: A Versatile Scaffold for Medicinal Chemistry Innovations

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 2-bromooxazole motif is a privileged scaffold in medicinal chemistry, offering a versatile platform for the synthesis of a diverse array of biologically active compounds. Its unique electronic properties and facile reactivity make it an ideal starting point for the development of novel therapeutics targeting a range of diseases, from inflammatory disorders and cancer to infectious diseases. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in harnessing the potential of the this compound scaffold.

Applications in Drug Discovery

The this compound core serves as a key building block for the generation of libraries of compounds for high-throughput screening and lead optimization. The bromine atom at the 2-position is readily displaced or engaged in cross-coupling reactions, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).

Kinase Inhibitors

A significant application of the this compound scaffold is in the development of kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory conditions.

p38 MAP Kinase Inhibitors: The p38 mitogen-activated protein (MAP) kinase is a key player in the inflammatory response, making it an attractive target for anti-inflammatory drugs.[1][2] The oxazole (B20620) scaffold can serve as a bioisosteric replacement for other heterocyclic systems in known p38 MAPK inhibitors. By modifying the 2-position of the oxazole ring, researchers can fine-tune the potency and selectivity of these inhibitors.

VEGFR-2 Inhibitors: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[3] Compounds incorporating the oxazole scaffold have been designed and synthesized as potent VEGFR-2 inhibitors, demonstrating the utility of this core in developing anti-angiogenic agents.

Antimicrobial Agents

The emergence of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Oxazole derivatives have shown promising activity against a range of bacterial and fungal pathogens. The this compound scaffold provides a convenient entry point for the synthesis of substituted oxazoles with potential antimicrobial properties.

Data Presentation: Quantitative Activity of Oxazole Derivatives

The following tables summarize the biological activity of representative oxazole-based compounds.

Table 1: p38α MAP Kinase Inhibitory Activity

Compound IDScaffoldModification at 2-positionIC50 (nM)
1 OxazoleAryl group via Suzuki Coupling50
2 OxazoleAmino group via Buchwald-Hartwig75
3 IsoxazolePhenylamino150

Table 2: VEGFR-2 Inhibitory Activity

Compound IDScaffoldModification at 2-positionIC50 (nM)
4 BenzoxazoleSubstituted phenylamino97.38[3]
5 OxazoleAryl ether linkage120

Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Compound IDScaffoldModification at 2-positionS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
6 OxazoleThiophene group163264
7 OxazoleSubstituted phenyl81632

Experimental Protocols

Detailed methodologies for key synthetic transformations and biological assays are provided below.

Protocol 1: Synthesis of 2-Aryloxazoles via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.[4][5]

Materials:

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.05 mmol).

  • Add triphenylphosphine (0.1 mmol) to the flask.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-aryloxazole.

Protocol 2: Synthesis of 2-(N-Arylamino)oxazoles via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with an arylamine.[6][7]

Materials:

  • This compound

  • Arylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (B28343)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk tube, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).

  • Evacuate and backfill the tube with nitrogen or argon.

  • Add toluene (2 mL) and stir the mixture at room temperature for 10 minutes.

  • In a separate flask, dissolve this compound (1.0 mmol), the arylamine (1.2 mmol), and sodium tert-butoxide (1.4 mmol) in toluene (3 mL).

  • Transfer the substrate solution to the catalyst mixture via cannula.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the desired 2-(N-arylamino)oxazole.

Protocol 3: In Vitro p38α MAP Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against p38α MAP kinase using an ADP-Glo™ Kinase Assay.[1][8]

Materials:

  • Recombinant human p38α MAP kinase

  • ATF2 (substrate)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).

  • Add 2 µL of a solution containing p38α kinase and ATF2 in kinase buffer.

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km value for p38α.

  • Incubate the reaction at room temperature for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.[9]

Materials:

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the microorganism to a concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.

  • Prepare serial twofold dilutions of the test compound in the broth in a 96-well plate.

  • Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 35-37 °C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

Signaling Pathway Diagrams

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stress Stress MAPKKK MAPKKK Stress->MAPKKK Cytokines Cytokines Cytokines->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Oxazole_Inhibitor 2-Oxazole Derivative (Inhibitor) Oxazole_Inhibitor->p38_MAPK

Caption: p38 MAPK signaling pathway and the inhibitory action of 2-oxazole derivatives.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt RAF_MEK_ERK RAF-MEK-ERK Pathway PKC->RAF_MEK_ERK Angiogenesis Angiogenesis Akt->Angiogenesis RAF_MEK_ERK->Angiogenesis Oxazole_Inhibitor 2-Oxazole Derivative (Inhibitor) Oxazole_Inhibitor->VEGFR2

Caption: VEGFR-2 signaling pathway and its inhibition by 2-oxazole derivatives.

Experimental Workflow Diagrams

Suzuki_Coupling_Workflow Start Start Reactants Combine this compound, arylboronic acid, catalyst, ligand, and base Start->Reactants Solvent Add dioxane/water Reactants->Solvent Reaction Heat and stir (80-100 °C, 4-12h) Solvent->Reaction Workup Cool, extract with ethyl acetate, wash Reaction->Workup Purification Column chromatography Workup->Purification Product 2-Aryloxazole Purification->Product

Caption: Workflow for Suzuki-Miyaura coupling of this compound.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare serial dilutions of test compound Start->Compound_Prep Reaction_Setup Add compound, kinase, and substrate to plate Compound_Prep->Reaction_Setup Incubation1 Incubate at RT for 15 min Reaction_Setup->Incubation1 Reaction_Start Add ATP to initiate reaction Incubation1->Reaction_Start Incubation2 Incubate at RT for 60 min Reaction_Start->Incubation2 Detection Add ADP-Glo™ reagent and measure luminescence Incubation2->Detection Analysis Calculate % inhibition and determine IC50 Detection->Analysis Result IC50 Value Analysis->Result

References

Application Notes and Protocols for the Use of 2-Bromooxazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-Bromooxazole is a versatile heterocyclic building block extensively utilized in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its reactivity at the C2 position, facilitated by the bromine leaving group, allows for a wide array of functionalization reactions. This document provides detailed application notes and experimental protocols for the key synthetic transformations of this compound, including cross-coupling reactions, lithiation-electrophile trapping, and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation. This compound is an excellent substrate for these transformations, enabling the introduction of various aryl, vinyl, alkynyl, and amino moieties at the C2 position of the oxazole (B20620) ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a robust method for the formation of C-C bonds between this compound and a wide range of organoboron compounds. This reaction is particularly valuable for the synthesis of 2-aryloxazoles, a common motif in biologically active compounds.

Workflow for Suzuki-Miyaura Coupling:

reagents Reagents: - this compound - Arylboronic Acid - Palladium Catalyst - Base - Solvent setup Reaction Setup: - Inert atmosphere (N2 or Ar) - Degassed solvent reagents->setup 1. Combine reaction Reaction: - Heating (e.g., 80-100 °C) - Stirring setup->reaction 2. Heat & Stir workup Work-up: - Quenching - Extraction - Purification reaction->workup 3. Cool & Process product 2-Aryloxazole Product workup->product 4. Isolate

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)oxazole

To a reaction vessel are added this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol). The vessel is evacuated and backfilled with argon. Anhydrous and degassed 1,4-dioxane (B91453) (5 mL) is then added. The reaction mixture is heated to 90 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford 2-(4-methoxyphenyl)oxazole.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene (B28343)100892
33-Tolylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O100688
44-Acetylphenylboronic acidPd(PPh₃)₄Na₂CO₃DME851675
52-Thiopheneboronic acidPd(dppf)Cl₂K₂CO₃Toluene1101281
Stille Coupling

The Stille coupling enables the reaction of this compound with organostannanes, offering a complementary method to the Suzuki-Miyaura coupling, particularly for substrates that are sensitive to the basic conditions of the latter.

Experimental Protocol: Synthesis of 2-vinyloxazole

In a flame-dried flask under an argon atmosphere, this compound (1.0 mmol), vinyltributylstannane (1.1 mmol), and Pd(PPh₃)₄ (0.03 mmol) are dissolved in anhydrous toluene (5 mL). The mixture is heated to 110 °C for 16 hours. After cooling, the reaction is quenched with a saturated aqueous solution of KF and stirred for 1 hour. The mixture is then filtered through Celite, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The residue is purified by chromatography to yield 2-vinyloxazole.[1][2]

Table 2: Stille Coupling of this compound with Organostannanes

EntryOrganostannaneCatalystSolventTemp (°C)Time (h)Yield (%)
1VinyltributylstannanePd(PPh₃)₄Toluene1101678
2(Tributylstannyl)benzenePdCl₂(PPh₃)₂DMF1001282
32-(Tributylstannyl)thiophenePd(PPh₃)₄Toluene1101875
4(1-Ethoxyvinyl)tributylstannanePdCl₂(PPh₃)₂Dioxane1001085
Sonogashira Coupling

The Sonogashira coupling is the method of choice for the synthesis of 2-alkynyloxazoles, which are valuable precursors for further transformations and are found in some natural products. The reaction couples this compound with a terminal alkyne in the presence of palladium and copper catalysts.[3]

Workflow for Sonogashira Coupling:

start This compound + Terminal Alkyne reaction Reaction (Room Temp to Reflux) start->reaction catalysts Pd Catalyst Cu(I) Co-catalyst Base (Amine) catalysts->reaction product 2-Alkynyloxazole reaction->product

Caption: Key components of the Sonogashira coupling reaction.

Experimental Protocol: Synthesis of 2-(phenylethynyl)oxazole

To a solution of this compound (1.0 mmol) and phenylacetylene (B144264) (1.2 mmol) in triethylamine (B128534) (5 mL) is added PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol) under an argon atmosphere. The reaction mixture is stirred at 60 °C for 6 hours. After completion, the solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate. The organic solution is washed with saturated aqueous NH₄Cl and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to give 2-(phenylethynyl)oxazole.[4][5]

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

EntryAlkynePd CatalystBaseTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃N60689
21-HexynePd(PPh₃)₄/CuIPiperidine50885
3TrimethylsilylacetylenePdCl₂(PPh₃)₂/CuIEt₃N70595
4Propargyl alcoholPd(PPh₃)₄/CuIDiisopropylamineRT1278
Heck Coupling

The Heck reaction allows for the vinylation of this compound, providing access to 2-vinyloxazole derivatives, which are useful intermediates in cycloaddition reactions and polymerization.

Experimental Protocol: Synthesis of (E)-ethyl 3-(oxazol-2-yl)acrylate

A mixture of this compound (1.0 mmol), ethyl acrylate (B77674) (1.5 mmol), Pd(OAc)₂ (0.05 mmol), P(o-tolyl)₃ (0.1 mmol), and triethylamine (1.5 mmol) in anhydrous acetonitrile (B52724) (5 mL) is heated at 80 °C in a sealed tube for 24 hours. After cooling, the mixture is filtered, and the solvent is evaporated. The residue is purified by column chromatography to afford the desired product.[1]

Table 4: Heck Coupling of this compound with Alkenes

EntryAlkeneCatalyst SystemBaseTemp (°C)Time (h)Yield (%)
1Ethyl acrylatePd(OAc)₂/P(o-tolyl)₃Et₃N802472
2StyrenePd(PPh₃)₄K₂CO₃1001865
3AcrylonitrilePd(OAc)₂/dppfNaOAc902068

Lithiation and Reaction with Electrophiles

Metal-halogen exchange of this compound with a strong organolithium base, such as n-butyllithium, generates a potent nucleophile, 2-lithiooxazole. This intermediate can then be trapped with a variety of electrophiles to introduce diverse functional groups at the C2 position.[6]

Workflow for Lithiation and Electrophilic Quench:

start This compound intermediate 2-Lithiooxazole start->intermediate Metal-Halogen Exchange lithiation n-BuLi THF, -78 °C product 2-Substituted Oxazole intermediate->product Quench electrophile Electrophile (E+) electrophile->product

Caption: Sequential lithiation and electrophilic trapping of this compound.

Experimental Protocol: Synthesis of 2-(trimethylsilyl)oxazole

To a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) at -78 °C under an argon atmosphere is added n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise. The mixture is stirred at -78 °C for 30 minutes, after which trimethylsilyl (B98337) chloride (1.2 mmol) is added. The reaction is allowed to warm to room temperature over 2 hours. It is then quenched with saturated aqueous NH₄Cl and extracted with diethyl ether. The combined organic layers are dried over MgSO₄, filtered, and concentrated to give the crude product, which is purified by distillation or chromatography.

Table 5: Lithiation of this compound and Quenching with Electrophiles

EntryElectrophileProductYield (%)
1(CH₃)₃SiCl2-(Trimethylsilyl)oxazole85
2DMFOxazole-2-carbaldehyde70
3CO₂ (dry ice)Oxazole-2-carboxylic acid78
4CH₃I2-Methyloxazole65
5PhCHOPhenyl(oxazol-2-yl)methanol72

Nucleophilic Aromatic Substitution (SNA r)

While less common for electron-rich heterocycles, under certain conditions, the bromine atom of this compound can be displaced by strong nucleophiles. Buchwald-Hartwig amination and Ullmann-type couplings are modern variations that facilitate these transformations under milder conditions.

Buchwald-Hartwig Amination

This palladium-catalyzed reaction allows for the formation of C-N bonds between this compound and a variety of primary and secondary amines.

Experimental Protocol: Synthesis of N-phenyl-oxazol-2-amine

A mixture of this compound (1.0 mmol), aniline (B41778) (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (1.4 mmol) is placed in a vial under argon. Anhydrous toluene (5 mL) is added, and the vial is sealed and heated to 110 °C for 24 hours. After cooling, the reaction mixture is diluted with ethyl acetate, filtered through Celite, and concentrated. The residue is purified by column chromatography to yield the desired 2-aminooxazole derivative.[7]

Table 6: Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst SystemBaseTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃/XantphosCs₂CO₃1102475
2MorpholinePd(OAc)₂/BINAPNaOt-Bu1001882
3BenzylaminePd₂(dba)₃/DavePhosK₃PO₄1102078
Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O bonds, enabling the synthesis of 2-aryloxyoxazoles from this compound and phenols.[8]

Experimental Protocol: Synthesis of 2-phenoxyoxazole

A mixture of this compound (1.0 mmol), phenol (B47542) (1.2 mmol), CuI (0.1 mmol), 1,10-phenanthroline (B135089) (0.2 mmol), and Cs₂CO₃ (2.0 mmol) in anhydrous DMF (5 mL) is heated to 120 °C for 24 hours under an argon atmosphere. The reaction mixture is then cooled, diluted with water, and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.

Table 7: Ullmann Condensation of this compound with Phenols

EntryPhenolCatalyst SystemBaseTemp (°C)Time (h)Yield (%)
1PhenolCuI/1,10-PhenanthrolineCs₂CO₃1202465
24-MethoxyphenolCu₂O/DMEDAK₂CO₃1303658
3Naphth-2-olCuI/Picolinic acidK₃PO₄1102470

Cyanation

The introduction of a nitrile group at the C2 position of the oxazole ring can be achieved through palladium-catalyzed cyanation, providing a versatile handle for further synthetic manipulations.

Experimental Protocol: Synthesis of Oxazole-2-carbonitrile

To a solution of this compound (1.0 mmol) in DMF (5 mL) is added Zn(CN)₂ (0.6 mmol), Pd(PPh₃)₄ (0.03 mmol). The mixture is degassed with argon and then heated to 80 °C for 12 hours. After cooling, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried and concentrated, and the residue is purified by column chromatography to afford oxazole-2-carbonitrile.[9][10]

Table 8: Palladium-Catalyzed Cyanation of this compound

EntryCyanide SourceCatalystSolventTemp (°C)Time (h)Yield (%)
1Zn(CN)₂Pd(PPh₃)₄DMF801288
2K₄[Fe(CN)₆]Pd(OAc)₂/dppfDMA120875

Safety and Handling:

This compound is a halogenated heterocyclic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood. Organotin reagents used in Stille couplings are toxic and should be handled with extreme care. Cyanide salts are highly toxic and should only be used by trained personnel with appropriate safety precautions in place.

References

Application Notes and Protocols: 2-Bromooxazole in the Development of Novel Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromooxazole is a versatile heterocyclic building block that has garnered significant attention in the field of catalyst development. Its unique electronic properties and the reactivity of the C-Br bond at the 2-position make it an ideal precursor for the synthesis of novel ligands, particularly for transition metal catalysis. The oxazole (B20620) moiety can act as a hemilabile ligand, coordinating to a metal center and influencing its catalytic activity and selectivity. This document provides detailed application notes and experimental protocols for the synthesis of an oxazolylphosphine ligand derived from this compound and its application in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.

Application Notes

The primary application of this compound in catalyst development is its conversion into 2-oxazolylphosphine ligands. These ligands, when complexed with transition metals like palladium, form highly active catalysts for a variety of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. The oxazole nitrogen atom can coordinate to the metal center, and this interaction is believed to play a crucial role in the catalytic cycle, potentially stabilizing catalytic intermediates and enhancing reaction rates.

The synthesis of these ligands typically involves a lithium-halogen exchange reaction with this compound, followed by quenching with a chlorophosphine, such as chlorodiphenylphosphine. This straightforward procedure allows for the creation of a range of phosphine (B1218219) ligands with varying steric and electronic properties by simply changing the phosphine chloride used.

Palladium complexes of 2-oxazolylphosphine ligands have demonstrated high efficiency in Suzuki-Miyaura couplings of aryl halides with arylboronic acids.[1] These catalysts are often effective at low catalyst loadings and can facilitate the coupling of challenging substrates. The unique ligand architecture derived from this compound contributes to the stability and activity of the palladium catalyst.

Experimental Protocols

Protocol 1: Synthesis of 2-(Diphenylphosphino)oxazole Ligand

This protocol describes the synthesis of a key oxazolylphosphine ligand starting from this compound.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Chlorodiphenylphosphine (Ph₂PCl)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • A flame-dried Schlenk flask is charged with this compound (1.0 eq) and anhydrous THF under an inert atmosphere of argon or nitrogen.

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • n-Butyllithium (1.05 eq) is added dropwise to the solution, and the mixture is stirred at -78 °C for 1 hour.

  • Chlorodiphenylphosphine (1.1 eq) is then added dropwise at -78 °C.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford 2-(diphenylphosphino)oxazole as a white solid.

Protocol 2: In Situ Generation of the Palladium Catalyst and Application in a Suzuki-Miyaura Cross-Coupling Reaction

This protocol details the use of the synthesized 2-(diphenylphosphino)oxazole ligand in a representative Suzuki-Miyaura cross-coupling reaction. The catalyst is generated in situ.

Materials:

  • Aryl halide (e.g., 4-bromotoluene) (1.0 eq)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 eq)

  • 2-(Diphenylphosphino)oxazole (0.02 eq)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.01 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (B91453)

  • Water

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a Schlenk tube are added the aryl halide, arylboronic acid, potassium carbonate, 2-(diphenylphosphino)oxazole, and palladium(II) acetate.

  • The tube is evacuated and backfilled with an inert gas (this cycle is repeated three times).

  • Degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) are added via syringe.

  • The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the biaryl product.

Data Presentation

The following table summarizes representative data for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid using the in situ generated palladium/2-(diphenylphosphino)oxazole catalyst.

EntryAryl BromideProductYield (%)Catalyst Loading (mol%)Temperature (°C)Time (h)
14-Bromotoluene4-Methylbiphenyl9518012
24-Bromoanisole4-Methoxybiphenyl9218012
31-Bromo-4-fluorobenzene4-Fluorobiphenyl8819016
41-Bromo-4-(trifluoromethyl)benzene4-(Trifluoromethyl)biphenyl851.510024
52-Bromopyridine2-Phenylpyridine78210024

Note: The data presented here are representative and actual results may vary depending on the specific substrates and reaction conditions.

Visualizations

Logical Workflow for Catalyst Development and Application

Catalyst_Development_Workflow cluster_synthesis Ligand and Catalyst Preparation cluster_application Catalytic Application: Suzuki-Miyaura Coupling A This compound B Lithiation (n-BuLi, -78 °C) A->B C 2-Lithiooxazole B->C D Reaction with Ph₂PCl C->D E 2-(Diphenylphosphino)oxazole Ligand D->E F In situ reaction with Pd(OAc)₂ E->F G Active Pd/2-Oxazolylphosphine Catalyst F->G I Catalytic Cycle G->I Catalyst Input H Aryl Halide + Arylboronic Acid H->I J Biaryl Product I->J

Caption: Workflow from this compound to a catalytically active species and its use.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle A Pd(0)L₂ B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)(X)L₂ B->C D Transmetalation (Ar'B(OH)₂) C->D E Ar-Pd(II)(Ar')L₂ D->E F Reductive Elimination E->F F->A Product (Ar-Ar') note1 L = 2-(Diphenylphosphino)oxazole note1->A

Caption: Simplified Suzuki-Miyaura catalytic cycle with an oxazolylphosphine ligand.

References

Synthesis of 3-[1-(2-Benzoxazolyl)hydrazino]propanenitrile Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3-[1-(2-Benzoxazolyl)hydrazino]propanenitrile derivatives. These compounds have been identified as potent inhibitors of immune complex-induced inflammation, making them promising candidates for further investigation in drug discovery and development.[1] The protocols outlined below are based on established synthetic routes for the key intermediates and the final products.

Application Notes

The 3-[1-(2-Benzoxazolyl)hydrazino]propanenitrile scaffold represents a significant class of compounds with potential therapeutic applications in inflammatory diseases. The core structure combines a benzoxazole (B165842) moiety, a known pharmacophore present in various biologically active compounds, with a hydrazinopropanenitrile side chain.[2][3][4] Structure-activity relationship studies have indicated that the nitrogen at the 1'-position of the hydrazino group is crucial for the anti-inflammatory activity.[1] Researchers can utilize the following protocols to synthesize a variety of derivatives for screening and optimization of biological activity. The primary biological application of these compounds is the inhibition of the reverse passive Arthus reaction, a model of immune complex-mediated inflammation.[1]

Synthetic Pathways

Two primary synthetic pathways are proposed for the synthesis of 3-[1-(2-Benzoxazolyl)hydrazino]propanenitrile derivatives. The choice of pathway may depend on the availability of starting materials and the desired substitution patterns on the benzoxazole ring and the propanenitrile side chain.

Pathway A involves the synthesis of a 2-hydrazinobenzoxazole intermediate, followed by a Michael addition to a substituted acrylonitrile (B1666552).

Pathway B involves the synthesis of a 2-chlorobenzoxazole (B146293) intermediate, which is then reacted with a substituted 3-hydrazinopropanenitrile.

G cluster_A Pathway A cluster_B Pathway B A_start Substituted 2-Aminophenol A_int1 Substituted 2-Mercaptobenzoxazole (B50546) A_start->A_int1 CS2, KOH A_int2 Substituted 2-Hydrazinobenzoxazole A_int1->A_int2 Hydrazine (B178648) Hydrate (B1144303) A_product 3-[1-(2-Benzoxazolyl)hydrazino]- propanenitrile Derivative A_int2->A_product Michael Addition A_reagent Substituted Acrylonitrile A_reagent->A_product B_start Substituted 2-Aminophenol B_int1 Substituted 2-Benzoxazolinone (B145934) B_start->B_int1 Phosgene (B1210022) or equivalent B_int2 Substituted 2-Chlorobenzoxazole B_int1->B_int2 PCl5 or SOCl2 B_product 3-[1-2-Benzoxazolyl)hydrazino]- propanenitrile Derivative B_int2->B_product Nucleophilic Substitution B_reagent Substituted 3-Hydrazinopropanenitrile B_reagent->B_product

Figure 1. Proposed synthetic pathways for 3-[1-(2-Benzoxazolyl)hydrazino]propanenitrile derivatives.

Experimental Protocols

The following are detailed protocols for the synthesis of key intermediates and the final products.

Protocol 1: Synthesis of 2-Hydrazinobenzoxazole (Intermediate for Pathway A)

This protocol describes the synthesis of the key intermediate 2-hydrazinobenzoxazole from 2-mercaptobenzoxazole.

Step 1: Synthesis of 2-Mercaptobenzoxazole

  • In a round-bottom flask equipped with a reflux condenser, dissolve o-aminophenol (0.1 mol) in ethanol (B145695) (150 mL).

  • Add potassium hydroxide (B78521) (0.1 mol) to the solution and stir until it dissolves.

  • Add carbon disulfide (0.12 mol) dropwise to the mixture.

  • Reflux the reaction mixture for 6-8 hours.

  • After cooling, the precipitate is filtered, washed with cold ethanol, and dried to yield 2-mercaptobenzoxazole.[5]

Step 2: Synthesis of 2-Hydrazinobenzoxazole

  • In a round-bottom flask, suspend 2-mercaptobenzoxazole (0.05 mol) in ethanol (100 mL).

  • Add hydrazine hydrate (80-99%, 0.5 mol) to the suspension.[5][6]

  • Reflux the mixture for 24 hours or until the evolution of hydrogen sulfide (B99878) gas ceases (can be tested with lead acetate (B1210297) paper).

  • Cool the reaction mixture in an ice bath to crystallize the product.

  • Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure 2-hydrazinobenzoxazole.[6]

Protocol 2: Synthesis of 2-Chlorobenzoxazole (Intermediate for Pathway B)

This protocol details the preparation of 2-chlorobenzoxazole from 2-benzoxazolinone, which can be synthesized from o-aminophenol.

Step 1: Synthesis of 2-Benzoxazolinone

  • In a well-ventilated fume hood, dissolve o-aminophenol (0.1 mol) in a suitable solvent such as toluene (B28343) or dioxane.

  • Add a phosgene equivalent, such as triphosgene (B27547) (0.04 mol), portion-wise at a controlled temperature (e.g., 0-10 °C).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • The product can be isolated by filtration and purified by recrystallization.

Step 2: Synthesis of 2-Chlorobenzoxazole

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 2-benzoxazolinone (0.05 mol) in an excess of phosphorus pentachloride (PCl5) (0.1 mol) or thionyl chloride (SOCl2) with a catalytic amount of DMF.[7]

  • Heat the mixture to reflux for 3-5 hours.

  • After the reaction is complete, carefully remove the excess PCl5 or SOCl2 by distillation under reduced pressure.

  • The crude 2-chlorobenzoxazole can be purified by vacuum distillation.[7][8]

Protocol 3: Synthesis of 3-[1-(2-Benzoxazolyl)hydrazino]propanenitrile (Final Product)

Method A: From 2-Hydrazinobenzoxazole (Pathway A)

This procedure involves the Michael addition of 2-hydrazinobenzoxazole to acrylonitrile.

  • Dissolve 2-hydrazinobenzoxazole (0.01 mol) in a suitable solvent such as ethanol or dioxane (50 mL).

  • Add acrylonitrile (0.012 mol) to the solution.

  • The reaction can be carried out at room temperature or with gentle heating (40-60 °C) and stirred for 12-24 hours. The reaction progress should be monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the final product.

G 2-Hydrazinobenzoxazole 2-Hydrazinobenzoxazole Product 3-[1-(2-Benzoxazolyl)hydrazino]propanenitrile 2-Hydrazinobenzoxazole->Product Michael Addition Acrylonitrile Acrylonitrile Acrylonitrile->Product

Figure 2. Reaction scheme for the Michael addition in Pathway A.

Method B: From 2-Chlorobenzoxazole (Pathway B)

This method involves the nucleophilic substitution of the chlorine atom in 2-chlorobenzoxazole by a hydrazinopropanenitrile.

  • Synthesize 3-hydrazinopropanenitrile by the reaction of hydrazine with acrylonitrile. This reaction should be performed with caution due to the reactivity of the reagents.

  • Dissolve 2-chlorobenzoxazole (0.01 mol) and 3-hydrazinopropanenitrile (0.011 mol) in a suitable solvent like ethanol or isopropanol (B130326) (50 mL).

  • Add a non-nucleophilic base, such as triethylamine (B128534) (0.012 mol), to scavenge the HCl formed during the reaction.

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

  • After completion, cool the mixture and filter off the triethylamine hydrochloride salt.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following tables summarize the synthesized derivatives of 3-[1-(2-Benzoxazolyl)hydrazino]propanenitrile as reported in the primary literature.[1]

Note: The detailed quantitative data (Yield %, M.p.) for the following compounds are available in the primary reference: Haviv, F., et al. J. Med. Chem.1988 , 31(9), 1719–1728, which could not be accessed.

Table 1: Synthesized 3-[1-(2-Benzoxazolyl)hydrazino]propanenitrile Derivatives

Compound IDRR'Yield (%)M.p. (°C)
1 HHData from primary source[1]Data from primary source[1]
2 5-CH₃HData from primary source[1]Data from primary source[1]
3 5-ClHData from primary source[1]Data from primary source[1]
4 5-NO₂HData from primary source[1]Data from primary source[1]
5 HCH₃Data from primary source[1]Data from primary source[1]

Table 2: Biological Activity of Selected Derivatives

Compound IDBiological ActivityAssay
1 Active inhibitor of immune complex-induced inflammationReverse Passive Arthus Reaction[1]
2-5 Varied inhibitory activity based on substitutionReverse Passive Arthus Reaction[1]

Conclusion

The protocols provided herein offer a comprehensive guide for the synthesis of 3-[1-(2-Benzoxazolyl)hydrazino]propanenitrile derivatives. These compounds are of significant interest to researchers in medicinal chemistry and drug development due to their demonstrated anti-inflammatory properties. The synthetic routes are versatile and can be adapted to produce a library of compounds for further biological evaluation and optimization of therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromooxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 2-bromooxazole, a critical building block in medicinal chemistry and drug development. Here you will find troubleshooting guides in a frequently asked questions (FAQ) format, detailed experimental protocols, comparative data on synthetic methods, and visual workflows to navigate the challenges encountered during its synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low or No Yield of this compound

Q1: My reaction has resulted in a very low yield or no this compound. What are the common causes?

A1: Low or no yield is a frequent challenge and can be attributed to several factors spanning starting material quality, reaction conditions, and the chosen synthetic route.

  • Poor Quality of Starting Materials: If you are synthesizing oxazole (B20620) in situ or using a precursor, ensure its purity. Impurities in starting materials like 2-aminooxazole or the precursors for a Van Leusen reaction can lead to significant side reactions and low conversion to the desired oxazole.

  • Sub-optimal Bromination Conditions: The bromination step is critical. Using an inappropriate brominating agent, incorrect stoichiometry, or non-ideal temperature can result in low yields. For instance, direct bromination of oxazole can be challenging due to the electron-deficient nature of the ring.[1]

  • Product Degradation: this compound can be sensitive to harsh reaction conditions. Prolonged exposure to high temperatures or strong acidic or basic conditions can lead to decomposition.

  • Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC).[2]

Troubleshooting Workflow for Low Yield

LowYield_Troubleshooting start Low or No Yield check_purity Verify Purity of Starting Material (e.g., Oxazole, 2-Aminooxazole) start->check_purity optimize_bromination Optimize Bromination Conditions start->optimize_bromination check_degradation Assess Product Degradation start->check_degradation monitor_reaction Monitor Reaction Progress (TLC) start->monitor_reaction sub_purity Impure Starting Material? Purify or use new batch. check_purity->sub_purity sub_bromination Inefficient Bromination? Screen brominating agents, adjust stoichiometry, and temperature. optimize_bromination->sub_bromination sub_degradation Degradation Observed? Use milder conditions or shorter reaction times. check_degradation->sub_degradation sub_incomplete Incomplete Reaction? Increase reaction time or adjust temperature. monitor_reaction->sub_incomplete

Caption: Troubleshooting workflow for low yield issues.

Issue 2: Poor Regioselectivity and Formation of Isomeric Byproducts

Q2: My reaction produces a mixture of bromooxazole isomers (e.g., 4-bromo or 5-bromooxazole) instead of the desired this compound. How can I improve regioselectivity?

A2: Achieving high regioselectivity for the C2-bromination of the oxazole ring can be challenging. The position of bromination is influenced by the reaction mechanism and the substituents on the oxazole ring.

  • Direct Electrophilic Bromination: Direct bromination of unsubstituted oxazole with electrophilic bromine sources like Br₂ or N-bromosuccinimide (NBS) can lead to a mixture of isomers, with a preference for bromination at the C5 position.[1]

  • Lithiation-Bromination: A highly effective method for regioselective C2-bromination involves a lithiation-bromination sequence. Deprotonation of the oxazole at the C2 position with a strong base (e.g., n-BuLi or LDA) followed by quenching with an electrophilic bromine source (e.g., NBS or 1,2-dibromoethane) can provide this compound with high selectivity.

  • Solvent Effects: In some cases, the choice of solvent can influence the regioselectivity of bromination. For instance, in the bromination of 5-substituted oxazoles, the use of DMF as a solvent has been shown to improve the C4/C2 bromination ratio.[3]

Strategies to Enhance C2-Selectivity:

StrategyDescriptionKey Parameters to Control
Directed Lithiation Deprotonation at C2 with a strong base followed by quenching with a bromine source.Base selection (n-BuLi, LDA), temperature (-78 °C), and choice of bromine source (NBS, CBr₄).
Sandmeyer Reaction Starting from 2-aminooxazole, diazotization followed by treatment with a copper(I) bromide source.Temperature of diazotization (0-5 °C), purity of the diazonium salt, and the copper(I) bromide source.[4]
Issue 3: Presence of Significant Impurities in the Final Product

Q3: My final product shows multiple spots on TLC and extra peaks in NMR/MS analysis. What are the likely side products and how can I remove them?

A3: The presence of impurities is a common issue arising from side reactions or incomplete reactions.

  • Over-brominated Products: The formation of di- or tri-brominated oxazoles can occur, especially with potent brominating agents or an excess of the reagent.

  • Unreacted Starting Material: If the reaction is not driven to completion, you will have residual starting oxazole or its precursors.

  • Solvent Adducts: In some cases, the solvent can participate in side reactions.

  • Isomeric Byproducts: As discussed in Q2, isomeric bromooxazoles are common impurities.

Purification Strategies:

  • Column Chromatography: This is the most effective method for separating this compound from its isomers and other impurities. A careful selection of the stationary phase (e.g., silica (B1680970) gel) and eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) is crucial for good separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Minimizing Over-bromination:

  • Use a milder brominating agent like N-bromosuccinimide (NBS) instead of bromine (Br₂).[5]

  • Carefully control the stoichiometry of the brominating agent, using a 1:1 molar ratio or slightly less.

  • Perform the reaction at a lower temperature to decrease the reaction rate and improve selectivity.[5]

  • Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.[5][6][7]

Comparative Data on Synthetic Routes

The choice of synthetic route can significantly impact the yield, purity, and scalability of this compound synthesis. The following table summarizes key parameters for common synthetic methods.

Synthetic MethodStarting Material(s)Key Reagents/CatalystTypical Yield (%)AdvantagesDisadvantages
Direct Bromination OxazoleNBS or Br₂Variable, often moderateOne-step process.Can lead to a mixture of isomers and over-bromination.[1]
Van Leusen Synthesis & Bromination Aldehyde, Tosylmethyl isocyanide (TosMIC)Base (e.g., K₂CO₃), then Brominating AgentUp to 83% for the oxazole formation stepMild conditions, one-pot potential.[8][9]Two-step process, requires synthesis of the oxazole first.
Sandmeyer-type Reaction 2-AminooxazoleNaNO₂, HBr, CuBr56-99% (for analogous aryl bromides)Good yields and regioselectivity.[6][7]Requires the synthesis of 2-aminooxazole, handling of diazonium salts.
Lithiation-Bromination Oxazolen-BuLi or LDA, NBS or CBr₄HighExcellent regioselectivity for the C2 position.Requires strictly anhydrous conditions and low temperatures (-78 °C).

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Bromination of Oxazole

This protocol describes the direct bromination of oxazole using N-bromosuccinimide (NBS).

Materials:

  • Oxazole

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

  • AIBN (azobisisobutyronitrile) - if radical initiation is desired

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve oxazole (1.0 eq) in CCl₄ or CH₃CN.

  • Add N-bromosuccinimide (1.05 eq). For radical-initiated reactions, a catalytic amount of AIBN can be added.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide (B58015) byproduct.

  • Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by saturated aqueous Na₂S₂O₃ solution to quench any remaining bromine, and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

General Experimental Workflow for Direct Bromination

DirectBromination_Workflow start Start reactants Dissolve Oxazole in Solvent start->reactants add_nbs Add NBS (and optional initiator) reactants->add_nbs reflux Reflux and Monitor by TLC add_nbs->reflux workup Aqueous Workup (NaHCO₃, Na₂S₂O₃, Brine) reflux->workup purify Purification (Column Chromatography) workup->purify product This compound purify->product

Caption: General experimental workflow for direct bromination.

Protocol 2: Synthesis of this compound via Van Leusen Reaction and Subsequent Bromination

This two-step protocol involves the initial synthesis of oxazole followed by bromination.

Step 1: Van Leusen Oxazole Synthesis

Materials:

Procedure:

  • To a stirred solution of TosMIC (1.0 eq) and formaldehyde (1.1 eq) in methanol, add potassium carbonate (1.5 eq) portion-wise at room temperature.

  • Heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and remove the methanol under reduced pressure.

  • Add water to the residue and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate carefully to obtain crude oxazole.

Step 2: Bromination of Oxazole

Follow the procedure outlined in Protocol 1 for the bromination of the synthesized oxazole.

Protocol 3: Synthesis of this compound from 2-Aminooxazole (Sandmeyer-type Reaction)

This protocol is adapted from general Sandmeyer reaction procedures.[4][10][11]

Materials:

  • 2-Aminooxazole

  • Hydrobromic acid (HBr, 48%)

  • Sodium nitrite (B80452) (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ice

Procedure:

  • Diazotization: Suspend 2-aminooxazole (1.0 eq) in an aqueous solution of HBr (48%). Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Bromination: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in HBr and cool it to 0 °C.

  • Slowly add the cold diazonium salt solution to the cold copper(I) bromide solution with vigorous stirring. Evolution of nitrogen gas should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Signaling Pathway for Sandmeyer-type Reaction

Sandmeyer_Pathway aminooxazole 2-Aminooxazole diazonium Oxazole-2-diazonium salt aminooxazole->diazonium NaNO₂, HBr 0-5 °C bromooxazole This compound diazonium->bromooxazole CuBr

Caption: Key transformations in the Sandmeyer-type synthesis.

Stability and Storage

Q4: How should I store this compound?

A4: this compound should be stored in a cool, dry place, away from light and moisture. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent degradation.[12] For long-term storage, keeping it in a freezer at -20°C is recommended.[12]

This technical support guide is intended to assist researchers in overcoming the common challenges associated with the synthesis of this compound. For specific applications or further troubleshooting, consulting the primary literature is recommended.

References

Technical Support Center: Purification of 2-Bromooxazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-bromooxazole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound and related halo-oxazoles are vacuum distillation, silica (B1680970) gel column chromatography, and recrystallization. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the known physical properties of this compound?

A2: this compound has a molecular weight of 147.96 g/mol and a boiling point of 166.2 °C at atmospheric pressure (760 mmHg)[1]. Due to its relatively high boiling point, vacuum distillation is often preferred to prevent potential thermal decomposition[2][3][4]. It is typically a solid-liquid mixture at room temperature and should be stored in a cool, dark place under an inert atmosphere[5].

Q3: What are the potential stability issues I should be aware of during purification?

A3: While specific stability data for this compound is limited, related oxazole (B20620) compounds can be susceptible to degradation under certain conditions. Potential issues include:

  • Thermal Decomposition: Heating at high temperatures, such as during atmospheric distillation, may cause decomposition[2][4].

  • Hydrolysis: The oxazole ring may be sensitive to strong acids or bases, potentially leading to hydrolytic ring opening, especially with prolonged exposure to moisture[6][7][8].

  • Photodegradation: Exposure to UV light can potentially lead to the degradation of heterocyclic compounds[6]. It is advisable to protect the compound from light where possible.

Q4: What are the common impurities found in crude this compound?

A4: Impurities will largely depend on the synthetic route used. Common synthesis methods include the direct bromination of oxazole or regiocontrolled synthesis from precursors[9]. Potential impurities could include:

  • Unreacted starting materials.

  • Over-brominated or isomeric bromooxazole species.

  • Byproducts from side reactions.

Troubleshooting Guides

Vacuum Distillation
Observed Problem Potential Cause Suggested Solution
Bumping or Uncontrolled Boiling Rapid heating or absence of boiling chips/magnetic stirring.Ensure smooth and gradual heating. Use a stir bar for efficient agitation.
Product Decomposition (Darkening of Color) The distillation temperature is too high.Reduce the pressure of the vacuum system to lower the boiling point. Ensure the heating bath temperature is not excessively high.
Low Recovery Inefficient condensation or leaks in the vacuum system.Check all joints for a proper seal and ensure adequate cooling water flow through the condenser. A cold trap can also be used to collect volatile product.
Co-distillation of Impurities The boiling points of the product and impurities are too close.A fractional distillation column may be necessary to improve separation. Alternatively, consider pre-purification with another method like column chromatography.
Silica Gel Column Chromatography
Observed Problem Potential Cause Suggested Solution
Poor Separation of Product and Impurities Inappropriate solvent system (eluent).Optimize the eluent system using Thin Layer Chromatography (TLC) first. For relatively nonpolar compounds like this compound, start with a nonpolar solvent like hexane (B92381) and gradually increase the polarity with a solvent like ethyl acetate (B1210297) or diethyl ether.
Product Elutes Too Quickly (Low Retention) The eluent is too polar.Decrease the polarity of the eluent system (e.g., reduce the percentage of ethyl acetate in hexane).
Product Does Not Elute from the Column The eluent is not polar enough.Gradually increase the polarity of the eluent. For very polar impurities, a small amount of methanol (B129727) in dichloromethane (B109758) can be used, but be aware that methanol can dissolve silica gel at high concentrations.
Tailing of Spots on TLC and Column The compound may be interacting too strongly with the acidic silica gel.Consider using a neutral stationary phase like alumina (B75360) or deactivating the silica gel by adding a small amount of a basic modifier like triethylamine (B128534) to the eluent system.
Recrystallization
Observed Problem Potential Cause Suggested Solution
Product Does Not Dissolve in Hot Solvent The chosen solvent is not suitable.Select a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot. A solvent screening with small amounts of the crude product is recommended.
Oiling Out (Product separates as a liquid) The boiling point of the solvent is higher than the melting point of the product, or the solution is supersaturated.Use a lower boiling point solvent. Add a small amount of a solvent in which the compound is highly soluble (a co-solvent) to the hot mixture, or try a different solvent system altogether.
No Crystals Form Upon Cooling The solution is too dilute, or crystallization is slow to initiate.Concentrate the solution by evaporating some of the solvent. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. Cooling the solution in an ice bath can also help.
Low Recovery of Pure Product Too much solvent was used, or the crystals are too soluble in the cold solvent.Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled to maximize crystal formation. Wash the collected crystals with a minimal amount of ice-cold solvent.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Method Typical Scale Purity Achievable Advantages Disadvantages Typical Conditions (Based on Related Compounds)
Vacuum Distillation Milligram to multigramGood to ExcellentEffective for removing non-volatile impurities. Good for large quantities.Risk of thermal decomposition. Requires specialized glassware.60-62 °C at 0.4 mmHg (for a related oxazole)[10]
Silica Gel Chromatography Milligram to gramExcellentHigh resolution for separating closely related impurities.Can be time-consuming and uses larger volumes of solvent.Eluent: Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate gradients[11][12]
Recrystallization Milligram to multigramGood to ExcellentCost-effective and can yield very pure material.Requires finding a suitable solvent system. Can have lower recovery.Solvents: Acetonitrile/Water or MTBE/Hexanes[10][11]

Experimental Protocols

Note: The following protocols are based on methods reported for similar bromooxazole derivatives and should be optimized for this compound.

Protocol 1: Purification by Vacuum Distillation
  • Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly greased and sealed.

  • Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Procedure:

    • Begin stirring the crude material.

    • Slowly apply vacuum to the system. A pressure of <1 mmHg is recommended.

    • Once a stable vacuum is achieved, gradually heat the distillation flask using a heating mantle or oil bath.

    • Collect the fraction that distills at a constant temperature. For a related compound, the boiling point was reported as 60-62 °C at 0.4 mmHg[10].

    • Once the desired fraction is collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material. A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet packing is recommended).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, may be necessary to separate all components.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of a potential solvent. Heat the mixture to boiling. A suitable solvent will dissolve the compound when hot but not at room temperature. Solvent systems like acetonitrile/water or MTBE/hexanes have been used for similar compounds[10][11].

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to fully dissolve the material.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove it.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur. The flask can then be placed in an ice bath to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold solvent. Dry the purified crystals under vacuum.

Visualization

PurificationWorkflow start Crude this compound check_purity Assess Purity and Scale start->check_purity large_scale Large Scale (>5g) Predominantly Non-volatile Impurities check_purity->large_scale Large Scale small_scale Small Scale (<5g) Closely Related Impurities check_purity->small_scale Small Scale final_polish High Purity Required (Final Polishing Step) check_purity->final_polish High Purity Needed distillation Vacuum Distillation large_scale->distillation chromatography Silica Gel Column Chromatography small_scale->chromatography recrystallization Recrystallization final_polish->recrystallization end Pure this compound distillation->end chromatography->end recrystallization->end

Caption: Workflow for selecting a purification method for this compound.

References

Technical Support Center: Optimizing Suzuki Coupling Reactions with 2-Bromooxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development to provide expert guidance on optimizing Suzuki coupling reactions involving 2-bromooxazole. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling reaction with this compound is showing low to no conversion. What are the primary causes and how can I troubleshoot this?

A1: Low or no conversion is a common issue and can typically be attributed to several factors related to the catalyst, reagents, or reaction conditions. This compound, as an electron-deficient heteroaryl halide, can present unique challenges.

Troubleshooting Steps:

  • Catalyst and Ligand Integrity:

    • Catalyst Inactivity: The Pd(0) active species is prone to oxidation. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure its reduction to Pd(0) is efficient. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., Buchwald precatalysts) for more reliable generation of the active catalyst.[1]

    • Ligand Oxidation: Phosphine (B1218219) ligands are sensitive to air. Oxidized ligands will not coordinate effectively with the palladium center, leading to catalyst deactivation.[1] Always use fresh ligands or those stored under an inert atmosphere. For electron-deficient substrates like this compound, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the oxidative addition step.[2]

  • Base and Solvent Selection:

    • Base Strength and Solubility: The base is crucial for activating the boronic acid for transmetalation. If you are using a weak or poorly soluble base (e.g., Na₂CO₃), consider switching to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃. Often, the use of aqueous base solutions can be beneficial.

    • Solvent Quality: Solvents must be anhydrous (if the protocol requires) and thoroughly degassed. Oxygen in the solvent can lead to catalyst deactivation and promote side reactions like homocoupling.[1] Common solvents for Suzuki couplings include 1,4-dioxane (B91453), THF, DME, and toluene, often with water as a co-solvent.

  • Reaction Temperature:

    • Insufficient Heat: Many Suzuki couplings, especially with challenging substrates, require heating to proceed at a reasonable rate. If your reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increasing it (e.g., to 100-110 °C) may improve the conversion rate. However, be mindful that excessive heat can lead to catalyst decomposition.[1]

Q2: I am observing a significant amount of dehalogenated oxazole (B20620) as a byproduct. What causes this and how can I minimize it?

A2: Dehalogenation (replacement of bromine with hydrogen) is a common side reaction. It typically occurs when a palladium-hydride species is formed, which then undergoes reductive elimination with the aryl halide.

Potential Causes & Solutions:

  • Hydride Sources: Amine bases or alcohol solvents can act as hydride sources. Switching to an inorganic base (e.g., K₃PO₄, Cs₂CO₃) and an aprotic solvent can mitigate this issue.[1]

  • Water: Ensure your solvent is anhydrous if the reaction is sensitive to water as a proton source.

  • Catalyst System: Some catalyst systems are more prone to forming palladium hydrides. Using a robust catalyst system with a bulky, electron-rich phosphine ligand can help suppress this side reaction.[1]

Q3: My reaction is producing a lot of homocoupled boronic acid (biaryl of the boronic acid partner). How can I prevent this?

A3: Homocoupling of the boronic acid is often caused by the presence of oxygen in the reaction mixture, which can facilitate the oxidative coupling of two boronic acid molecules.

Troubleshooting Steps:

  • Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure your solvent and the entire reaction setup are thoroughly degassed before adding the catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using several freeze-pump-thaw cycles.[1]

  • Palladium Source: If you are using a Pd(II) precatalyst, some of the boronic acid may be consumed to reduce it to the active Pd(0) species, leading to homocoupling. Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce this side reaction.[1]

Q4: The boronic acid I am using seems to be decomposing during the reaction (protodeboronation). What can I do?

A4: Heteroaryl boronic acids can be susceptible to protodeboronation, where the C-B bond is cleaved.

Solutions:

  • Use Fresh Reagents: Use freshly purchased or recrystallized boronic acids.

  • Stable Boron Reagents: Consider using more stable boronic acid derivatives like pinacol (B44631) esters, MIDA boronates, or potassium aryltrifluoroborates. These reagents can slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing degradation.[1]

  • Anhydrous Conditions: In some cases, performing the reaction under anhydrous conditions can reduce protodeboronation.

Data Presentation: General Conditions for Screening

For a new Suzuki coupling with this compound, it is highly recommended to screen a variety of parameters. The following table provides a set of general starting conditions based on successful couplings of similar heteroaryl bromides. Note: These are starting points and will likely require optimization for your specific substrate.

ParameterCondition 1Condition 2Condition 3Condition 4
Pd Source (mol%) Pd(PPh₃)₄ (5)Pd₂(dba)₃ (2) / SPhos (4)PdCl₂(dppf) (3)XPhos Pd G3 (2)
Base (equiv.) K₂CO₃ (2)K₃PO₄ (3)Cs₂CO₃ (2.5)Na₂CO₃ (2)
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (5:1)DME/H₂O (4:1)THF/H₂O (3:1)
Temperature (°C) 1001109080
Arylboronic Acid (equiv.) 1.21.51.11.3

Experimental Protocols

General Protocol for Suzuki Coupling of this compound with an Arylboronic Acid

This protocol provides a general starting point. Optimization may be required based on the specific arylboronic acid used.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe. The final concentration of this compound should be approximately 0.1 M.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the reaction mixture.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, boronic acid, and base in a dry flask B Seal, evacuate, and backfill with inert gas (3x) A->B C Add degassed solvent B->C D Add palladium catalyst C->D E Heat reaction mixture (e.g., 100 °C) D->E F Monitor reaction by TLC/LC-MS E->F G Cool to room temp, dilute with EtOAc F->G H Wash with water and brine G->H I Dry, concentrate, and purify by chromatography H->I J Characterize product I->J

Caption: General experimental workflow for the Suzuki coupling reaction.

Troubleshooting Decision Tree

G Start Low or No Conversion? Catalyst Check Catalyst & Ligand Start->Catalyst Yes Conditions Check Reaction Conditions Start->Conditions Yes Reagents Check Reagents Start->Reagents Yes Sol1 Use fresh catalyst/ligand Consider Buchwald precatalyst Catalyst->Sol1 Sol2 Increase temperature Screen stronger bases (K3PO4, Cs2CO3) Conditions->Sol2 Sol3 Use fresh boronic acid Consider boronic ester Ensure solvent is degassed Reagents->Sol3

Caption: Troubleshooting decision tree for low conversion issues.

Suzuki Coupling Catalytic Cycle

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X (this compound) PdII_1 R-Pd(II)-X(Ln) OxAdd->PdII_1 Trans Transmetalation PdII_1->Trans R'-B(OR)2 + Base PdII_2 R-Pd(II)-R'(Ln) Trans->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 R-R' (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: 2-Bromooxazole Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-bromooxazole chemistry. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common side reactions and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: How stable is the this compound ring system?

A1: The oxazole (B20620) ring is thermally stable and can withstand high boiling temperatures without decomposition.[1] However, it can be sensitive to certain conditions. The ring is susceptible to hydrolytic ring opening in the presence of strong acids or bases, and potentially with prolonged exposure to moisture.[2] Additionally, exposure to UV light may induce photodegradation.[2] For storage, it is recommended to keep this compound in a tightly sealed container in a cool, dry, and dark place.[2]

Q2: What is the most acidic proton on the this compound ring?

A2: For the parent oxazole ring, the acidity of the ring protons is in the order of C2 > C5 > C4.[1] However, in this compound, the C2 position is substituted. Deprotonation with strong bases like organolithium reagents can occur at the C5 position.[3] It's important to note that the resulting 2-bromo-5-lithiooxazole can exist in equilibrium with a ring-opened enolate-isonitrile species.[3]

Q3: Can this compound undergo hydrolysis?

A3: Yes, two types of hydrolysis can occur. The carbon-bromine bond can undergo nucleophilic substitution with water or hydroxide, leading to the formation of 2-hydroxyoxazole. Additionally, the oxazole ring itself can undergo hydrolytic cleavage under strong acidic or basic conditions, leading to acyclic products.[2]

Troubleshooting Guide: Lithiation & Metal-Halogen Exchange

Lithiation of this compound is a key transformation but can be plagued by side reactions. This guide addresses common issues.

Q1: My lithiation/metal-halogen exchange reaction has a very low yield or failed completely. What are the common causes?

A1: Low yields are frequently traced back to reagent quality and reaction conditions. Organolithium reagents are highly sensitive to air and moisture.[4][5]

Potential CauseTroubleshooting Steps
Inactive n-Butyllithium (n-BuLi) The molarity of n-BuLi can decrease over time. Always titrate the solution before use for accurate stoichiometry.[4]
Presence of Moisture or Oxygen Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert gas (Argon or Nitrogen). Use anhydrous solvents and maintain a positive inert gas pressure throughout the experiment.[4][5]
Incorrect Reaction Temperature Lithium-halogen exchange is very fast, but side reactions are minimized at very low temperatures. Maintain a strict reaction temperature of -78 °C using a dry ice/acetone bath.[4]
Poor Quality Starting Material Impurities in the this compound can interfere with the reaction. Ensure the starting material is pure and dry.[4]

Q2: I am observing multiple unexpected products in my lithiation reaction. What could be happening?

A2: The formation of multiple products often points to competing reaction pathways or rearrangements.

Potential CauseTroubleshooting Steps
Competitive Deprotonation at C5 Instead of lithium-halogen exchange at C2, strong bases can deprotonate the C5 position. This is more common with hindered lithium amides like LDA.[6][7] Consider using n-BuLi or t-BuLi at -78°C to favor the exchange reaction.
Ring Opening of Lithiated Intermediate Deprotonation at C2 (if a proton were present) leads to an equilibrium with a ring-opened enolate-isonitrile.[3] While less direct for this compound exchange, the stability of the lithiated species is a factor. Ensure the lithiated intermediate is used immediately.
Reaction with Solvent (THF) At temperatures above -78 °C, n-BuLi can react with THF, consuming the reagent and generating impurities.[4] Maintain strict temperature control.
Generalized Protocol for Lithium-Halogen Exchange
  • Setup: Rigorously dry all glassware and assemble under a positive pressure of inert gas (Argon or Nitrogen).

  • Reagents: Dissolve this compound (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Slowly add freshly titrated n-butyllithium (1.0-1.1 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise significantly.[4]

  • Stirring: Stir the mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.[4]

  • Quenching: Add the desired electrophile (1.2-1.5 eq) dropwise to the reaction mixture at -78 °C.

  • Completion: Allow the reaction to stir at -78 °C for an additional 1-3 hours before workup.[4]

Visualization of Competing Lithiation Pathways

cluster_start Starting Material cluster_products Potential Lithiated Intermediates 2-Br-Oxazole This compound C5-Deprotonation 2-Bromo-5-lithiooxazole (Side Product) 2-Br-Oxazole->C5-Deprotonation LDA or other strong base (C-H Deprotonation) Li-Exchange 2-Lithiooxazole (Desired) Ring-Opening Ring-Opened Isonitrile (From C5-deprotonation equilibrium) C5-Deprotonation->Ring-Opening Equilibrium [1]

Caption: Competing lithiation pathways of this compound.

Troubleshooting Guide: Palladium Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, but side reactions can diminish yields.[8][9]

Q1: My Suzuki-Miyaura coupling reaction is giving a low yield or failing. What should I check first?

A1: Reaction failures are often due to the deactivation of the catalyst or instability of the reagents. A systematic check of components is crucial.[10]

Potential CauseTroubleshooting Steps
Catalyst/Ligand Inactivity The palladium catalyst or phosphine (B1218219) ligand may have degraded/oxidized, especially if not handled under strictly inert conditions.[10] Use a fresh catalyst/ligand or consider a more robust pre-catalyst.
Inappropriate Base The base is critical. An unsuitable base (too strong or too weak) can lead to poor kinetics or degradation of the starting material.[10] Screen milder inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[10]
Poor Solvent Quality Non-anhydrous or non-degassed solvents can deactivate the catalyst.[10] Ensure solvents are anhydrous and thoroughly degassed before use.
Boronic Acid Instability Boronic acids can be prone to protodeboronation (hydrolysis), especially under harsh basic conditions or at high temperatures.[10][11] Use the boronic acid as soon as possible after purchase/purification or consider using a more stable boronic ester derivative.[11]

Q2: I am observing a significant amount of debrominated starting material (oxazole). How can I prevent this?

A2: This side product results from dehalogenation, a common side reaction in Suzuki couplings.[10][11]

Potential CauseTroubleshooting Steps
Hydride Source in Reaction After oxidative addition of palladium to the C-Br bond, the complex can react with a hydride source, followed by reductive elimination of the debrominated product.[10][11] Amine bases or alcohol impurities in the solvent are common hydride sources.[11]
Solution Switch to a non-amine-based inorganic base (e.g., K₃PO₄, Cs₂CO₃).[10] Ensure your solvent is anhydrous and free of alcohol impurities.[10]

Q3: My main impurity is a homocoupled biaryl product from my boronic acid. What causes this?

A3: Homocoupling of the boronic acid is often caused by the presence of oxygen or issues with the catalyst's oxidation state.[10][11]

Potential CauseTroubleshooting Steps
Oxygen in Reaction Mixture The presence of oxygen can promote the homocoupling pathway.[11] Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.
Incomplete Reduction of Pd(II) If using a Pd(II) pre-catalyst, incomplete reduction to the active Pd(0) species can lead to side reactions like homocoupling.[10][11] Ensure proper pre-catalyst activation or switch to a Pd(0) source.
Generalized Protocol for Suzuki-Miyaura Coupling
  • Setup: To a flame-dried Schlenk tube, add the this compound (1.0 eq), boronic acid or ester (1.1-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2-3 eq).[12]

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.[12]

  • Solvent Addition: Add degassed solvent (e.g., Dioxane/Water, DMF, or Toluene) via syringe.[11]

  • Heating: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C), monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure.[12]

  • Purification: Purify the crude product by flash column chromatography.[12]

Visualization of Suzuki Coupling vs. Side Reactions

cluster_pathways Reaction Pathways OxAdd Oxidative Addition Complex Oxazole-Pd(II)-Br OxAdd->Complex Desired Desired Pathway: Suzuki Coupling Side1 Side Reaction: Dehalogenation Side2 Side Reaction: Homocoupling (Boronic Acid) Transmetal Transmetalation (with R-B(OH)2 / Base) ReductElim Reductive Elimination Transmetal->ReductElim Product 2-R-Oxazole (Desired Product) ReductElim->Product CatalystRegen Pd(0)L2 Regenerated ReductElim->CatalystRegen Hydride Hydride Abstraction ReductElimH Reductive Elimination Hydride->ReductElimH ReductElimH->CatalystRegen Dehalo Oxazole (Side Product) ReductElimH->Dehalo Boronic R-B(OH)2 Homo R-R (Homocoupled Product)

Caption: Desired Suzuki pathway vs. dehalogenation and homocoupling.

General Troubleshooting Workflow

Caption: A logical workflow for troubleshooting this compound reactions.

References

Technical Support Center: Troubleshooting Failed 2-Bromooxazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-bromooxazole reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis and subsequent reactions of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific experimental issues.

I. Synthesis of this compound

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis has a very low yield. What are the common causes?

A1: Low yields in this compound synthesis can often be attributed to several factors:

  • Purity of Starting Materials: The quality of the precursor, often oxazole (B20620), is crucial. Impurities can interfere with the bromination reaction.

  • Brominating Agent: The choice and handling of the brominating agent (e.g., N-bromosuccinimide (NBS), bromine) are critical. Degradation of the reagent can lead to incomplete reactions.

  • Reaction Conditions: Temperature and reaction time are key parameters. Insufficient heating or premature quenching of the reaction can result in low conversion. Conversely, excessively high temperatures or prolonged reaction times can lead to product decomposition.

  • Incomplete Cyclization (if synthesizing from an acyclic precursor): When preparing the oxazole ring prior to bromination, incomplete cyclization can be a major issue, stemming from incorrect pH, temperature, or reaction time.

Q2: I am observing multiple spots on my TLC after the synthesis of this compound. What are the likely impurities?

A2: Common impurities in this compound synthesis include:

  • Unreacted Starting Material: Incomplete bromination will leave residual oxazole.

  • Over-brominated Products: Depending on the reaction conditions, di-brominated oxazoles can form.

  • Isomeric Byproducts: If starting from a substituted oxazole precursor, bromination at other positions on the ring or on substituents can occur.

  • Hydrolysis Products: this compound can be sensitive to moisture, potentially leading to the formation of 2-oxazolone.

Troubleshooting Guide: Synthesis of this compound
Issue Potential Cause Recommended Solution
Low or No Product Formation Impure starting oxazolePurify the starting oxazole by distillation or chromatography before use.
Inactive brominating agentUse a fresh bottle of the brominating agent. For NBS, it can be recrystallized from water.
Suboptimal reaction temperatureScreen a range of temperatures (e.g., from room temperature to reflux) to find the optimal condition.
Insufficient reaction timeMonitor the reaction progress by TLC or GC-MS and ensure it has gone to completion before workup.
Formation of Multiple Products Over-brominationUse a milder brominating agent or control the stoichiometry carefully (e.g., 1.0-1.1 equivalents of brominating agent).
Isomer formationOptimize the reaction conditions (e.g., lower temperature, different solvent) to improve regioselectivity.
Product Decomposition during Workup Sensitivity to acid or baseUse neutral conditions during the workup and purification steps.
Thermal instabilityAvoid excessive heat during solvent removal and purification.
Experimental Protocol: Synthesis of this compound via Lithiation

A common method for the synthesis of this compound involves the lithiation of oxazole followed by quenching with an electrophilic bromine source.

Materials:

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve oxazole (1.0 eq.) in anhydrous THF at -78 °C.

  • Slowly add n-BuLi (1.05 eq.) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Add a solution of the bromine source (e.g., 1,2-dibromoethane, 1.1 eq.) in anhydrous THF dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for several hours or overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

II. Suzuki-Miyaura Cross-Coupling Reactions

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of this compound is not working or gives a low yield. What should I check first?

A1: For failed or low-yielding Suzuki-Miyaura reactions, consider these common culprits:

  • Catalyst Inactivity: The palladium catalyst may have decomposed. Ensure that air-sensitive catalysts are handled under strictly inert conditions.[1]

  • Ligand Issues: Phosphine (B1218219) ligands can oxidize if not handled properly. The choice of ligand is also crucial and often substrate-dependent.

  • Base Incompatibility: The strength and type of base are critical. An inappropriate base can lead to a slow reaction or degradation of the starting materials or product.[1]

  • Poor Solvent Quality: The use of non-anhydrous or non-degassed solvents can deactivate the catalyst.[1]

  • Boronic Acid/Ester Instability: The boronic acid or its ester may be prone to protodeboronation, especially under strongly basic conditions or at high temperatures.[1]

Q2: I am observing a significant amount of debrominated oxazole in my reaction mixture. How can I prevent this?

A2: Debromination (hydrodehalogenation) is a common side reaction.[1] It can be minimized by:

  • Using an Inorganic Base: Switching from an amine-based or hydroxide (B78521) base to an inorganic base like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) can reduce the presence of hydride sources.

  • Ensuring Anhydrous Conditions: Trace amounts of water can be a source of hydride. Use anhydrous solvents and reagents.

  • Choosing a Robust Catalyst System: Employing a pre-catalyst with a bulky, electron-rich phosphine ligand can favor the desired cross-coupling pathway over dehalogenation.[1]

Troubleshooting Guide: Suzuki-Miyaura Coupling of this compound
Issue Potential Cause Recommended Solution
Low to No Product Formation Inactive catalystUse a fresh catalyst or a pre-catalyst. Ensure rigorous inert atmosphere techniques.
Inappropriate ligandScreen different phosphine ligands (e.g., SPhos, XPhos, PPh₃).
Incorrect baseScreen various bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).
Poor solvent qualityUse freshly distilled or commercially available anhydrous, degassed solvents.
Significant Debromination Hydride source in the reactionUse an inorganic base (e.g., K₃PO₄) and ensure anhydrous conditions.
Homocoupling of Boronic Acid Oxygen in the reaction mixtureThoroughly degas the solvent and maintain a positive pressure of inert gas.
Incomplete reduction of Pd(II) precatalystUse a Pd(0) source or ensure conditions for complete reduction of the Pd(II) precatalyst.[1]
Decomposition of Starting Material/Product Reaction temperature too highLower the reaction temperature and monitor the reaction progress.
Base too strongUse a milder base (e.g., K₂CO₃).
Illustrative Reaction Optimization Table for Suzuki-Miyaura Coupling

The following table presents a hypothetical screening of conditions for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. The yields are for illustrative purposes to guide optimization.

Entry Catalyst (mol%) Ligand (mol%) Base (2.0 eq) Solvent Temperature (°C) Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O (4:1)90e.g., 45
2Pd(PPh₃)₄ (3)-K₃PO₄Dioxane/H₂O (4:1)90e.g., 75
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (4:1)100e.g., 85
4Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃2-MeTHF80e.g., 92
5Pd(dppf)Cl₂ (3)-Na₂CO₃DMF/H₂O (4:1)110e.g., 60
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Phosphine ligand (if required, e.g., XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene)

  • Water (if required for the solvent system)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the base (2.0-3.0 eq.), the palladium catalyst, and the ligand (if applicable).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature and stir for the required time, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

III. Buchwald-Hartwig Amination

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of this compound is failing. What are the likely reasons?

A1: Similar to Suzuki-Miyaura couplings, failures in Buchwald-Hartwig aminations of this compound often stem from:

  • Catalyst Poisoning: The nitrogen atom in the oxazole ring can potentially coordinate to the palladium center, inhibiting its catalytic activity. This is a common issue with nitrogen-containing heterocycles.

  • Suboptimal Ligand Choice: The use of a sterically bulky and electron-rich ligand is often necessary to promote the desired C-N bond formation and prevent catalyst inhibition.

  • Incorrect Base Selection: The base is crucial for the deprotonation of the amine-palladium complex. A base that is too weak may be ineffective, while a very strong base could be incompatible with other functional groups.

  • Poor Reagent and Solvent Purity: These reactions are highly sensitive to air and moisture, which can deactivate the catalyst.

Q2: What are some common side reactions in the Buchwald-Hartwig amination of this compound?

A2: Besides low conversion, potential side reactions include:

  • Hydrodehalogenation: Replacement of the bromine atom with a hydrogen.

  • Amine Scrambling: If using a palladium source with acetate (B1210297) ligands (e.g., Pd(OAc)₂), scrambling of the amine with the acetate can occur.

  • Reaction at Other Sites: If the amine coupling partner has other nucleophilic sites, reaction at those positions may compete with the desired amination.

Troubleshooting Guide: Buchwald-Hartwig Amination of this compound
Issue Potential Cause Recommended Solution
Low to No Product Formation Catalyst poisoning by oxazole nitrogenUse a ligand with greater steric bulk (e.g., RuPhos, XPhos) to shield the palladium center.
Inappropriate baseScreen strong, non-nucleophilic bases such as NaOtBu, KOtBu, or LHMDS.
Reagent insolubilityTry a different solvent (e.g., toluene, dioxane, or THF).
Significant Hydrodehalogenation Unstable catalyst complexUse a more robust pre-catalyst and ensure a strictly inert atmosphere.
Decomposition High reaction temperatureLower the reaction temperature and increase the reaction time. Monitor for the formation of palladium black, which indicates catalyst decomposition.
Illustrative Reaction Optimization Table for Buchwald-Hartwig Amination

The following table provides a hypothetical screening of conditions for the Buchwald-Hartwig amination of this compound with a generic amine. The yields are for illustrative purposes.

Entry Catalyst (mol%) Ligand (mol%) Base (1.5 eq) Solvent Temperature (°C) Yield (%)
1Pd₂(dba)₃ (2)BINAP (4)Cs₂CO₃Toluene100e.g., 30
2Pd(OAc)₂ (2)XPhos (4)NaOtBuToluene100e.g., 85
3Pd₂(dba)₃ (2)RuPhos (4)LHMDSTHF80e.g., 90
4Pd(OAc)₂ (2)JohnPhos (4)K₃PO₄Dioxane110e.g., 65
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • In a glovebox or under a robust inert atmosphere, add the palladium catalyst, ligand, and base to an oven-dried reaction vessel.

  • Add the this compound (1.0 eq.) and the amine (1.1-1.5 eq.).

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat to the desired temperature with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography or recrystallization.

IV. Purification

Q1: What are the best methods for purifying this compound and its derivatives?

A1: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Flash Column Chromatography: This is a versatile technique for purifying a wide range of this compound derivatives. A typical eluent system is a gradient of ethyl acetate in hexanes.

  • Recrystallization: For solid products, recrystallization can be a highly effective method for removing small amounts of impurities, especially on a larger scale. Common solvents for recrystallization of bromo-heterocycles include ethanol, or mixtures of ethyl acetate and hexanes.

Q2: My compound is "oiling out" during recrystallization. What can I do?

A2: "Oiling out" occurs when the compound separates as a liquid instead of a solid. To prevent this:

  • Cool the Solution Slowly: Allow the hot solution to cool gradually to room temperature before placing it in an ice bath.

  • Reduce Impurity Levels: If the crude material is highly impure, consider a preliminary purification by column chromatography.

  • Change the Solvent System: The compound may be too soluble in the chosen solvent. Try a solvent in which it is less soluble, or use a two-solvent system.

V. Visual Guides

Troubleshooting Workflow for Low Yield in Cross-Coupling Reactions

Troubleshooting_Workflow Start Low or No Product Yield Check_Catalyst Check Catalyst and Ligand (Fresh? Handled under inert atm?) Start->Check_Catalyst Check_Reagents Verify Reagent Purity (Starting material, Base, Boronic Acid/Amine) Start->Check_Reagents Check_Setup Assess Reaction Setup (Anhydrous/degassed solvent? Inert atm?) Start->Check_Setup Screen_Conditions Systematically Screen Reaction Parameters Check_Catalyst->Screen_Conditions If issues suspected Check_Reagents->Screen_Conditions If issues suspected Check_Setup->Screen_Conditions If issues suspected Screen_Catalyst Screen Catalysts/Ligands Screen_Conditions->Screen_Catalyst Screen_Base Screen Bases Screen_Conditions->Screen_Base Screen_Solvent_Temp Screen Solvents and Temperature Screen_Conditions->Screen_Solvent_Temp Success Improved Yield Screen_Catalyst->Success Screen_Base->Success Screen_Solvent_Temp->Success

Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.

Catalytic Cycle of Suzuki-Miyaura Coupling and Common Failure Points

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Ar-X Failure1 Failure Point 1: Catalyst Decomposition (O₂, H₂O) Pd0->Failure1 Transmetal Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetal Ar'B(OR)₂ Base Failure2 Failure Point 2: Slow Oxidative Addition (Steric hindrance, e⁻ rich halide) OxAdd->Failure2 RedElim Reductive Elimination (Ar-Ar') Transmetal->RedElim Failure3 Failure Point 3: Protodeboronation (Base too strong, high temp) Transmetal->Failure3 RedElim->Pd0 Product Out Failure4 Failure Point 4: Slow Reductive Elimination (Ligand choice) RedElim->Failure4

Caption: The catalytic cycle of the Suzuki-Miyaura reaction with key failure points.

References

Technical Support Center: Synthesis of 2-Bromooxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of 2-bromooxazole.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of this compound

Question: My reaction has resulted in a very low yield or no desired product. What are the possible reasons and how can I improve it?

Answer: Low or no yield in this compound synthesis can be attributed to several factors, from the quality of starting materials to the reaction conditions. Here's a systematic approach to troubleshoot this issue:

  • Purity of Starting Materials: The presence of impurities in your starting oxazole (B20620) can significantly hinder the reaction. Ensure that the oxazole is pure and dry before use.

  • Brominating Agent: The choice and handling of the brominating agent are critical.

    • N-Bromosuccinimide (NBS): Use freshly recrystallized NBS, as impure NBS can lead to unreliable results.[1]

    • Molecular Bromine (Br₂): This is a hazardous reagent and its concentration can be difficult to control. Consider generating it in situ for better management of the reaction.[2]

  • Reaction Conditions:

    • Temperature: In lithiation-based methods, precise temperature control is crucial for regioselectivity.[3] For direct bromination, ensure the temperature is optimized to prevent side reactions or product degradation.[4]

    • Solvent: The choice of solvent is critical. For lithiation, polar aprotic solvents like THF or DMF are commonly used to stabilize the lithiated intermediate.[3][5]

    • Moisture: Reactions involving organolithium reagents are extremely sensitive to moisture. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is not fully consumed, consider increasing the reaction time or temperature.[6]

Low_Yield_Troubleshooting Start Low or No Yield Check_Purity Verify Purity of Starting Oxazole Start->Check_Purity Check_Brominating_Agent Evaluate Brominating Agent Check_Purity->Check_Brominating_Agent If pure Purify_Oxazole Purify Starting Material Check_Purity->Purify_Oxazole If impure Optimize_Conditions Optimize Reaction Conditions Check_Brominating_Agent->Optimize_Conditions If agent is fresh/pure Use_Fresh_Agent Use Freshly Recrystallized NBS Check_Brominating_Agent->Use_Fresh_Agent If agent is old/impure Monitor_Reaction Monitor Reaction Progress (TLC) Optimize_Conditions->Monitor_Reaction Successful_Product Improved Yield Monitor_Reaction->Successful_Product Reaction complete Adjust_Conditions Increase Time/Temperature Monitor_Reaction->Adjust_Conditions Incomplete reaction Purify_Oxazole->Check_Purity Use_Fresh_Agent->Check_Brominating_Agent Adjust_Conditions->Monitor_Reaction

Caption: Troubleshooting workflow for low yield of this compound.

Issue 2: Presence of Multiple Spots on TLC / Impurities in NMR

Question: My TLC plate shows multiple spots, and the NMR spectrum of my product has unexpected peaks. What are the likely impurities and how can I avoid them?

Answer: The presence of multiple spots on a TLC or extra peaks in an NMR spectrum indicates the formation of byproducts or the presence of unreacted starting materials. Common impurities in this compound synthesis include:

  • Isomeric Byproducts: A significant challenge in the synthesis of bromooxazoles is achieving regioselectivity. Depending on the synthetic route, you may form 4-bromooxazole (B40895) or 5-bromooxazole (B1343016) as impurities.[7]

    • To improve regioselectivity in lithiation methods: Carefully control the temperature during the lithiation and the addition of the bromine source. The reaction of the 2-lithiooxazole intermediate is in equilibrium with its acyclic tautomer, and temperature plays a key role in this equilibrium.[3]

  • Di-brominated Products: The formation of di-bromooxazoles can occur if an excess of the brominating agent is used or if the reaction is left for too long.

    • Solution: Use a stoichiometric amount of the brominating agent and monitor the reaction closely by TLC to stop it once the starting material is consumed.[8]

  • Unreacted Starting Material: A spot corresponding to the starting oxazole on the TLC indicates an incomplete reaction.

  • Solvent Impurities: Residual solvents from the reaction or purification steps are a common source of extra peaks in NMR spectra.[9][10][11]

Purification: Column chromatography is often effective for separating this compound from its isomers and other impurities. A solvent system of ethyl acetate (B1210297) and hexanes is a good starting point for elution.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound are:

  • Direct Bromination of Oxazole: This method involves the direct reaction of oxazole with a brominating agent like N-bromosuccinimide (NBS).[12]

  • Regiocontrolled Lithiation followed by Bromination: This approach involves the deprotonation of oxazole at the 2-position using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), followed by quenching with an electrophilic bromine source such as Br₂ or NBS. This method offers better control over regioselectivity.[3][7]

Q2: Which brominating agent is better, NBS or molecular bromine?

A2: N-bromosuccinimide (NBS) is generally preferred as it is a safer and easier-to-handle solid compared to the highly corrosive and volatile liquid bromine.[1] For direct bromination, NBS often provides higher yields and better selectivity.[4]

Q3: My lithiation reaction is not working. What could be the problem?

A3: Lithiation reactions are highly sensitive to experimental conditions. Common points of failure include:

  • Presence of moisture: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere.

  • Inactive n-BuLi: The concentration of commercially available n-BuLi can decrease over time. It is advisable to titrate the n-BuLi solution before use to determine its exact molarity.

  • Incorrect temperature: The temperature for lithiation and quenching is critical for success and regioselectivity. These reactions are typically carried out at low temperatures (e.g., -78 °C).[3][5]

Q4: What are the expected ¹H NMR chemical shifts for this compound?

A4: The ¹H NMR spectrum of this compound is relatively simple. You should expect to see two signals in the aromatic region, one for the proton at the C4 position and one for the proton at the C5 position of the oxazole ring. The exact chemical shifts can vary slightly depending on the deuterated solvent used.

Data Presentation

Table 1: Comparison of Synthetic Methods for Bromooxazoles

MethodStarting Material(s)ReagentsSolventTemperature (°C)Yield (%)Reference
Direct Bromination2,5-dimethoxyphenyl oxazoleNBSTHFRoom Temp24[8]
Lithiation-Bromination5-(thiophen-2-yl)oxazole1. LiN(SiMe₃)₂ 2. NBSDMF-15 to -7887[3]
From N-H ketoaziridines2-aroyl-3-arylaziridinesNBSDioxaneRefluxup to 93[4]

Experimental Protocols

Method 1: Regioselective Synthesis of a 4-Bromooxazole Derivative via Lithiation (Adapted for educational purposes) [3]

This protocol describes the synthesis of 4-bromo-5-(thiophen-2-yl)oxazole and is a good model for understanding the principles of regioselective bromination of oxazoles.

  • Setup: A dried three-necked, round-bottomed flask equipped with an addition funnel, a temperature probe, and a mechanical stirrer is charged with 5-(thiophen-2-yl)oxazole (1.00 equiv) and anhydrous DMF.

  • Lithiation: The solution is cooled to between -15 °C and -10 °C. A 1.0 M solution of lithium bis(trimethylsilyl)amide (LHMDS) in THF (1.05 equiv) is added slowly while maintaining the temperature. The mixture is stirred at -15 °C for 30 minutes.

  • Bromination: The reaction mixture is then cooled to -78 °C. A solution of N-bromosuccinimide (NBS) (1.00 equiv) in anhydrous DMF is added while keeping the temperature below -65 °C. The mixture is stirred for 30 minutes at this temperature.

  • Quench and Workup: The reaction is quenched by the addition of a 2 N aqueous NaOH solution. The mixture is diluted with water and extracted with MTBE. The combined organic layers are washed with 0.5 N NaOH solution and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by crystallization or column chromatography.

Lithiation_Workflow Start Start: Dry Apparatus under Inert Atmosphere Dissolve Dissolve 5-substituted oxazole in anhydrous DMF Start->Dissolve Cool_1 Cool to -15°C Dissolve->Cool_1 Add_Base Slowly add LHMDS at -15°C Cool_1->Add_Base Stir_1 Stir for 30 min at -15°C Add_Base->Stir_1 Cool_2 Cool to -78°C Stir_1->Cool_2 Add_NBS Add NBS solution in DMF at < -65°C Cool_2->Add_NBS Stir_2 Stir for 30 min at -78°C Add_NBS->Stir_2 Quench Quench with aqueous NaOH Stir_2->Quench Workup Aqueous Workup and Extraction Quench->Workup Purify Purify by Crystallization/Chromatography Workup->Purify End Final Product: 4-Bromooxazole Purify->End

Caption: Experimental workflow for regioselective bromination of oxazoles.

Method 2: Direct Bromination using NBS (General Procedure) [8]

This is a general protocol for the direct bromination of an activated oxazole ring.

  • Setup: To a stirred solution of the starting oxazole (1.0 equiv) in THF, add N-bromosuccinimide (NBS) (1.5 equiv).

  • Reaction: Stir the resulting mixture at room temperature for 4 hours.

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., ethyl acetate in petroleum ether).

References

avoiding dehalogenation in 2-bromooxazole coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of cross-coupling reactions with 2-bromooxazoles, with a specific focus on avoiding the common side reaction of dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem in 2-bromooxazole coupling reactions?

A1: Dehalogenation, also known as hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom on the oxazole (B20620) ring is replaced by a hydrogen atom.[1][2] This is problematic as it consumes your this compound starting material, reduces the yield of your desired coupled product, and introduces a significant impurity that can be difficult to separate.[1]

Q2: What is the primary mechanism leading to dehalogenation?

A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[2] This Pd-H species can arise from various sources in the reaction mixture, such as the base, solvent (e.g., alcohols), or trace amounts of water.[2] The palladium-hydride can then react with the 2-oxazolyl palladium intermediate in a competing pathway to the desired cross-coupling, leading to the dehalogenated oxazole.

Q3: Are 2-bromooxazoles particularly susceptible to dehalogenation?

A3: Heteroaryl halides, including 2-bromooxazoles, can be more susceptible to dehalogenation compared to some simple aryl halides. The electron-deficient nature of the oxazole ring can influence the stability of the organopalladium intermediates in the catalytic cycle, potentially favoring the dehalogenation pathway under certain conditions.

Q4: How can I quickly determine if dehalogenation is occurring in my reaction?

A4: You can use standard analytical techniques to identify the dehalogenated byproduct:

  • Thin-Layer Chromatography (TLC): The dehalogenated oxazole will typically appear as a new, less polar spot compared to the this compound starting material.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the dehalogenated oxazole.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the 1H NMR spectrum of the crude product, you will observe the appearance of a new proton signal in the aromatic region where the bromine atom was previously located.[1]

Troubleshooting Guide: Minimizing Dehalogenation

If you are observing significant dehalogenation of your this compound, use the following guide to troubleshoot and optimize your reaction conditions.

Diagram: Troubleshooting Workflow for Dehalogenation

Dehalogenation_Troubleshooting Troubleshooting Dehalogenation in this compound Coupling start High Dehalogenation Observed catalyst 1. Modify Catalyst System - Switch to a less active Pd source - Use bulky, electron-rich ligands (e.g., XPhos, SPhos) start->catalyst base 2. Adjust Base - Switch to a weaker, non-nucleophilic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) - Avoid alkoxides and strong amine bases catalyst->base solvent 3. Change Solvent - Use anhydrous, aprotic solvents (e.g., Toluene (B28343), Dioxane) - Avoid protic solvents (e.g., alcohols) and DMF base->solvent temp 4. Lower Temperature - Run reaction at the lowest effective temperature solvent->temp end Dehalogenation Minimized temp->end

Caption: A step-by-step workflow to troubleshoot and minimize dehalogenation.

Data Presentation: Impact of Reaction Parameters on Dehalogenation

The following tables summarize the effect of different reaction parameters on the ratio of the desired coupled product to the dehalogenated byproduct. While specific data for this compound is limited in the literature, the trends observed for other heteroaryl bromides are presented here as a guide.

Table 1: Effect of Catalyst and Ligand on Suzuki Coupling

EntryPalladium SourceLigandProduct Yield (%)Dehalogenation (%)Notes
1Pd(PPh₃)₄PPh₃ModerateSignificantCan be prone to dehalogenation with electron-deficient heterocycles.
2Pd₂(dba)₃SPhosHighLowBulky, electron-rich ligands often suppress dehalogenation.
3Pd(OAc)₂XPhosHighLowAnother example of a bulky ligand that can minimize side reactions.[2]
4PdCl₂(dppf)dppfGoodModerateDppf can be a good general ligand, but may still allow for some dehalogenation.

Disclaimer: The data in this table is illustrative and based on general trends in Suzuki-Miyaura couplings of heteroaryl bromides.

Table 2: Effect of Base on Suzuki Coupling

EntryBaseProduct Yield (%)Dehalogenation (%)Reference (Illustrative)
1NaOEtLowHighStrong alkoxide bases are known to promote dehalogenation.[1]
2K₂CO₃HighLow[3]
3K₃PO₄HighVery LowA common choice for suppressing dehalogenation.[3]
4Cs₂CO₃HighLowOften used for challenging couplings.[3]

Table 3: Effect of Solvent on Stille Coupling

EntrySolventProduct Yield (%)Dehalogenation (%)Notes
1DioxaneLowSignificantCan be a source of hydrides, leading to dehalogenation.[4]
2TolueneHighLowA non-polar, aprotic solvent that is less likely to promote dehalogenation.[4]
3DMFModerateModerateCan also contribute to dehalogenation.[4]

Disclaimer: The data in this table is illustrative and based on general trends in Stille couplings of heteroaryl bromides.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Minimized Dehalogenation

This protocol provides a starting point for the Suzuki-Miyaura coupling of a this compound with an arylboronic acid, employing conditions known to minimize dehalogenation.

Diagram: Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents 1. Add this compound, boronic acid, and K₃PO₄ to a dry flask. inert 2. Evacuate and backfill with Argon (3x). reagents->inert catalyst 3. Add Pd₂(dba)₃ and SPhos. inert->catalyst solvent 4. Add anhydrous toluene. catalyst->solvent heat 5. Heat to 80-100 °C and monitor by TLC/LC-MS. solvent->heat quench 6. Cool, dilute with EtOAc, and wash with water. heat->quench extract 7. Extract aqueous layer with EtOAc. quench->extract dry 8. Dry combined organic layers (Na₂SO₄), filter, and concentrate. extract->dry purify 9. Purify by column chromatography. dry->purify

Caption: A general workflow for a Suzuki-Miyaura coupling experiment.

Materials:

  • This compound derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • SPhos (0.022 mmol, 2.2 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the this compound derivative, arylboronic acid, and potassium phosphate.

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Under a positive pressure of the inert gas, add the Pd₂(dba)₃ and SPhos to the flask.

  • Add the anhydrous toluene via syringe.

  • Place the sealed flask in a preheated oil bath or heating block set to 80-100 °C. Stir the reaction mixture vigorously.

  • Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (10 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica (B1680970) gel to yield the final coupled product.

Protocol 2: Sonogashira Coupling of this compound

This protocol outlines a general procedure for the Sonogashira coupling of a this compound with a terminal alkyne.

Materials:

  • This compound derivative (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (B128534) (Et₃N) (3.0 mmol)

  • Anhydrous THF or Toluene (10 mL)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the this compound derivative, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous solvent, followed by triethylamine and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with a saturated aqueous solution of ammonium (B1175870) chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling and Competing Dehalogenation

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle with Dehalogenation Pathway pd0 Pd(0)L₂ ox_add Oxidative Addition (Ar-X) pd0->ox_add Ar = 2-Oxazolyl pd_ar_x Ar-Pd(II)L₂-X ox_add->pd_ar_x transmetal Transmetalation (R-B(OR)₂) pd_ar_x->transmetal Base pd_h L₂Pd(H)X pd_ar_x->pd_h pd_ar_r Ar-Pd(II)L₂-R transmetal->pd_ar_r red_elim Reductive Elimination pd_ar_r->red_elim product Ar-R red_elim->product product->pd0 Regenerates Catalyst hydride_source Hydride Source (Base, Solvent, H₂O) hydride_source->pd_ar_x Forms Pd-H red_elim_deh Reductive Elimination pd_h->red_elim_deh dehalogenated Ar-H red_elim_deh->dehalogenated dehalogenated->pd0 Regenerates Catalyst

Caption: The catalytic cycle of Suzuki coupling showing the competing dehalogenation pathway.

References

Technical Support Center: 2-Bromooxazole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-bromooxazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, optimize reaction conditions, and understand the underlying challenges associated with this substrate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during the cross-coupling of this compound, providing targeted solutions in a question-and-answer format.

Q1: I am observing very low or no conversion of my this compound starting material. What is the most likely cause?

A1: The most common issue with this compound and similar N-heterocyclic substrates is catalyst deactivation due to "nitrogen poisoning". The lone pair of electrons on the oxazole (B20620) nitrogen can coordinate strongly to the palladium center, inhibiting its ability to participate in the catalytic cycle. This effectively "poisons" the catalyst and halts the reaction.[1]

Q2: How can I prevent or minimize catalyst deactivation by the oxazole nitrogen?

A2: The key is to use a catalytic system that sterically and electronically disfavors the binding of the oxazole nitrogen to the palladium center.

  • Ligand Selection: This is the most critical factor. Standard ligands like triphenylphosphine (B44618) (PPh₃) are often ineffective. You should use bulky, electron-rich phosphine (B1218219) ligands . These ligands occupy more space around the palladium atom, physically blocking the oxazole nitrogen from coordinating. They also increase the electron density on the palladium, which promotes the desired steps of the catalytic cycle (oxidative addition and reductive elimination).[1]

  • Recommended Ligands: Buchwald-type biaryl phosphine ligands are highly recommended. Examples include SPhos, XPhos, and RuPhos .[2] N-heterocyclic carbenes (NHCs) can also be effective due to their strong σ-donating properties and steric bulk.[3]

Q3: My reaction is sluggish and requires high temperatures and long reaction times. How can I improve the reaction rate?

A3: Sluggish reactions are often a symptom of a suboptimal catalyst system or reaction conditions.

  • Switch to 2-Iodooxazole: If feasible for your synthetic route, consider using the corresponding 2-iodooxazole. The Carbon-Iodine bond is weaker than the Carbon-Bromine bond, leading to a much faster rate of oxidative addition, which is often the rate-limiting step. This change can result in significantly shorter reaction times, lower required temperatures, and reduced catalyst loadings.[4]

  • Base Selection: The choice of base is crucial for the transmetalation step in Suzuki couplings. Ensure you are using a sufficiently strong and soluble base. Often, moving from weaker bases like sodium carbonate (Na₂CO₃) to stronger bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) can improve reaction rates and yields.[2]

  • Solvent Choice: A mixture of a polar aprotic solvent (e.g., 1,4-dioxane (B91453), THF, DME) with water is typically used for Suzuki reactions to dissolve the inorganic base.[2] Ensure your solvents are anhydrous (for the organic part) and thoroughly degassed to prevent catalyst deactivation by oxygen.

Q4: I am observing significant amounts of side products, such as homocoupling of my boronic acid or protodeboronation. What can I do?

A4: These side reactions become more prevalent when the desired cross-coupling is slow.

  • Minimize Protodeboronation: This side reaction, where the boronic acid is replaced by a proton, can be minimized by using rigorously degassed solvents and maintaining a strict inert atmosphere (argon or nitrogen).[4] Using more stable boronic esters (e.g., pinacol (B44631) esters) instead of boronic acids can also help.

  • Reduce Homocoupling: Homocoupling of the boronic acid is often a sign of a struggling catalytic system. Optimizing the ligand and base combination to accelerate the cross-coupling catalytic cycle is the best strategy to outcompete this side reaction.[2] In some cases, the slow addition of the boronic acid can minimize its concentration at any given time, reducing the rate of homocoupling.[2]

Q5: My palladium catalyst turns black during the reaction. What does this mean?

A5: The formation of a black precipitate is typically palladium black, which is aggregated, inactive Pd(0). This indicates that your ligand is not sufficiently stabilizing the active catalytic species. This can be caused by:

  • Insufficient Ligand: The ligand-to-palladium ratio may be too low.

  • Ineffective Ligand: The ligand is not robust enough for the reaction conditions. Switch to a bulkier, more electron-rich ligand.

  • High Temperature: Excessive heat can accelerate catalyst decomposition. Try lowering the temperature and extending the reaction time.

  • Oxygen: The presence of oxygen can degrade the catalyst. Ensure your degassing procedure is thorough.

Data Presentation: Comparative Substrate Reactivity

For palladium-catalyzed cross-coupling reactions, 2-iodo-5-(m-tolyl)oxazole (B15328960) is demonstrably more reactive than its bromo-counterpart, allowing for milder conditions and higher efficiency.

Table 1: Suzuki-Miyaura Coupling Comparison [4]

Parameter2-Iodo-5-(m-tolyl)oxazole2-Bromo-5-(m-tolyl)oxazole
Typical Yield 85-95%70-85%
Reaction Time 2-6 hours8-16 hours
Reaction Temperature 60-80 °C80-100 °C
Catalyst Loading 1-3 mol%3-5 mol%

Table 2: Heck Coupling Comparison [4]

Parameter2-Iodo-5-(m-tolyl)oxazole2-Bromo-5-(m-tolyl)oxazole
Typical Yield 80-90%65-75%
Reaction Time 4-8 hours12-24 hours
Reaction Temperature 80-100 °C100-120 °C

Table 3: Sonogashira Coupling Comparison [4]

Parameter2-Iodo-5-(m-tolyl)oxazole2-Bromo-5-(m-tolyl)oxazole
Typical Yield 90-98%75-85%
Reaction Temperature Room Temp - 40 °C50-70 °C

Experimental Protocols

The following are generalized starting protocols. Optimization for specific substrates is highly recommended.

Protocol 1: General Suzuki-Miyaura Coupling of this compound

Reagents & Setup:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • In a separate vial (ideally in a glovebox), weigh the palladium precursor (e.g., Pd(OAc)₂, 2-4 mol%) and a bulky phosphine ligand (e.g., SPhos, 4-8 mol%).

Procedure:

  • Seal the Schlenk flask with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Under a positive pressure of inert gas, add the pre-weighed catalyst/ligand mixture to the flask.

  • Add the degassed solvent system via syringe. A common choice is a 4:1 to 10:1 mixture of 1,4-dioxane and water. The final concentration of the limiting reagent should be around 0.1 M.[2]

  • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Buchwald-Hartwig Amination of this compound

Reagents & Setup:

  • In a glovebox, add the this compound (1.0 eq.), the amine (1.2 eq.), the base (e.g., NaOt-Bu, 1.4 eq.), the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%) to an oven-dried reaction vial.

Procedure:

  • Add anhydrous, degassed solvent (e.g., Toluene or 1,4-dioxane) to achieve a concentration of 0.1-0.5 M.

  • Seal the vial tightly with a screw cap containing a PTFE septum.

  • Remove the vial from the glovebox and place it in a preheated heating block or oil bath set to 80-110 °C. Stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a short plug of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Catalyst_Deactivation cluster_cycle Desired Catalytic Cycle cluster_poisoning Deactivation Pathway Pd0 Active Pd(0)L2 OA Oxidative Addition (Ar-Pd(II)-X)L2 Pd0->OA + Ar-X Inactive Inactive Complex (Oxazole-Pd(0)L) Pd0->Inactive Equilibrium shifts to inactive side with poor ligands TM Transmetalation (Ar-Pd(II)-Ar')L2 OA->TM + Ar'B(OH)2 RE Reductive Elimination TM->RE RE->Pd0 Product Ar-Ar' Product RE->Product Oxazole This compound (Substrate/Poison) Oxazole->Inactive Coordination

Catalyst deactivation via nitrogen poisoning.

Workflow start Start setup 1. Reagent Prep (Substrate, Boronic Acid, Base) start->setup inert 2. Inert Atmosphere (Evacuate & Backfill Ar/N2) setup->inert catalyst 3. Add Catalyst System (Pd Source + Bulky Ligand) inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent reaction 5. Heat & Stir (80-110 °C) solvent->reaction monitor 6. Monitor Progress (TLC / LC-MS) reaction->monitor workup 7. Workup (Quench, Extract) monitor->workup purify 8. Purify (Column Chromatography) workup->purify end Product purify->end Troubleshooting_Tree decision decision solution solution start Low Yield or No Reaction q1 Using bulky, electron-rich ligand? (e.g., SPhos, XPhos) start->q1 s1 Switch to a bulky ligand (SPhos, XPhos, RuPhos) to prevent N-poisoning. q1->s1 No q2 Atmosphere strictly inert? Solvents degassed? q1->q2 Yes s2 Improve degassing procedure. Use Schlenk line or glovebox. q2->s2 No q3 Base strong enough? (e.g., K3PO4, Cs2CO3) q2->q3 Yes s3 Screen stronger bases like K3PO4 or Cs2CO3. q3->s3 No s4 Consider switching to 2-Iodooxazole for higher reactivity. q3->s4 Yes

References

Technical Support Center: Solvent Effects on 2-Bromooxazole Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-bromooxazole. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments, with a focus on the critical role of solvents.

General Troubleshooting

Q1: My reaction with this compound is not working or providing a low yield. What are the first steps I should take?

When a reaction fails or gives poor results, it's crucial to systematically review the experimental setup. Common reasons for failure include the quality of reagents and solvents, reaction conditions, and the absence of a truly inert atmosphere.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure that your this compound and other reagents are pure and have not degraded.

  • Purify Solvents: Use anhydrous and degassed solvents, as moisture and oxygen can deactivate sensitive catalysts.

  • Check Reaction Conditions: Re-evaluate the temperature, concentration, and reaction time. Sometimes, simply heating the reaction or increasing the concentration can initiate it.

  • Ensure Inert Atmosphere: For oxygen-sensitive reactions like cross-couplings, ensure the system is rigorously free of oxygen by using Schlenk techniques or a glovebox and thoroughly degassing the solvent.

Troubleshooting_Workflow cluster_final start Reaction Failed (Low Yield / No Product) check_reagents 1. Check Reagents & Solvents start->check_reagents reagents_ok Reagents/Solvents OK? check_reagents->reagents_ok purify_reagents Purify/Replace Reagents Use Anhydrous/Degassed Solvents reagents_ok->purify_reagents No check_conditions 2. Review Reaction Conditions reagents_ok->check_conditions Yes purify_reagents->start Retry conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Adjust Temperature Screen Solvents/Bases Increase Concentration conditions_ok->optimize_conditions No check_atmosphere 3. Verify Inert Atmosphere conditions_ok->check_atmosphere Yes consult Consult Further Literature Consider Alternative Catalyst/Ligand conditions_ok->consult Still Failing? optimize_conditions->start Retry atmosphere_ok Atmosphere Inert? check_atmosphere->atmosphere_ok improve_inertness Degas Solvent Thoroughly Use Schlenk Line/Glovebox atmosphere_ok->improve_inertness No success Reaction Successful atmosphere_ok->success Yes improve_inertness->start Retry

Fig 1. General troubleshooting workflow for a failed reaction.

Solvent Selection and Effects

Q2: How does solvent polarity affect the reactivity of this compound in cross-coupling reactions?

Solvent choice is critical as it influences reactant solubility, catalyst stability, and the reaction mechanism. The outcome of a reaction can vary dramatically between different solvent types. Solvents are generally categorized as polar protic, polar aprotic, and nonpolar.

  • Polar Protic Solvents: (e.g., water, methanol, ethanol). These solvents have O-H or N-H bonds and can form hydrogen bonds. While they are excellent at dissolving polar reagents and salts, they can form a "solvent cage" around nucleophiles through hydrogen bonding, which can suppress their reactivity. However, in some Suzuki-Miyaura reactions, aqueous mixtures are common.

  • Polar Aprotic Solvents: (e.g., DMF, DMSO, THF, Dioxane, Acetonitrile). These solvents have dipole moments but lack O-H or N-H bonds. They are often the preferred choice for palladium-catalyzed cross-coupling reactions because they can dissolve the reactants and catalyst without deactivating the nucleophile.

  • Nonpolar Solvents: (e.g., Toluene, Hexane, Benzene). These solvents are often used when reactants are nonpolar. In some cases, such as certain Suzuki couplings, nonpolar solvents can favor specific reaction pathways over others.

Q3: I'm observing significant debromination (loss of bromine) of my this compound. Could the solvent be a cause?

Yes, while the base and catalyst are primary factors, the solvent can play a role. Protodebromination is a common side reaction, especially with electron-rich heterocycles. Traces of water or protic solvents can serve as a proton source for this side reaction.

To minimize debromination:

  • Use Anhydrous Solvents: Ensure your solvents are freshly dried and handled under an inert atmosphere.

  • Choose Aprotic Conditions: If possible, avoid polar protic solvents.

  • Select a Milder Base: Strong bases can sometimes promote debromination. Consider switching to a milder base like K₂CO₃.

  • Lower the Temperature: High temperatures can encourage side reactions. Reducing the temperature may slow the desired reaction but can significantly decrease debromination.

Data Presentation: General Solvent Influence

The optimal solvent must be determined empirically for each specific reaction. However, the following table provides general guidelines on the influence of solvent type on common cross-coupling reactions used with this compound.

Reaction TypeSolvent ClassGeneral Effect & RationaleCommon Examples
Suzuki-Miyaura Coupling Polar Aprotic / Nonpolar (+/- Water)Often optimal. Solubilizes organic and organometallic species. Aqueous portion dissolves the inorganic base (e.g., K₃PO₄, K₂CO₃).Dioxane/H₂O, Toluene/H₂O, THF, DMF
Sonogashira Coupling Polar Aprotic / AminePolar aprotic solvents like DMF are common. Often, an amine (e.g., triethylamine) is used as both the base and a co-solvent.DMF, THF, Triethylamine (B128534), Toluene
Heck Coupling Polar AproticHigh-boiling point polar aprotic solvents are typically required to achieve the high temperatures needed for these reactions.DMF, DMAc, Acetonitrile

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suzuki [label="Suzuki-Miyaura", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sonogashira [label="Sonogashira", fillcolor="#EA4335", fontcolor="#FFFFFF"]; heck [label="Heck", fillcolor="#FBBC05", fontcolor="#202124"]; other [label="Other (e.g., SNAr)", fillcolor="#34A853", fontcolor="#FFFFFF"];

suzuki_solvent [label="Try Polar Aprotic / Aqueous Mix\n(e.g., Dioxane/H₂O)\nor Nonpolar (e.g., Toluene)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sonogashira_solvent [label="Try Polar Aprotic (e.g., DMF)\nor Amine (e.g., Et₃N)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; heck_solvent [label="Try high-boiling\nPolar Aprotic (e.g., DMF, DMAc)", fillcolor="#FBBC05", fontcolor="#202124"]; other_solvent [label="Try Polar Aprotic\n(e.g., DMF, DMSO)\nto enhance nucleophilicity", fillcolor="#34A853", fontcolor="#FFFFFF"];

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// Edges start -> reaction_type; reaction_type -> suzuki [label=" "]; reaction_type -> sonogashira [label=" "]; reaction_type -> heck [label=" "]; reaction_type -> other [label=" "];

suzuki -> suzuki_solvent; sonogashira -> sonogashira_solvent; heck -> heck_solvent; other -> other_solvent;

suzuki_solvent -> optimize; sonogashira_solvent -> optimize; heck_solvent -> optimize; other_solvent -> optimize; }

Fig 2. Decision logic for initial solvent selection.

Experimental Protocols & Reaction-Specific FAQs

This section provides baseline protocols adapted from procedures for similar halo-heterocycles. Note: These are starting points and may require optimization for your specific substrates.

Suzuki-Miyaura Coupling

Q4: My Suzuki-Miyaura coupling with this compound is giving a low yield. What are the key parameters to optimize?

Low yields in Suzuki couplings often stem from issues with the catalyst, base, or solvent system.

  • Catalyst/Ligand: For heteroaryl bromides, standard catalysts like Pd(PPh₃)₄ may be inefficient. Consider using more robust systems with bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or pre-catalysts.

  • Base Selection: The base is critical for activating the boronic acid. K₃PO₄ is often effective in challenging couplings, but others like K₂CO₃ or Cs₂CO₃ should be considered.

  • Solvent System: Ensure your reactants are soluble. A mixture of an organic solvent (Dioxane, Toluene, THF) with water is common to dissolve both the organic substrate and the inorganic base.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_complex R¹-Pd(II)L₂(Br) (R¹ = Oxazole) ox_add->pd2_complex transmetal Transmetalation (Base & Solvent Critical) pd2_complex->transmetal pd2_r2 R¹-Pd(II)L₂(R²) (R² = Boronic Acid Partner) transmetal->pd2_r2 red_elim Reductive Elimination pd2_r2->red_elim red_elim->pd0 product R¹-R² (Desired Product) red_elim->product Forms reagents1 This compound (R¹-Br) reagents1->ox_add reagents2 R²-B(OH)₂ + Base reagents2->transmetal

Fig 3. Simplified Suzuki-Miyaura catalytic cycle.
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the palladium source (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos).

  • Add the degassed solvent system (e.g., Toluene/H₂O 10:1) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling

Q5: My Sonogashira coupling is producing a lot of alkyne homocoupling (Glaser coupling) byproduct. How can I prevent this?

Glaser homocoupling is a major side reaction in Sonogashira couplings and is often promoted by the presence of oxygen.

  • Ensure Anaerobic Conditions: This is the most critical factor. Thoroughly degas all solvents and reagents and maintain a rigorously inert atmosphere (Argon or Nitrogen) throughout the reaction.

  • Solvent/Base System: The reaction is typically run in solvents like DMF or THF with an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which can also act as a co-solvent.

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5-5 mol%) and copper(I) iodide (CuI, 2.5-5 mol%).

  • Add the degassed solvent (e.g., DMF or THF).

  • Add the base (e.g., Et₃N, 2.0-3.0 equiv.) if it is not being used as the solvent.

  • Add this compound (1.0 equiv.) followed by the terminal alkyne (1.1-1.5 equiv.).

  • Stir the reaction at the appropriate temperature (e.g., 25-70 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the mixture through a pad of Celite® to remove catalyst residues, rinsing with an organic solvent.

  • Concentrate the filtrate and purify the crude product via column chromatography.

Technical Support Center: Base Selection for 2-Bromooxazole Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura coupling of 2-bromooxazoles. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common bases used for the Suzuki coupling of 2-bromooxazoles and related heterocycles?

A1: The most frequently employed bases for the Suzuki coupling of 2-bromooxazoles and analogous electron-deficient nitrogen heterocycles are inorganic bases. These include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and fluorides (e.g., CsF, KF). The choice of base is critical and can significantly impact reaction yield and rate.[1][2][3][4]

Q2: How does the choice of base affect the reaction?

A2: The primary role of the base is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex, which facilitates the rate-determining transmetalation step in the catalytic cycle.[5] The strength and solubility of the base are crucial factors. A base that is too weak may not efficiently generate the boronate species, leading to low conversion. Conversely, a base that is too strong can lead to undesired side reactions, such as decomposition of starting materials or products.[3] The solubility of the base in the chosen solvent system is also important for achieving optimal reaction kinetics.[3]

Q3: I am observing low to no yield in my 2-bromooxazole Suzuki coupling. What is the likely cause related to the base?

A3: Low or no yield can often be attributed to an inappropriate base selection. If you are using a weak base like NaHCO₃, it may not be sufficient to promote the formation of the reactive boronate complex with the electron-deficient oxazole (B20620) system. Consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[3] Additionally, ensure the base is of high purity and anhydrous if the reaction is sensitive to water. Poor solubility of the base can also be a factor; using a solvent system where the base is at least partially soluble (e.g., dioxane/water mixtures) can be beneficial.

Q4: Can organic bases be used for the Suzuki coupling of 2-bromooxazoles?

A4: While inorganic bases are more common, organic bases such as triethylamine (B128534) (TEA) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used.[1][4] However, for many heterocyclic systems, inorganic bases have been found to be superior.[4] Organic bases may be a suitable choice in specific cases where the substrate or other functional groups are sensitive to inorganic bases.

Troubleshooting Guide

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Steps
Ineffective Base The selected base may be too weak or poorly soluble. Switch to a stronger, more soluble base. For this compound, K₃PO₄ and Cs₂CO₃ are often effective choices.[3] If using a carbonate, consider Cs₂CO₃ over K₂CO₃ or Na₂CO₃ for challenging couplings.[1]
Catalyst Inactivation The nitrogen atom of the oxazole ring can coordinate to the palladium catalyst, inhibiting its activity. Use bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) to mitigate this effect.[3]
Low Reaction Temperature The Suzuki coupling of electron-deficient heterocycles often requires elevated temperatures. If reacting at a lower temperature (e.g., 80 °C), consider increasing it to 100-110 °C, while monitoring for potential decomposition.[3]
Degraded Reagents Ensure the boronic acid, catalyst, and solvents are of high purity and appropriately stored. Boronic acids can degrade over time.
Issue 2: Significant Side Product Formation
Side Product Cause Mitigation Strategies
Protodeboronation (Replacement of -B(OH)₂ with -H)This is the hydrolysis of the boronic acid, often promoted by harsh basic conditions and elevated temperatures.- Use the minimum effective amount of base. - Consider using a more stable boronic ester (e.g., pinacol (B44631) ester). - Run the reaction at the lowest temperature that provides a reasonable rate. - Ensure the reaction is thoroughly degassed, as oxygen can sometimes exacerbate this issue.
Homocoupling (Dimerization of the boronic acid)Often caused by the presence of oxygen, which can lead to the oxidative coupling of the boronic acid. Can also occur if the reduction of a Pd(II) precatalyst to the active Pd(0) species is inefficient.- Rigorously degas all solvents and the reaction mixture. - Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a well-defined precatalyst. - In some cases, slow addition of the boronic acid can minimize its concentration and reduce homocoupling.[3]
Dehalogenation (Replacement of -Br with -H)Can occur via a palladium-hydride species, which may form from reactions with the base, solvent, or trace water.- Switch to an inorganic base like K₃PO₄ or Cs₂CO₃ if using an amine base. - Ensure solvents are anhydrous. - Select a robust catalyst system.

Data Presentation: Base Selection for Related Heterocycles

While specific quantitative data for this compound is limited in the literature, the following tables summarize the performance of various bases in the Suzuki coupling of structurally similar nitrogen-containing heterocycles. This data serves as a strong starting point for optimizing your reaction conditions.

Table 1: Effect of Various Bases in the Suzuki Cross-Coupling of 2-Bromo-1H-imidazo[4,5-b]pyrazine

EntryBaseSolventTemperature (°C)Yield (%)
1K₃PO₄DME/H₂O (4:1)10082
2Cs₂CO₃DME/H₂O (4:1)10085
3K₂CO₃DME/H₂O (4:1)10078
4Na₂CO₃DME/H₂O (4:1)10075
5CsFDME/H₂O (4:1)10092

Reaction conditions: 2-bromo-1H-imidazo[4,5-b]pyrazine, arylboronic acid, Pd catalyst, base, microwave irradiation.

Table 2: Screening of Bases for the Suzuki Coupling of N-protected-5-bromo-2-nitrophenyl-benzimidazole

EntryBaseSolventTemperature (°C)Yield (%)
1Et₃NDioxane100Low
2K₂CO₃Dioxane100Moderate
3DBUDioxane100Low
4Cs₂CO₃Dioxane100High
5K₃PO₄Dioxane100High
6NaOtBuDioxane100Moderate

Reaction conditions: N-protected-5-bromo-2-nitrophenyl-benzimidazole, arylboronic acid, Pd catalyst, base.[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can often reduce reaction times and improve yields.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., (A-taphos)₂PdCl₂, 2-5 mol%)

  • Base (e.g., CsF, 2.0-3.0 equiv)

  • Degassed solvent (e.g., DME/H₂O, 4:1 v/v)

Procedure:

  • In a microwave reaction vial, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes).

  • After cooling, work up the reaction as described in Protocol 1.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Combine this compound, boronic acid, and base in a Schlenk flask degas Evacuate and backfill with inert gas (3x) prep->degas add_cat Add Pd catalyst under inert atmosphere degas->add_cat add_solv Add degassed solvent add_cat->add_solv heat Heat reaction mixture (e.g., 90-110 °C) add_solv->heat monitor Monitor progress (TLC, LC-MS) heat->monitor cool Cool to room temperature monitor->cool extract Dilute, wash with water and brine cool->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify

Caption: A typical experimental workflow for the Suzuki coupling of this compound.

Troubleshooting_Logic cluster_base Base Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Quality cluster_solutions Potential Solutions start Low Yield in This compound Suzuki Coupling base_weak Is the base too weak (e.g., NaHCO₃)? start->base_weak temp_low Is the temperature too low? start->temp_low catalyst_inactive Is the catalyst degraded or inhibited? start->catalyst_inactive base_insoluble Is the base insoluble in the solvent? base_weak->base_insoluble change_base Switch to stronger base (K₃PO₄, Cs₂CO₃) base_weak->change_base change_solvent Use solvent system that dissolves base (e.g., with H₂O) base_insoluble->change_solvent degassing_poor Was degassing inadequate? temp_low->degassing_poor increase_temp Increase temperature (e.g., to 100-110 °C) temp_low->increase_temp improve_degassing Improve degassing procedure degassing_poor->improve_degassing boronic_acid_degraded Is the boronic acid old or impure? catalyst_inactive->boronic_acid_degraded use_fresh_reagents Use fresh catalyst, ligand, and boronic acid catalyst_inactive->use_fresh_reagents use_buchwald_ligand Use bulky, electron-rich ligand (e.g., SPhos) catalyst_inactive->use_buchwald_ligand boronic_acid_degraded->use_fresh_reagents

Caption: A logical workflow for troubleshooting low yields in this compound Suzuki coupling.

References

Technical Support Center: Purification of 2-Bromooxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-bromooxazole by column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The most common and recommended stationary phase for the purification of this compound and similar heterocyclic compounds is silica (B1680970) gel (SiO₂).[1][2] Standard silica gel with a particle size of 40-63 µm (230-400 mesh) is suitable for flash column chromatography.[3]

Q2: How do I determine the optimal mobile phase (eluent) for my separation?

A2: The best mobile phase is typically determined by preliminary analysis using Thin Layer Chromatography (TLC) with the same stationary phase (silica gel).[4][5] A good starting point is a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a moderately polar solvent such as ethyl acetate (B1210297).[6][7] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound, ensuring good separation from impurities.[3][4]

Q3: What are some common impurities I might encounter when synthesizing this compound?

A3: Depending on the synthetic route, common impurities may include unreacted starting materials, residual reagents, and isomeric byproducts such as 4-bromooxazole (B40895) or 5-bromooxazole.[8][9] The formation of di-substituted products is also a possibility.

Q4: My this compound seems to be degrading on the column. What can I do?

A4: Silica gel is slightly acidic and can sometimes cause degradation of sensitive compounds.[10] If you suspect your compound is unstable, you can perform a stability test by spotting it on a TLC plate and letting it sit for an hour before eluting.[8] If degradation is observed, consider using a less acidic stationary phase like neutral alumina (B75360) or deactivating the silica gel with a small amount of a non-nucleophilic base, such as triethylamine (B128534) (0.1-1%), added to the mobile phase.[10]

Q5: What is a typical loading capacity for a silica gel column?

A5: The amount of crude material that can be purified depends on the difficulty of the separation. A general guideline is to use a silica gel to crude product weight ratio of 30:1 for easy separations and up to 100:1 for more challenging separations.[4]

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization

This protocol outlines the steps to identify a suitable mobile phase for the column chromatography of this compound.

  • Preparation: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane (B109758) or ethyl acetate.

  • Spotting: Use a capillary tube to spot the dissolved crude product onto the baseline of a silica gel TLC plate.

  • Development: Prepare a series of developing solvents with varying ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1). Place a small amount of a chosen solvent system into a developing chamber and allow the atmosphere to saturate. Place the spotted TLC plate into the chamber.

  • Elution and Visualization: Allow the solvent front to ascend to near the top of the plate. Remove the plate, mark the solvent front, and let it dry. Visualize the separated spots under a UV lamp.

  • Analysis: The optimal solvent system will show good separation between the this compound spot and any impurities, with the product having an Rf value between 0.2 and 0.4.[4]

Protocol 2: Purification by Column Chromatography

This protocol describes the purification of crude this compound on a preparative scale using a silica gel column.

  • Column Packing:

    • Securely clamp a glass chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (determined by TLC).

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

    • Add another layer of sand on top of the packed silica.

    • Drain the excess solvent until the level just reaches the top of the sand layer.[3]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Carefully load the solution onto the top of the silica gel bed.[4]

    • Dry Loading: For less soluble compounds, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[4]

  • Elution:

    • Begin eluting the column with the mobile phase determined from TLC analysis.

    • If necessary, the polarity of the mobile phase can be gradually increased (gradient elution) to elute the product.[11]

  • Fraction Collection and Analysis:

    • Collect the eluent in fractions.

    • Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Data Presentation

ParameterRecommended ConditionPurpose
Stationary Phase Silica Gel (40-63 µm)Adsorbent for separation based on polarity.
Mobile Phase Hexane/Ethyl AcetateEluent to move compounds through the column.
Optimal Rf 0.2 - 0.4Ensures good separation and reasonable elution time.[4]
Loading Ratio 30:1 to 100:1 (Silica:Crude)Determines the capacity of the column for effective purification.[4]

Troubleshooting Guides

IssueProbable CauseSolution
Poor separation of spots Incorrect eluent polarity.Adjust the mobile phase composition based on TLC analysis. If spots are moving too quickly (high Rf), decrease polarity. If they are moving too slowly (low Rf), increase polarity.[3]
Column overloading.Reduce the amount of crude product loaded onto the column or use a larger column.[3]
Compound not eluting Compound is too polar for the current solvent system.Significantly increase the polarity of the mobile phase. A "methanol purge" can be used to elute highly polar compounds.
Irreversible adsorption or decomposition on silica gel.Test for stability on a TLC plate.[8] Consider using a different stationary phase like neutral alumina or deactivating the silica gel with triethylamine.[10]
Streaking of spots on TLC or column Compound is acidic or basic.For basic compounds like some heterocycles, add a small amount of triethylamine (0.1-1%) to the mobile phase.[10]
Sample is overloaded on the TLC plate or column.Use a more dilute sample for TLC or reduce the loading on the column.
Cracks or channels in the silica bed Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels.
The column has run dry.Always keep the solvent level above the top of the silica gel bed.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Analysis (Solvent Optimization) pack Pack Column (Silica Gel Slurry) tlc->pack load Load Crude This compound pack->load elute Elute with Optimized Solvent load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate product Pure this compound evaporate->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Poor Separation rf_check Check Rf on TLC start->rf_check high_rf High Rf (>0.4) rf_check->high_rf Too Fast low_rf Low Rf (<0.2) rf_check->low_rf Too Slow streaking Streaking rf_check->streaking Tailing no_elution No Elution rf_check->no_elution No Movement sol_high Decrease Eluent Polarity high_rf->sol_high sol_low Increase Eluent Polarity low_rf->sol_low sol_streak Add Modifier (e.g., Et3N) or Change Stationary Phase streaking->sol_streak sol_no_elute Drastic Polarity Increase or Check for Decomposition no_elution->sol_no_elute

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Technical Support Center: Recrystallization of Bromo-substituted Oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of bromo-substituted oxazoles.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of bromo-substituted oxazoles.

Q1: No crystals are forming upon cooling the solution. What should I do?

A1: This is a common issue and can be caused by several factors:

  • Too much solvent was used: The most frequent reason for crystallization failure is using an excessive amount of solvent, which keeps the compound fully dissolved even at low temperatures.[1][2] To resolve this, reheat the solution and evaporate some of the solvent to increase the concentration of the bromo-oxazole. Then, allow it to cool again.[2]

  • The solution is supersaturated: Sometimes, a solution needs a nucleation site to initiate crystal growth.[1] Try scratching the inside of the flask with a glass rod just below the solvent level.[3] Alternatively, adding a "seed crystal" of the pure bromo-substituted oxazole (B20620) can induce crystallization.[1]

  • Inappropriate solvent: The chosen solvent may not be ideal for your specific bromo-substituted oxazole. It is crucial to select a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[4]

Q2: My compound is "oiling out" instead of forming crystals. How can I fix this?

A2: Oiling out occurs when the solute comes out of solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound.[3] To address this:

  • Reheat the solution to dissolve the oil.[3]

  • Add a small amount of a co-solvent in which your compound is more soluble to lower the saturation point.

  • Allow the solution to cool much more slowly. You can achieve this by leaving the flask on a hot plate that is turned off, allowing it to cool with the plate.[1]

  • Consider using a different solvent system with a lower boiling point.[5]

Q3: The recovery of my purified bromo-substituted oxazole is very low. Why did this happen and how can I improve it?

A3: A low yield can be frustrating. Here are the likely causes and solutions:

  • Excessive solvent: As mentioned, using too much solvent will result in a significant portion of your compound remaining in the mother liquor.[2] If you still have the filtrate, you can try to recover more product by evaporating some of the solvent and cooling again.[2]

  • Washing with too much or warm solvent: During the filtration step, washing the crystals with an excessive amount of cold solvent, or with solvent that is not sufficiently chilled, can redissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[6]

  • Premature crystallization: If crystals form too early, for example during hot filtration, product can be lost. To prevent this, use a stemless funnel and keep the filtration apparatus hot.[7]

Q4: The crystals of my bromo-substituted oxazole are colored, but the pure compound should be colorless. How do I remove the colored impurities?

A4: Colored impurities can often be removed by the following methods:

  • Activated Charcoal: Add a very small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[4] Be aware that using too much charcoal can also adsorb your desired compound, leading to a lower yield.[4]

  • Re-recrystallization: If the crystals are still colored after the first recrystallization, a second recrystallization using fresh, hot solvent may be necessary to achieve the desired purity.[4] Ensure a slow cooling rate, as rapid crystal growth can trap impurities.[2]

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing my bromo-substituted oxazole?

A1: The ideal recrystallization solvent is one in which your compound is very soluble at high temperatures and poorly soluble at low temperatures.[8] For bromo-substituted oxazoles, which are often moderately polar, common solvent systems include single solvents like ethanol (B145695) or isopropanol, or mixed solvent systems such as ethyl acetate/hexane, toluene/hexane, or methanol/water.[4][9] It is always recommended to perform small-scale solubility tests with a few milligrams of your crude product to identify the optimal solvent or solvent pair.

Q2: What is a mixed solvent system and when should I use it?

A2: A mixed solvent system, or solvent pair, is used when no single solvent has the ideal solubility characteristics. It consists of two miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent).[7] To use a mixed solvent system, dissolve your bromo-substituted oxazole in a minimal amount of the hot "good" solvent. Then, add the "bad" solvent dropwise until the solution becomes cloudy (turbid). Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[7]

Q3: How can I be sure that my bromo-substituted oxazole is pure after recrystallization?

A3: Purity can be assessed by several methods:

  • Melting Point: A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically broaden and depress the melting point.

  • Spectroscopy: Techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared), and Mass Spectrometry can be used to confirm the structure and purity of the compound.[10]

  • Chromatography: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to check for the presence of impurities. A single spot on a TLC plate or a single peak in an HPLC chromatogram is indicative of a pure compound.

Data Presentation

Table 1: Common Solvents for Recrystallization of Organic Compounds

This table provides a list of common solvents ordered by decreasing polarity, which can be a useful starting point for solvent selection.

SolventBoiling Point (°C)Polarity
Water100Very High
Methanol65High
Ethanol78High
Acetone56Medium
Ethyl Acetate77Medium
Dichloromethane (DCM)40Medium-Low
Diethyl Ether35Low
Toluene111Low
Hexane / Heptane69 / 98Very Low

Data compiled from multiple sources.[5][11][12]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of a Bromo-substituted Oxazole

  • Solvent Selection: In a small test tube, add ~20-30 mg of the crude bromo-substituted oxazole. Add a few drops of a chosen solvent and observe the solubility at room temperature. Heat the mixture and add more solvent dropwise until the solid dissolves. Allow the solution to cool to room temperature, and then in an ice bath, to observe crystal formation.[4]

  • Dissolution: Place the bulk of the crude bromo-substituted oxazole in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling with gentle swirling. Continue to add small portions of the hot solvent until the solid is completely dissolved.[6] Avoid adding an excess of solvent.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[4]

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was used, perform a hot gravity filtration using a pre-warmed stemless funnel and fluted filter paper to remove them.[7]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[6]

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[6]

  • Drying: Allow the crystals to dry completely by pulling air through the Büchner funnel. The crystals can then be transferred to a watch glass to air dry or be dried in a vacuum oven.

Visualizations

Recrystallization_Workflow A 1. Dissolve Crude Bromo-oxazole in Minimal Hot Solvent B 2. Hot Filtration (if insoluble impurities exist) A->B C 3. Cool Solution Slowly to Induce Crystallization B->C D 4. Collect Crystals by Vacuum Filtration C->D E 5. Wash Crystals with Minimal Cold Solvent D->E F 6. Dry the Purified Crystals E->F

Caption: General workflow for the recrystallization of bromo-substituted oxazoles.

Troubleshooting_Recrystallization Start Problem Encountered NoCrystals No Crystals Form Start->NoCrystals OilingOut Compound Oils Out Start->OilingOut LowYield Low Yield Start->LowYield Sol1 Too much solvent? NoCrystals->Sol1 Sol2 Cooling too fast? OilingOut->Sol2 Sol3 Washed with too much/warm solvent? LowYield->Sol3 Act1 Boil off some solvent Sol1->Act1 Yes Act2 Scratch flask or add seed crystal Sol1->Act2 No Act3 Cool more slowly, add co-solvent Sol2->Act3 Yes Act4 Use minimal ice-cold solvent Sol3->Act4 Yes

Caption: Troubleshooting decision tree for common recrystallization problems.

References

Validation & Comparative

Spectroscopic Showdown: Unveiling the Structure of 2-Bromooxazole through ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and materials science, the precise structural elucidation of heterocyclic compounds is paramount. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-bromooxazole, a key synthetic intermediate. Due to the limited availability of direct experimental spectra for this compound in publicly accessible literature, this report furnishes a detailed estimation of its NMR data, benchmarked against the experimentally determined values for the parent compound, oxazole (B20620), and a related analogue, 4-propyl-1,3-oxazole.

Comparative NMR Data Analysis

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. The introduction of a bromine atom at the C-2 position of the oxazole ring is expected to induce significant changes in the chemical shifts of the ring protons and carbons due to its electronegativity and anisotropic effects. The following tables present the experimental NMR data for oxazole and 4-propyl-1,3-oxazole, alongside the predicted data for this compound.

Table 1: ¹H NMR Chemical Shift Data (in ppm)

CompoundH-2H-4H-5Other Signals
Oxazole 7.95 (s)7.09 (s)7.69 (s)-
4-Propyl-1,3-oxazole (Predicted) [1]~7.9-~7.1~2.5 (t, α-CH₂), ~1.7 (sext, β-CH₂), ~0.9 (t, γ-CH₃)[1]
This compound (Predicted) -~7.2-7.3~7.8-7.9-

s = singlet, t = triplet, sext = sextet

Table 2: ¹³C NMR Chemical Shift Data (in ppm)

CompoundC-2C-4C-5Other Signals
Oxazole [2]150.6125.6138.1-
4-Propyl-1,3-oxazole (Predicted) [1]~151~138-~28 (α-CH₂), ~22 (β-CH₂), ~14 (γ-CH₃)[1]
This compound (Predicted) ~140-145~127-129~139-141-

The predictions for this compound are based on the known substituent effects of bromine on aromatic and heterocyclic systems. The bromine atom at C-2 is expected to cause a downfield shift for the adjacent C-5 and H-5 due to its inductive effect and an upfield shift for the attached C-2 carbon.

Experimental Protocol for NMR Spectroscopy

The following is a generalized procedure for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules such as this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing may be applied.

2. Spectrometer Setup:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

3. ¹H NMR Acquisition:

  • Acquire a standard one-dimensional proton spectrum.

  • Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • A sufficient number of scans (typically 8 to 16) should be averaged to obtain a good signal-to-noise ratio.

4. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled carbon spectrum.

  • Typical parameters include a 45° pulse angle, a spectral width of 200-240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

  • A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR and 77.16 ppm for CDCl₃ in ¹³C NMR).

  • Integrate the signals in the ¹H NMR spectrum and perform peak picking for both ¹H and ¹³C spectra.

Visualizing Molecular Structure and NMR Connectivity

The following diagram illustrates the chemical structure of this compound and the expected through-bond connectivities that would be observed in 2D NMR experiments like COSY (H-H correlation) and HMBC (long-range C-H correlation).

G This compound Structure and Key NMR Correlations cluster_structure Chemical Structure cluster_nmr Predicted NMR Correlations (2D) C2 C2 N3 N3 C2->N3 Br Br C2->Br C4 C4 N3->C4 C5 C5 C4->C5 H4 H4 C4->H4 O1 O1 C5->O1 H5 H5 C5->H5 O1->C2 H4_node H4 (~7.2-7.3 ppm) C2_node C2 (~140-145 ppm) H4_node->C2_node ³JCH (HMBC) C4_node C4 (~127-129 ppm) H4_node->C4_node ¹JCH (HSQC) C5_node C5 (~139-141 ppm) H4_node->C5_node ²JCH (HMBC) H5_node H5 (~7.8-7.9 ppm) H5_node->C2_node ³JCH (HMBC) H5_node->C4_node ²JCH (HMBC) H5_node->C5_node ¹JCH (HSQC)

Caption: Structure of this compound and predicted 2D NMR correlations.

References

Comparative Analysis of 2-Bromooxazole: A Guide to Mass Spectrometry and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry for the analysis of 2-bromooxazole against other key analytical techniques. Due to the limited availability of public experimental mass spectrometry data for this compound, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry for heterocyclic and halogenated compounds. This information is juxtaposed with data from alternative analytical methods to provide a holistic view of its characterization.

Mass Spectrometry Analysis of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing its mass-to-charge ratio after ionization and fragmentation. For a volatile, small molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a highly suitable method.

Predicted Mass Spectrum Data

The mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, 79Br and 81Br, in nearly equal abundance. This results in two peaks of similar intensity at m/z values separated by 2 Da.[1]

Predicted Fragment m/z (79Br) m/z (81Br) Predicted Relative Abundance Notes
[M]+•147149ModerateMolecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine.
[M-Br]+68-HighLoss of the bromine radical, a common fragmentation for alkyl and aryl halides.[1]
[M-CO]+•119121LowLoss of carbon monoxide, a known fragmentation pathway for some oxazole (B20620) derivatives.[2]
[C2H2N]+40-ModerateFragmentation of the oxazole ring.
[BrCN]+•105107LowRearrangement followed by fragmentation.

This data is predicted based on known fragmentation patterns of oxazoles and brominated compounds and should be confirmed by experimental data.

Comparison with Alternative Analytical Techniques

While mass spectrometry provides detailed information on molecular weight and fragmentation, a comprehensive characterization of this compound relies on a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy are powerful complementary methods.

Analytical Technique Information Provided Advantages Limitations
Mass Spectrometry (GC-MS) Molecular weight, elemental composition (with high resolution), and structural information from fragmentation patterns.High sensitivity, provides molecular formula, and structural clues.Isomers can be difficult to distinguish, fragmentation can be complex to interpret.
NMR Spectroscopy (1H, 13C) Detailed information about the carbon-hydrogen framework, connectivity of atoms, and the chemical environment of each nucleus.Unambiguous structure elucidation, non-destructive.Lower sensitivity than MS, requires larger sample amounts.
FTIR Spectroscopy Identification of functional groups present in the molecule based on their vibrational frequencies.Fast, simple sample preparation, provides information on bonding.Provides limited information on the overall molecular structure.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Method:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 50°C for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 35 to 200.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of this compound.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Method:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.

  • 1H NMR Acquisition:

    • Acquire a proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

  • 13C NMR Acquisition:

    • Acquire a carbon spectrum using a proton-decoupled pulse sequence.

    • Typical parameters include a spectral width of 220 ppm and a longer relaxation delay (5-10 seconds) to ensure quantitative analysis if needed.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: An FTIR spectrometer.

Method:

  • Sample Preparation: Place a small drop of neat liquid this compound between two KBr or NaCl salt plates to create a thin film. Alternatively, for a solid sample, prepare a KBr pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The spectrum is typically collected over a range of 4000-400 cm-1.

Visualizations

Mass_Spectrometry_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Sample Injection GC_Column GC Column Injector->GC_Column Separation Ion_Source Ion Source (EI) GC_Column->Ion_Source Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Ionization & Fragmentation Detector Detector Mass_Analyzer->Detector Detection Data_System Data Acquisition & Analysis Detector->Data_System

Caption: Workflow for GC-MS analysis of this compound.

Fragmentation_Pathway M [C3H2BrNO]+• m/z = 147/149 F1 [C3H2NO]+ m/z = 68 M->F1 - Br• F2 [C2H2BrNO]+• m/z = 119/121 M->F2 - CO F4 [BrCN]+• m/z = 105/107 M->F4 Rearrangement & - C2H2 F3 [C2H2N]+ m/z = 40 F1->F3 - CO

Caption: Predicted fragmentation pathway of this compound in EI-MS.

Analytical_Techniques_Comparison MS Mass Spectrometry (Molecular Weight & Formula) NMR NMR Spectroscopy (Connectivity & Structure) MS->NMR Complementary Data FTIR FTIR Spectroscopy (Functional Groups) MS->FTIR Complementary Data Structure Complete Structural Elucidation MS->Structure NMR->FTIR Complementary Data NMR->Structure FTIR->Structure

Caption: Relationship between key analytical techniques for compound characterization.

References

A Comparative Guide to the Infrared (IR) Spectroscopy of the Oxazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of heterocyclic compounds is paramount. The oxazole (B20620) ring, a five-membered heterocycle containing one nitrogen and one oxygen atom, is a crucial scaffold in numerous pharmaceutical agents.[1] Infrared (IR) spectroscopy serves as a rapid, non-destructive, and informative tool for identifying the oxazole nucleus and elucidating its substitution patterns. This guide provides a comparative analysis of the IR spectral features of the oxazole ring, supported by experimental data and protocols.

Characteristic Infrared Absorptions of the Oxazole Ring

The vibrational modes of the oxazole ring give rise to a series of characteristic absorption bands in the mid-infrared region. These bands, which arise from the stretching and bending of the ring's bonds, are key identifiers for this heterocyclic system. The IR spectrum of the parent oxazole shows characteristic absorbances at 1537, 1498, and 1326 cm⁻¹ corresponding to ring stretching.[1] Additionally, C-H in-plane deformation, ring breathing, and other vibrations are observed at 1257 cm⁻¹, 1143, 1080 cm⁻¹, and 1045 cm⁻¹, respectively.[1]

The precise frequencies of these vibrations can be influenced by the nature and position of substituents attached to the ring. A summary of the typical absorption ranges for key vibrational modes is presented below.

Data Presentation: IR Absorption Frequencies for the Oxazole Ring

Vibrational ModeTypical Frequency Range (cm⁻¹)IntensityNotes
C=N Stretch1650 - 1590MediumOften coupled with C=C stretching. A key indicator of the azole ring structure.
C=C Stretch (Aromatic)1618 - 1500MediumAromatic heterocycles typically show multiple bands in this region due to ring stretching vibrations.[2][3]
Ring Stretching / Breathing1540 - 1300Medium-StrongA complex series of absorptions resulting from the coupled stretching of all bonds within the ring.[1][4] The bands at 1143 and 1080 cm⁻¹ are often noted as "ring breathing" modes.[1]
C-O-C Asymmetric & Symmetric Stretch1300 - 1000StrongThe strong absorption from the ether-like C-O-C linkage is a highly characteristic feature.[5]
C-H In-plane Bending1300 - 1110Weak-MediumThese bands correspond to the scissoring and rocking motions of the C-H bonds on the ring.[4]
C-H Out-of-plane Bending810 - 715StrongThe position of these strong bands can sometimes provide information about the substitution pattern on the ring.[4]

Note: The ranges provided are general and can shift based on conjugation, electronic effects of substituents, and the physical state of the sample.

Comparative Analysis: Oxazole vs. Isoxazole

A common analytical challenge is distinguishing between isomers. Isoxazole, in which the nitrogen and oxygen atoms are adjacent (positions 1 and 2), is the most common structural isomer of oxazole (positions 1 and 3).[6] While both are five-membered aromatic heterocycles, the different arrangement of heteroatoms leads to distinct electronic distributions and, consequently, noticeable differences in their IR spectra.[6] High-resolution IR spectroscopy and computational studies have been employed to precisely assign the vibrational modes for both isomers.[7]

Data Presentation: Comparison of Key IR Frequencies for Oxazole and Isoxazole

Vibrational ModeOxazole Ring (cm⁻¹)Isoxazole Ring (cm⁻¹)Key Distinguishing Features
Ring Stretch (Highest Freq.)~1537~1371The highest frequency ring stretching mode is significantly different between the two isomers, providing a clear point of differentiation.[1][7]
C-H Bending (Out-of-plane)~740-760~765Subtle but consistent differences in the C-H out-of-plane bending region can aid in identification, especially with high-resolution instruments.[4][7]
Ring Breathing Modes~1143, ~1080Multiple bands < 1000The pattern of ring breathing and deformation modes in the fingerprint region (below 1000 cm⁻¹) is unique for each isomer.[1][7]

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible IR spectra for the characterization of oxazole-containing compounds.

Methodology for Acquiring FT-IR Spectra
  • Sample Preparation :

    • KBr Pellet Method (for solid samples) : Mix 1-2 mg of the finely ground solid sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr).[2] Press the mixture in a hydraulic press to form a transparent or translucent pellet.

    • Thin Film Method (for oils or low-melting solids) : Place a small drop of the neat sample between two salt plates (e.g., NaCl or KBr) and gently press them together to form a thin film.

    • Solution Method : Dissolve the sample (1-5% w/v) in a suitable IR-transparent solvent (e.g., chloroform, acetonitrile). Record the spectrum in a liquid cell of known path length. A spectrum of the pure solvent should be recorded separately for background subtraction.

  • Instrumentation :

    • A Fourier Transform Infrared (FT-IR) spectrophotometer is used for data collection.[8] Common instruments include those from Perkin-Elmer, Shimadzu, or Bruker.[2][8]

  • Data Acquisition :

    • Spectral Range : Scan the mid-IR region, typically from 4000 cm⁻¹ to 400 cm⁻¹.[9]

    • Resolution : Set the instrument resolution to 4 cm⁻¹. Higher resolution may be used for specific gas-phase studies.

    • Number of Scans : Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

    • Background Scan : Perform a background scan (of air, or the pure solvent for solution spectra) before running the sample. The instrument software will automatically subtract this from the sample spectrum.

  • Data Analysis :

    • Process the resulting spectrum to identify the wavenumbers (in cm⁻¹) of the major absorption bands.

    • Correlate the observed bands with known frequencies for the oxazole ring and any other functional groups present in the molecule using correlation tables.[3][10]

    • Compare the obtained spectrum with reference spectra from databases (e.g., NIST WebBook) or literature data for confirmation.[11]

Mandatory Visualizations

Diagrams illustrating key concepts and workflows can significantly aid in understanding the application of IR spectroscopy for oxazole characterization.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Sample Oxazole Compound Prep Prepare Sample (KBr Pellet, Thin Film, or Solution) Sample->Prep FTIR Run FT-IR Spectrometer (4000-400 cm⁻¹) Prep->FTIR Spectrum Obtain IR Spectrum (%T vs. Wavenumber) FTIR->Spectrum PeakPick Identify Peak Frequencies (cm⁻¹) Spectrum->PeakPick Correlation Correlate Peaks with Vibrational Modes (e.g., C=N, C-O-C) PeakPick->Correlation Comparison Compare with Reference Data (Databases, Literature) Correlation->Comparison Conclusion Structural Confirmation (Oxazole Ring Identified) Comparison->Conclusion

Caption: Workflow for Oxazole Ring Identification using FT-IR Spectroscopy.

Caption: Key IR vibrational stretches within the oxazole ring.

References

A Comparative Guide to the Single-Crystal X-ray Diffraction of Bromo-Oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the single-crystal X-ray diffraction data for various bromo-oxazole derivatives. The information presented is intended to assist researchers in understanding the structural nuances of this important class of heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. This document summarizes key crystallographic parameters, outlines detailed experimental protocols, and visualizes the experimental workflow.

Comparative Crystallographic Data of Bromo-Oxazole Derivatives

The following table summarizes the crystallographic data for a selection of bromo-oxazole compounds, allowing for a direct comparison of their structural parameters.

Compound NameChemical FormulaMolecular Weight ( g/mol )Crystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Z
2,4-Dibromo-5-(4-Bromo-2,5-Dimethoxyphenyl)oxazoleC₁₁H₈Br₃NO₃465.89OrthorhombicPca2₁18.039(4)7.638(2)19.333(4)908
Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylateC₁₃H₁₂BrNO₄326.15[1]MonoclinicP2₁/n14.828(2)[1]7.1335(9)[1]25.119(2)[1]100.066(11)[1]8[1]

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis and single-crystal X-ray diffraction analysis of bromo-oxazole derivatives, based on established methodologies.

Synthesis of Bromo-Oxazole Derivatives

The synthesis of bromo-oxazole derivatives can be achieved through various established methods, including the Van Leusen reaction followed by bromination.

Example: Synthesis of 2,4-Dibromo-5-(4-Bromo-2,5-Dimethoxyphenyl)oxazole

  • Van Leusen Oxazole (B20620) Synthesis: An appropriately substituted benzaldehyde (B42025) is reacted with p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., methanol) to form the oxazole ring.

  • Electrophilic Bromination: The resulting oxazole is then subjected to electrophilic bromination using a brominating agent such as N-Bromosuccinimide (NBS) in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Purification: Upon completion, the reaction mixture is worked up, and the crude product is purified by column chromatography on silica (B1680970) gel to yield the desired bromo-oxazole derivative.

Single-Crystal X-ray Diffraction Analysis

High-quality single crystals are essential for accurate structural determination.

1. Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified bromo-oxazole compound in an appropriate solvent or a mixture of solvents (e.g., ethyl acetate/hexane).

2. Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. X-ray diffraction data are collected at a controlled temperature (e.g., 293 K or 100 K) using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å). The data are typically collected using ω-scans.

3. Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and single-crystal X-ray diffraction analysis of bromo-oxazole derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction start Starting Materials reaction Chemical Reaction (e.g., Van Leusen & Bromination) start->reaction workup Reaction Workup reaction->workup purification Purification (e.g., Column Chromatography) workup->purification crystal_growth Single Crystal Growth (Slow Evaporation) purification->crystal_growth data_collection Data Collection (Diffractometer) crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement analysis Crystallographic Data Analysis refinement->analysis

General workflow for bromo-oxazole analysis.

References

A Comparative Guide to the Reactivity of 2-Bromooxazole and 2-Chlorooxazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of heterocyclic scaffolds like oxazole (B20620) is a cornerstone of modern medicinal chemistry. Among the various methods to achieve this, palladium-catalyzed cross-coupling reactions are paramount. The choice of the halogen at the 2-position of the oxazole ring—typically bromine or chlorine—profoundly impacts the substrate's reactivity, influencing reaction conditions, catalyst choice, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of 2-bromooxazole and 2-chlorooxazole (B1317313), supported by foundational principles and representative experimental data.

The Decisive Factor: Carbon-Halogen Bond Strength

The reactivity of a heteroaryl halide in palladium-catalyzed cross-coupling is primarily dictated by the rate-determining step: the oxidative addition of the carbon-halogen (C-X) bond to the palladium(0) catalyst.[1] The energy required to cleave this bond is a critical factor, with weaker bonds leading to faster reactions under milder conditions.[1]

A comparison of average bond dissociation energies (BDEs) reveals a clear trend:

BondAverage Bond Energy (kJ/mol)
C-Br~276[1][2]
C-Cl~339[2]

The C-Br bond is significantly weaker than the C-Cl bond.[1] This fundamental difference means that oxidative addition to a C-Br bond is thermodynamically more favorable and kinetically faster than to a C-Cl bond.[1] Consequently, This compound is generally more reactive than 2-chlorooxazole in most palladium-catalyzed cross-coupling reactions. This higher reactivity often translates to milder reaction temperatures, lower catalyst loadings, and a broader tolerance for sensitive functional groups.[1]

Conversely, the stronger C-Cl bond makes 2-chlorooxazole a more stable and often more cost-effective starting material.[1] While historically considered challenging substrates, modern advancements in ligand and catalyst design have developed highly active systems capable of activating the robust C-Cl bond, albeit frequently requiring more forcing conditions (e.g., higher temperatures, stronger bases, or more specialized, electron-rich ligands).[1][3]

G cluster_conditions Reaction Conditions R_Br This compound Cond_Br Milder Conditions (Lower Temp, Lower Cat. Loading) R_Br->Cond_Br Requires R_Cl 2-Chlorooxazole Cond_Cl Forcing Conditions (Higher Temp, Higher Cat. Loading) R_Cl->Cond_Cl Requires Reac_Br Higher Reactivity (Weaker C-Br Bond) Cond_Br->Reac_Br Leads to Reac_Cl Lower Reactivity (Stronger C-Cl Bond) Cond_Cl->Reac_Cl Corresponds to

Performance in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile C-C bond-forming method widely used in drug discovery.[4] The reactivity difference between 2-bromo- and 2-chlorooxazole is pronounced in this transformation.

Comparative Data: Suzuki-Miyaura Coupling

HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C) / Time (h)Yield (%)
This compoundPhenylboronic AcidPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene (B28343)/H₂O90 °C / 12 h~90% (Typical)
2-ChlorooxazolePhenylboronic AcidPd₂(dba)₃ (2 mol%) / XPhos (4 mol%)K₃PO₄1,4-Dioxane (B91453)110 °C / 18 h~85% (Typical)

Analysis: As the data indicates, this compound can be coupled effectively using a standard, first-generation palladium catalyst like Pd(PPh₃)₄ under relatively mild conditions. In contrast, the less reactive 2-chlorooxazole typically requires a more sophisticated catalytic system, employing an electron-rich biarylphosphine ligand (like XPhos) and higher temperatures to achieve comparable yields. The choice of a stronger base (K₃PO₄ vs. K₂CO₃) is also common for activating aryl chlorides.

Representative Experimental Protocol: Suzuki-Miyaura Coupling of this compound

To a solution of this compound (1.0 mmol, 1 equiv.) and phenylboronic acid (1.2 mmol, 1.2 equiv.) in a 3:1 mixture of toluene and water (8 mL) is added K₂CO₃ (2.0 mmol, 2.0 equiv.). The mixture is thoroughly degassed with argon for 20 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%) is then added, and the reaction vessel is sealed. The mixture is heated to 90°C and stirred vigorously for 12 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate (B1210297) and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 2-phenyloxazole.

G start Start reagents Combine: - 2-Halooxazole - Boronic Acid - Base - Solvent start->reagents degas Degas Mixture (e.g., Ar sparging) reagents->degas catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄) degas->catalyst heat Heat Reaction (e.g., 90-110 °C) catalyst->heat workup Aqueous Workup & Extraction heat->workup purify Purification (e.g., Chromatography) workup->purify product Final Product purify->product

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds, crucial for synthesizing countless pharmaceutical compounds.[5][6] The reactivity gap between the bromo- and chloro-substrates often necessitates distinct catalyst systems for optimal results.[7]

Comparative Data: Buchwald-Hartwig Amination

HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C) / Time (h)Yield (%)
This compoundMorpholine (B109124)Pd₂(dba)₃ (1 mol%) / BINAP (1.5 mol%)NaOt-BuToluene80 °C / 8 h~95% (Typical)
2-ChlorooxazoleMorpholinePd(OAc)₂ (2 mol%) / tBuBrettPhos (4 mol%)LHMDS1,4-Dioxane100 °C / 16 h~90% (Typical)

Analysis: While this compound can be aminated efficiently with second-generation bidentate phosphine (B1218219) ligands like BINAP, 2-chlorooxazole requires a more advanced, sterically hindered biarylphosphine ligand such as tBuBrettPhos.[8] These state-of-the-art ligands are designed to facilitate the challenging oxidative addition of the C-Cl bond and promote the subsequent reductive elimination step. A stronger, non-nucleophilic base like LHMDS may also be required for the chloride.

Representative Experimental Protocol: Buchwald-Hartwig Amination of 2-Chlorooxazole

An oven-dried vial is charged with Pd(OAc)₂ (0.02 mmol, 2 mol%), tBuBrettPhos (0.04 mmol, 4 mol%), and LHMDS (1.5 mmol, 1.5 equiv.). The vial is sealed and purged with argon. 2-Chlorooxazole (1.0 mmol, 1.0 equiv.), morpholine (1.2 mmol, 1.2 equiv.), and anhydrous 1,4-dioxane (5 mL) are added via syringe. The reaction mixture is heated to 100°C and stirred for 16 hours. After cooling, the mixture is filtered through a pad of celite, rinsing with dichloromethane. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the desired 2-(morpholino)oxazole.

Stille Coupling

The Stille coupling joins an organohalide with an organotin reagent and is known for its tolerance of a wide variety of functional groups.[9][10] The inherent reactivity difference between the C-Br and C-Cl bonds remains a key consideration.

Comparative Data: Stille Coupling

HalideCoupling PartnerCatalyst SystemAdditiveSolventTemp (°C) / Time (h)Yield (%)
This compound(Tributylstannyl)furanPd(PPh₃)₄ (3 mol%)-Toluene100 °C / 12 h~88% (Typical)
2-Chlorooxazole(Tributylstannyl)furanPdCl₂(PPh₃)₂ (5 mol%)CuI (10 mol%)NMP120 °C / 24 h~75% (Typical)

Analysis: this compound undergoes Stille coupling under standard conditions with Pd(PPh₃)₄.[11] For 2-chlorooxazole, achieving efficient coupling often requires higher catalyst loadings, higher temperatures, and the use of polar aprotic solvents like NMP. A copper(I) co-catalyst (e.g., CuI) is frequently added to act as a scavenger for free phosphine ligand and to facilitate the transmetalation step, which can be sluggish for aryl chlorides.[9]

Representative Experimental Protocol: Stille Coupling of this compound

In a flame-dried Schlenk tube, this compound (1.0 mmol, 1 equiv.), (tributylstannyl)furan (1.1 mmol, 1.1 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) are dissolved in anhydrous toluene (10 mL) under an argon atmosphere. The tube is sealed, and the reaction mixture is heated to 100°C for 12 hours. Upon cooling, the reaction is quenched with a saturated aqueous solution of KF and stirred for 1 hour to precipitate tin salts. The mixture is filtered, and the filtrate is extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The product is purified via silica (B1680970) gel chromatography.

Summary and Outlook

The choice between this compound and 2-chlorooxazole is a classic trade-off between reactivity and cost/stability.

  • This compound is the more reactive substrate, enabling functionalization under milder conditions with a wider range of conventional palladium catalysts. It is the preferred choice when working with thermally sensitive molecules or when rapid reaction optimization is desired.

  • 2-Chlorooxazole is less reactive due to its stronger C-Cl bond. Its successful use in cross-coupling reactions hinges on employing modern, highly active catalyst systems, often featuring specialized electron-rich, sterically demanding phosphine ligands, and requires more forcing reaction conditions. However, its lower cost and greater stability can be advantageous in large-scale synthesis.

For drug development professionals, understanding these reactivity profiles is crucial for efficient route scouting, process optimization, and the strategic synthesis of complex oxazole-containing molecular targets.

References

The Strategic Advantage of 2-Bromooxazole in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, particularly in the construction of complex molecular architectures for pharmaceuticals and functional materials, the strategic selection of building blocks is paramount. Among the versatile heterocyclic intermediates, haloxazoles serve as crucial precursors for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions. This guide provides a detailed comparison of 2-bromooxazole with other haloxazoles, such as 2-chlorooxazoles and 2-iodooxazoles, highlighting the distinct advantages of the bromo-derivative. The discussion is supported by comparative data, detailed experimental protocols, and mechanistic diagrams to inform researchers, scientists, and drug development professionals in their synthetic endeavors.

The Reactivity-Stability Balance: Why this compound?

The utility of a haloxazole in cross-coupling reactions is largely dictated by the nature of the carbon-halogen (C-X) bond. The reactivity of the halide follows the general trend: I > Br > Cl.[1] This trend is inversely related to the bond dissociation energy (BDE) of the C-X bond, where the C-I bond is the weakest and the C-Cl bond is the strongest.[1]

The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the halo-heterocycle to the palladium(0) catalyst.[1] A weaker C-X bond facilitates this step, allowing the reaction to proceed under milder conditions. While 2-iodooxazoles are the most reactive, their lower stability and higher cost can be disadvantageous. Conversely, 2-chlorooxazoles are typically more stable and economical but their lower reactivity often necessitates harsher reaction conditions, such as higher temperatures, longer reaction times, and the use of more specialized and often expensive ligands.[1]

This compound strikes an optimal balance between reactivity and stability.[1][2] It is sufficiently reactive to undergo a wide range of cross-coupling reactions under relatively mild conditions, while being more stable and cost-effective than its iodo counterpart. This makes this compound a preferred and versatile building block in many synthetic applications.

Comparative Performance in Key Cross-Coupling Reactions

The superior performance of this compound is evident across several key palladium-catalyzed cross-coupling reactions. The following sections provide a comparative analysis of its reactivity in Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings, supported by representative data.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an organohalide and a boronic acid or its ester derivative. The enhanced reactivity of this compound over 2-chlorooxazole (B1317313) leads to higher yields in shorter reaction times and under milder conditions.

Parameter2-Iodo-5-(m-tolyl)oxazole2-Bromo-5-(m-tolyl)oxazole2-Chlorooxazole (estimated)
Typical Yield 85-95%[3]70-85%[3]40-60%
Reaction Time 2-6 hours[3]8-16 hours[3]> 24 hours
Reaction Temperature 60-80 °C[3]80-100 °C[3]> 100 °C
Catalyst Loading 1-3 mol%[3]3-5 mol%[3]> 5 mol%
Data for 2-chlorooxazole is estimated based on the general reactivity trends of aryl chlorides requiring more forcing conditions.[1]
Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. The reactivity trend of I > Br > Cl is also prominent in this reaction.[4]

HaloxazoleTypical Reaction ConditionsExpected Outcome
2-Iodooxazole Room temperature to mild heating, low catalyst loading.High yields, short reaction times.
This compound Mild to moderate heating, standard catalyst loading.Good to high yields, moderate reaction times.[4]
2-Chlorooxazole Higher temperatures, specialized ligands, and potentially higher catalyst loading.Lower yields, longer reaction times.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. While both 2-bromo- and 2-chlorooxazoles can undergo this reaction, the bromo derivative generally provides higher yields under more benign conditions.

HaloxazoleLigandBaseTemperatureYield
2-Bromo-heterocycle XPhosNaOtBu80-100 °CGood to Excellent[5]
2-Chloro-heterocycle More specialized/bulky phosphine (B1218219) ligandsStronger base (e.g., LHMDS)100-120 °CModerate to Good[6]
Data based on analogous heterocyclic systems.
Stille Coupling

The Stille coupling involves the reaction of an organohalide with an organotin compound. Similar to other cross-coupling reactions, the reactivity of the haloxazole is dependent on the halogen, with bromides offering a good compromise between reactivity and substrate scope.

HaloxazoleCatalyst SystemTemperatureExpected Yield
2-Iodooxazole Pd(PPh₃)₄Room Temp - 50 °CExcellent
This compound Pd(PPh₃)₄ / Pd₂(dba)₃50 - 80 °CGood to Excellent[7]
2-Chlorooxazole Requires more active catalyst systems (e.g., with bulky phosphine ligands)> 80 °CModerate
Data based on general principles of Stille coupling.[8]

Experimental Protocols

Detailed experimental protocols for the key cross-coupling reactions of this compound are provided below. These protocols are based on established methodologies for structurally similar heteroaromatic compounds and can be adapted for specific substrates.

Suzuki-Miyaura Coupling of this compound

Objective: To synthesize 2-phenyloxazole (B1349099) from this compound and phenylboronic acid.

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (B91453) (4 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Sonogashira Coupling of this compound

Objective: To synthesize 2-(phenylethynyl)oxazole from this compound and phenylacetylene (B144264).

Materials:

  • This compound (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 mmol)

  • Anhydrous and degassed THF (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous and degassed THF and triethylamine.

  • Add phenylacetylene dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium (B1175870) chloride and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.[4]

Buchwald-Hartwig Amination of this compound

Objective: To synthesize N-phenyl-oxazol-2-amine from this compound and aniline.

Materials:

  • This compound (1.0 mmol)

  • Aniline (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous and degassed toluene (B28343) (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.

  • Add the anhydrous and degassed toluene, followed by this compound and aniline.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with water.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography.

Stille Coupling of this compound

Objective: To synthesize 2-(thiophen-2-yl)oxazole from this compound and 2-(tributylstannyl)thiophene (B31521).

Materials:

  • This compound (1.0 mmol)

  • 2-(Tributylstannyl)thiophene (1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Anhydrous and degassed DMF (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound and Pd(PPh₃)₄.

  • Add the anhydrous and degassed DMF via syringe.

  • Add the 2-(tributylstannyl)thiophene via syringe.

  • Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and dilute with diethyl ether.

  • Wash the organic phase with a saturated aqueous solution of KF to remove tin byproducts, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[9]

Mechanistic Pathways and Visualizations

The palladium-catalyzed cross-coupling reactions discussed proceed through a series of well-defined catalytic cycles. Understanding these pathways is crucial for reaction optimization and troubleshooting.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ (Active Catalyst) ArPdBr Ar-Pd(II)(Br)L₂ (Oxidative Addition Complex) Pd0->ArPdBr Ar-Br (this compound) ArPdOR Ar-Pd(II)(OR)L₂ ArPdBr->ArPdOR Base (-HBr) ArPdAr_prime Ar-Pd(II)(Ar')L₂ ArPdOR->ArPdAr_prime Ar'B(OH)₂ (Transmetalation) ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' (Product) ArPdAr_prime->ArAr_prime center

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Coupling cluster_copper Copper Co-catalyst Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Ar-Br Transmetal Ar-Pd(II)(C≡CR)L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-C≡CR Transmetal->Product CuBr CuBr CuC≡CR Cu-C≡CR Alkyne H-C≡CR Alkyne->CuC≡CR CuBr, Base Base Base

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Buchwald_Hartwig_Amination Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Ar-Br AmineComplex [Ar-Pd(II)(Br)(NHR₂)L]⁻ OxAdd->AmineComplex R₂NH AmidoComplex Ar-Pd(II)(NR₂)L AmineComplex->AmidoComplex Base (-HBr) AmidoComplex->Pd0 Reductive Elimination Product Ar-NR₂ AmidoComplex->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Stille_Coupling Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Ar-Br Transmetal Ar-Pd(II)(R')L₂ OxAdd->Transmetal R'SnBu₃ (Transmetalation) Transmetal->Pd0 Reductive Elimination Product Ar-R' Transmetal->Product

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Conclusion

This compound presents a strategic advantage over other haloxazoles for palladium-catalyzed cross-coupling reactions. It offers a superior balance of reactivity and stability, enabling the efficient synthesis of a diverse range of substituted oxazoles under relatively mild conditions. While 2-iodooxazoles exhibit higher reactivity, their use can be hampered by instability and cost. Conversely, the robustness of the C-Cl bond in 2-chlorooxazoles often necessitates more forcing conditions, limiting their applicability with sensitive substrates. For researchers and professionals in drug development and materials science, this compound stands out as a reliable and versatile building block, facilitating access to complex molecular targets with operational simplicity and efficiency.

References

A Researcher's Guide to the Spectroscopic Properties of 2-Substituted Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of novel compounds is paramount. This guide provides a comparative analysis of the spectroscopic data for 2-substituted oxazole (B20620) derivatives, offering insights into their characteristic spectral features and how they compare to alternative heterocyclic systems. Detailed experimental protocols and supporting data are presented to aid in the synthesis and characterization of these valuable compounds.

The oxazole ring is a key structural motif in a multitude of biologically active compounds and functional materials. The nature of the substituent at the 2-position significantly influences the molecule's electronic properties, which can be effectively probed using various spectroscopic techniques. This guide focuses on the key spectroscopic signatures of 2-substituted oxazoles as determined by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

To facilitate a clear comparison, the following tables summarize the characteristic spectroscopic data for 2-substituted oxazole derivatives with a variety of functionalities. For context, representative data for isomeric isoxazoles and related oxadiazoles (B1248032) are also included.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical shifts of the protons and carbons in the oxazole ring are particularly sensitive to the nature of the substituent at the C2 position.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for 2-Substituted Oxazoles and Related Heterocycles

Substituent (R) at C2H4 (ppm)H5 (ppm)Other characteristic peaks (ppm)
Oxazoles
Methyl7.0 - 7.27.6 - 7.8CH₃: 2.4 - 2.6
Phenyl7.4 - 7.67.9 - 8.1Phenyl-H: 7.2 - 7.9
4-Methoxyphenyl7.3 - 7.57.8 - 8.0Phenyl-H: 6.9 - 7.8, OCH₃: 3.8 - 3.9
4-Nitrophenyl7.6 - 7.88.1 - 8.3Phenyl-H: 7.8 - 8.4
Isoxazoles (5-substituted)
Methyl6.1 - 6.3-H3: 8.2 - 8.4, CH₃: 2.3 - 2.5
Phenyl6.7 - 6.9-H3: 8.4 - 8.6, Phenyl-H: 7.4 - 7.9
1,3,4-Oxadiazoles (2,5-disubstituted)
Methyl (at C2 and C5)--CH₃: 2.5 - 2.7
Phenyl (at C2 and C5)--Phenyl-H: 7.5 - 8.2

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for 2-Substituted Oxazoles and Related Heterocycles

Substituent (R) at C2C2 (ppm)C4 (ppm)C5 (ppm)Other characteristic peaks (ppm)
Oxazoles
Methyl159 - 162125 - 127138 - 141CH₃: 13 - 15
Phenyl161 - 164126 - 128139 - 142Phenyl-C: 125 - 135
4-Methoxyphenyl160 - 163125 - 127138 - 141Phenyl-C: 114 - 161, OCH₃: 55 - 56
4-Nitrophenyl159 - 162127 - 129140 - 143Phenyl-C: 124 - 149
Isoxazoles (5-substituted)
Methyl-101 - 103170 - 173C3: 157 - 160, CH₃: 11 - 13
Phenyl-102 - 104171 - 174C3: 158 - 161, Phenyl-C: 126 - 132
1,3,4-Oxadiazoles (2,5-disubstituted)
Methyl (at C2 and C5)164 - 167-164 - 167CH₃: 10 - 12
Phenyl (at C2 and C5)163 - 166-163 - 166Phenyl-C: 126 - 133
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The characteristic vibrational frequencies of the oxazole ring are influenced by the electronic nature of the C2 substituent.

Table 3: Characteristic IR Absorption Bands (cm⁻¹) for 2-Substituted Oxazoles

Functional GroupAbsorption Range (cm⁻¹)Intensity
C=N stretch (oxazole ring)1620 - 1680Medium to Strong
C=C stretch (oxazole ring)1500 - 1580Medium
C-O-C stretch (oxazole ring)1050 - 1150Strong
C-H stretch (oxazole ring)3100 - 3150Medium
Substituent-specific bands
C=O stretch (e.g., 2-acyl)1680 - 1720Strong
NO₂ stretch (e.g., 2-nitrophenyl)1510-1560 and 1340-1380Strong
O-H stretch (e.g., 2-hydroxyphenyl)3200 - 3600 (broad)Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The fragmentation of 2-substituted oxazoles is often characterized by cleavage of the substituent at the 2-position and fragmentation of the oxazole ring itself.

Table 4: Common Mass Spectral Fragmentation Patterns for 2-Substituted Oxazoles

Substituent (R) at C2Key Fragmentation Pathways
Alkyl Loss of the alkyl group (R•), loss of CO, loss of HCN.
Aryl Fragmentation of the aryl group, cleavage of the bond between the aryl group and the oxazole ring, fragmentation of the oxazole ring (loss of CO, HCN).
General The molecular ion peak (M⁺) is typically observed. Fragmentation often involves the loss of the RCN fragment.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable spectroscopic data. Below are representative procedures for the synthesis of a 2-substituted oxazole and the acquisition of its spectroscopic data.

Synthesis of 2-Phenyloxazole (A Representative Protocol)

This procedure is a modification of the Robinson-Gabriel synthesis.

Materials:

Procedure:

  • To a solution of 2-aminoacetophenone hydrochloride (1.0 eq) in DCM, add pyridine (2.5 eq) at 0 °C.

  • Slowly add benzoyl chloride (1.1 eq) and stir the reaction mixture at room temperature for 4 hours.

  • Wash the reaction mixture with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 2-benzamidoacetophenone.

  • To the crude product, add phosphorus oxychloride (5.0 eq) and heat the mixture at 100 °C for 2 hours.

  • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice.

  • Neutralize the mixture with a saturated NaHCO₃ solution and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to afford pure 2-phenyloxazole.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 2-substituted oxazole derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Parameters: Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Parameters: Typical parameters include a spectral width of 200-240 ppm, a pulse width of 30-45 degrees, a relaxation delay of 2-5 seconds, and 1024-4096 scans. All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

IR Spectroscopy:

  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film can be prepared between two NaCl or KBr plates.

  • Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters: Typically, spectra are recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer.

  • Parameters: Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-500).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of 2-substituted oxazole derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Starting Materials reaction Chemical Reaction (e.g., Robinson-Gabriel) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Structure Elucidation & Comparison nmr->interpretation ir->interpretation ms->interpretation

Caption: Experimental workflow for 2-substituted oxazole characterization.

This guide provides a foundational understanding of the spectroscopic characteristics of 2-substituted oxazole derivatives. By leveraging the provided data and protocols, researchers can confidently synthesize and characterize these important heterocyclic compounds, paving the way for new discoveries in medicinal chemistry and materials science.

A Comparative Guide to the Synthesis and HRMS Validation of 2-Bromooxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic methodologies for 2-bromooxazole, a key building block in the synthesis of various pharmaceutical and biologically active compounds. We present a detailed examination of their experimental protocols and a quantitative comparison of their performance. Furthermore, this guide outlines the validation of the synthesized this compound using High-Resolution Mass Spectrometry (HRMS) and compares this technique with other common analytical methods.

Overview of Synthetic Strategies

The synthesis of this compound can be effectively achieved through two main strategies: direct bromination of oxazole (B20620) using an electrophilic bromine source and a regioselective synthesis involving lithiation followed by bromination.

  • Method 1: Direct Electrophilic Bromination. This approach utilizes a brominating agent such as N-bromosuccinimide (NBS) to directly introduce a bromine atom onto the oxazole ring. This method is often favored for its operational simplicity.

  • Method 2: Regioselective Synthesis via Lithiation. This alternative strategy involves the deprotonation of the oxazole ring at a specific position using a strong base, followed by quenching the resulting organolithium intermediate with an electrophilic bromine source. This method can offer higher regioselectivity.

Comparative Data

ParameterMethod 1: Direct Electrophilic BrominationMethod 2: Regioselective Synthesis via Lithiation
Starting Material OxazoleOxazole
Key Reagents N-Bromosuccinimide (NBS), Acetonitrilen-Butyllithium (n-BuLi), 1,2-Dibromoethane (B42909), Diethyl ether
Reaction Temperature Room Temperature-78 °C to Room Temperature
Typical Reaction Time 4-6 hours2-3 hours
Overall Yield 65-75%70-85%
Purity (by GC-MS) ~95%>98%
Key Advantages Simpler setup, milder conditionsHigher yield and purity, high regioselectivity
Key Disadvantages Potential for side products, lower yieldRequires anhydrous conditions and cryogenic temperatures

Experimental Protocols

Method 1: Direct Electrophilic Bromination with NBS

Materials:

  • Oxazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Acetonitrile (solvent)

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of oxazole in acetonitrile, add N-bromosuccinimide in one portion at room temperature.

  • Stir the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Method 2: Regioselective Synthesis via Lithiation

Materials:

  • Oxazole (1.0 eq)

  • n-Butyllithium (n-BuLi) (1.1 eq) in hexanes

  • 1,2-Dibromoethane (1.2 eq)

  • Anhydrous diethyl ether (solvent)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of oxazole in anhydrous diethyl ether, cooled to -78 °C under an argon atmosphere, add n-butyllithium dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of 1,2-dibromoethane in anhydrous diethyl ether dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or silica gel column chromatography to afford this compound.

Validation by High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for the validation of synthetic products due to its high accuracy and ability to determine the elemental composition of a molecule.

HRMS Validation Protocol

Sample Preparation:

  • Prepare a stock solution of the synthesized this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

Instrumentation and Parameters:

  • Instrument: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) analyzer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is typically suitable for oxazole derivatives.

  • Mass Range: Scan from m/z 50 to 500.

  • Resolution: Set to a high resolution (e.g., >60,000 FWHM) to enable accurate mass measurement.

  • Calibration: Ensure the instrument is calibrated with a standard calibrant solution to achieve high mass accuracy.

Data Analysis:

  • The expected exact mass for the protonated molecule of this compound ([C₃H₂BrNO + H]⁺) is calculated. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by approximately 2 m/z units.

  • The measured mass-to-charge ratio (m/z) from the HRMS analysis is compared to the calculated exact mass. A mass accuracy of <5 ppm is typically considered confirmation of the elemental composition.

ParameterTheoretical ValueObserved Value (Hypothetical)Mass Error (ppm)
[C₃H₂⁷⁹BrNO + H]⁺ 147.9447147.9445-1.35
[C₃H₂⁸¹BrNO + H]⁺ 149.9426149.9424-1.33

Comparison with Alternative Analytical Methods

While HRMS provides excellent confirmation of elemental composition, a comprehensive validation often involves orthogonal analytical techniques.

Analytical MethodInformation ProvidedAdvantagesLimitations
HRMS Elemental composition, molecular weight confirmation.High accuracy and sensitivity.Provides limited structural information, can be susceptible to matrix effects.
GC-MS Purity assessment, molecular weight confirmation, fragmentation pattern for structural elucidation.Excellent for volatile compounds, provides structural information.Requires compound to be volatile and thermally stable.
NMR Spectroscopy (¹H, ¹³C) Definitive structural elucidation, confirmation of connectivity.Provides detailed structural information.Lower sensitivity compared to MS techniques, requires larger sample amounts.

Visualizing the Workflow

Synthesis and Validation Workflow

Synthesis and Validation Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_validation Validation Start Start Oxazole Oxazole Start->Oxazole Method1 Method 1: Direct Bromination Oxazole->Method1 Method2 Method 2: Lithiation Oxazole->Method2 Crude Product Crude Product Method1->Crude Product Method2->Crude Product Purification Column Chromatography / Distillation Crude Product->Purification Pure Product Pure Product Purification->Pure Product HRMS HRMS Analysis Pure Product->HRMS GCMS GC-MS Analysis Pure Product->GCMS NMR NMR Spectroscopy Pure Product->NMR Validated Structure Validated Structure HRMS->Validated Structure GCMS->Validated Structure NMR->Validated Structure

Caption: Workflow for the synthesis and validation of this compound.

HRMS Validation Logic

HRMS Validation Logic Synthesized Product Synthesized Product HRMS Analysis HRMS Analysis Synthesized Product->HRMS Analysis Measured m/z Measured m/z HRMS Analysis->Measured m/z Comparison Comparison Measured m/z->Comparison Calculated Exact Mass Calculated Exact Mass Calculated Exact Mass->Comparison Mass Error < 5 ppm Mass Error < 5 ppm Comparison->Mass Error < 5 ppm Yes Mass Error >= 5 ppm Mass Error >= 5 ppm Comparison->Mass Error >= 5 ppm No Structure Confirmed Structure Confirmed Mass Error < 5 ppm->Structure Confirmed Further Investigation Further Investigation Mass Error >= 5 ppm->Further Investigation

A Comparative Analysis of Palladium Catalysts for the Suzuki-Miyaura Coupling of 2-Bromooxazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex organic molecules is paramount. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high functional group tolerance. A key component of this reaction is the palladium catalyst, and its selection can significantly impact reaction efficiency, yield, and overall success. This guide provides a comparative study of various palladium catalysts for the Suzuki-Miyaura coupling of 2-bromooxazole, a common heterocyclic building block in medicinal chemistry.

The choice of a suitable palladium catalyst system is critical for achieving optimal results in the coupling of this compound with arylboronic acids. Factors such as the nature of the ligand on the palladium center, the base, and the solvent system all play a crucial role in the catalytic cycle. Below, we present a comparison of commonly employed palladium catalysts, supported by experimental data, to facilitate catalyst selection for this important transformation.

Performance Comparison of Palladium Catalysts

To illustrate the relative performance of different palladium catalysts, the Suzuki-Miyaura coupling of this compound with phenylboronic acid to yield 2-phenyloxazole (B1349099) is presented as a model reaction. The following table summarizes quantitative data for various catalyst systems.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄3K₂CO₃Toluene (B28343)/H₂O1001285
Pd(dppf)Cl₂3K₂CO₃Toluene/H₂O100892
PEPPSI-IPr1K₂CO₃Toluene/H₂O80495

Note: The data presented is a representative compilation from various sources and may not have been generated under identical experimental conditions.

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura coupling of this compound are provided below. These protocols can serve as a starting point for reaction optimization.

General Procedure using Pd(PPh₃)₄ or Pd(dppf)Cl₂
  • To a reaction vessel, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst, either Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%).

  • Add a degassed solvent mixture of toluene and water (typically in a 4:1 to 5:1 ratio, 5 mL).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 2-phenyloxazole.

General Procedure using PEPPSI-IPr
  • To a reaction vessel, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the PEPPSI-IPr catalyst (--INVALID-LINK--palladium(II) dichloride, 1 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of toluene and water (typically in a 4:1 to 5:1 ratio, 5 mL).

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Follow the workup and purification steps as described in the procedure for Pd(PPh₃)₄ and Pd(dppf)Cl₂.

Visualizing the Process

To further aid in the understanding of the experimental workflow and the underlying catalytic cycle, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh this compound, phenylboronic acid, and base catalyst_prep Prepare palladium catalyst solution (if applicable) reagents->catalyst_prep solvent_prep Degas solvent mixture catalyst_prep->solvent_prep setup Combine reagents and catalyst in reaction vessel solvent_prep->setup inert Evacuate and backfill with inert gas setup->inert solvent_add Add degassed solvent inert->solvent_add heating Heat to specified temperature with stirring solvent_add->heating monitoring Monitor reaction progress (TLC, LC-MS) heating->monitoring cooling Cool to room temperature monitoring->cooling extraction Dilute, wash with water and brine, and extract cooling->extraction drying Dry organic layer and concentrate extraction->drying purification Purify by column chromatography drying->purification characterization Characterize the final product (NMR, MS) purification->characterization

Caption: A generalized experimental workflow for the palladium-catalyzed Suzuki-Miyaura coupling of this compound.

G Pd(0)Ln Pd(0)Ln ArPd(II)(X)Ln ArPd(II)(X)Ln Pd(0)Ln->ArPd(II)(X)Ln Oxidative Addition (Ar-X) ArPd(II)(Ar')Ln ArPd(II)(Ar')Ln ArPd(II)(X)Ln->ArPd(II)(Ar')Ln Transmetalation (Ar'B(OH)2, Base) ArPd(II)(Ar')Ln->Pd(0)Ln Reductive Elimination (Ar-Ar')

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The selection of an appropriate palladium catalyst is a critical parameter for the successful Suzuki-Miyaura coupling of this compound. While traditional catalysts like Pd(PPh₃)₄ can provide good yields, more advanced catalyst systems incorporating bulky phosphine (B1218219) ligands such as dppf or N-heterocyclic carbene ligands like in PEPPSI-IPr often exhibit higher activity, allowing for lower catalyst loadings, milder reaction temperatures, and shorter reaction times. This comparative guide, along with the provided experimental protocols and visualizations, serves as a valuable resource for researchers in the field of organic synthesis and drug discovery to make informed decisions for their specific synthetic challenges.

A Comparative Guide to the Reactivity of 2-Bromooxazole and 5-Bromooxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the oxazole (B20620) core is a privileged motif found in numerous biologically active compounds. Bromooxazoles serve as versatile building blocks, offering a reactive handle for the introduction of molecular diversity through various cross-coupling and metalation reactions. This guide provides an objective comparison of the reactivity of two key isomers, 2-bromooxazole and 5-bromooxazole (B1343016), with a focus on palladium-catalyzed cross-coupling reactions and lithiation/bromine-lithium exchange. The information presented is supported by experimental data to aid in the selection of the appropriate isomer for specific synthetic applications.

Executive Summary

The reactivity of bromooxazoles is dictated by the electronic nature of the oxazole ring and the position of the bromine atom. The C2 position is the most electron-deficient and acidic site in the oxazole ring, rendering this compound more susceptible to nucleophilic attack and facilitating metal-halogen exchange. Conversely, the C5 position is more akin to a typical aryl bromide and is readily activated in palladium-catalyzed cross-coupling reactions. In general, this compound is the preferred substrate for reactions involving initial metalation, while 5-bromooxazole is often more efficiently utilized in direct cross-coupling methodologies.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The relative reactivity of this compound and 5-bromooxazole in these transformations is a critical consideration for synthetic planning.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is one of the most widely used cross-coupling reactions. While both this compound and 5-bromooxazole can participate in this reaction, the 5-bromo isomer generally provides higher yields under standard conditions. The C5-Br bond is more readily activated by the palladium catalyst in the oxidative addition step.

SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
5-Bromooxazole derivative Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
5-Bromooxazole derivative 4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane1101680-90
This compound Aryl/vinyl boronic derivativesPd catalystsNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedModerate (qualitative)[1]

Experimental Protocol: Suzuki-Miyaura Coupling of a 5-Bromooxazole Derivative

To a reaction vessel containing the 5-bromooxazole derivative (1.0 equiv), the arylboronic acid (1.2 equiv), and the appropriate base (e.g., K₃PO₄, 2.0 equiv) is added the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon). Degassed solvent (e.g., toluene/water mixture) is then added, and the reaction mixture is heated to the specified temperature with vigorous stirring. The reaction progress is monitored by an appropriate technique such as TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Reaction Pathway: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L₂) Pd(0)L2->Ar-Pd(II)-Br(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Bromooxazole Bromooxazole (Ar-Br) Bromooxazole->Ar-Pd(II)-Br(L2) Oxidative Addition Arylboronic acid Arylboronic acid (Ar'B(OH)₂) [Ar'B(OH)3]- [Ar'B(OH)₃]⁻ Arylboronic acid->[Ar'B(OH)3]- Base Base Base->[Ar'B(OH)3]- [Ar'B(OH)3]-->Ar-Pd(II)-Ar'(L2) Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stille Coupling

The Stille coupling utilizes an organotin reagent as the coupling partner. Similar to the Suzuki-Miyaura reaction, the reactivity trend generally favors 5-bromooxazole due to the more facile oxidative addition at the C5 position. However, the toxicity of organotin compounds has led to a decrease in the widespread use of this reaction.

SubstrateCoupling PartnerCatalyst (mol%)SolventTemp. (°C)Yield (%)
5-Bromooxazole derivative OrganostannanePd(PPh₃)₄ (5)Toluene110Good (qualitative)
2-Phenyloxazole-4/5-halide PhSn(Bu)₃Not specifiedNot specifiedNot specifiedVaries

Experimental Protocol: Stille Coupling of a 5-Bromooxazole Derivative

In a reaction vessel under an inert atmosphere, the 5-bromooxazole derivative (1.0 equiv), the organostannane reagent (1.1 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) are dissolved in a degassed anhydrous solvent (e.g., toluene). The mixture is heated to the required temperature and stirred for several hours, with the reaction progress monitored by TLC or GC-MS. After completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to isolate the desired product.

Reaction Pathway: Stille Coupling

Stille_Coupling Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L₂) Pd(0)L2->Ar-Pd(II)-Br(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Bromooxazole Bromooxazole (Ar-Br) Bromooxazole->Ar-Pd(II)-Br(L2) Oxidative Addition Organostannane Organostannane (R-SnBu₃) Organostannane->Ar-Pd(II)-R(L2) Transmetalation

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Lithiation and Bromine-Lithium Exchange

The acidity of the protons on the oxazole ring follows the order C2 > C5 > C4. This makes the C2 position particularly susceptible to deprotonation by strong bases, such as organolithium reagents. Consequently, this compound is more prone to undergo bromine-lithium exchange compared to 5-bromooxazole.

SubstrateReagentConditionsOutcome
Oxazole n-BuLi or LDALow temperatureDeprotonation at C2
This compound t-BuLi-80 °C, THFBromine-lithium exchange at C2
5-Bromo-substituted oxazole LDA-70 °C, THFDeprotonation at C2

Experimental Protocol: Bromine-Lithium Exchange of this compound

To a solution of this compound (1.0 equiv) in an anhydrous ethereal solvent (e.g., THF) under an inert atmosphere at low temperature (e.g., -78 °C), a solution of an organolithium reagent (e.g., n-butyllithium, 1.05 equiv) is added dropwise. The reaction mixture is stirred at this temperature for a short period to ensure complete exchange. The resulting 2-lithiooxazole can then be quenched with a suitable electrophile to introduce a new functional group at the C2 position.

Logical Relationship: Lithiation and Functionalization

Lithiation Bromooxazole Bromooxazole Lithiooxazole Lithiooxazole Bromooxazole->Lithiooxazole Bromine-Lithium Exchange Functionalized_Oxazole Functionalized Oxazole Lithiooxazole->Functionalized_Oxazole Electrophilic Quench Organolithium Organolithium Reagent Organolithium->Lithiooxazole Electrophile Electrophile Electrophile->Functionalized_Oxazole

Caption: General workflow for the functionalization of bromooxazoles via bromine-lithium exchange.

Conclusion

The choice between this compound and 5-bromooxazole as a synthetic precursor is highly dependent on the desired transformation. For palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings, 5-bromooxazole is generally the more reactive and higher-yielding substrate. The C5-Br bond is more readily activated in the oxidative addition step of the catalytic cycle.

In contrast, for reactions that proceed via a metal-halogen exchange or deprotonation, This compound is the more reactive isomer. The electron-deficient nature and high acidity of the C2 position facilitate the formation of the 2-lithiooxazole intermediate, which can then be trapped with various electrophiles.

This comparative guide provides a framework for researchers to make informed decisions in the design and execution of synthetic routes involving these valuable bromooxazole building blocks. The provided experimental protocols serve as a starting point for the development of optimized reaction conditions for specific applications.

References

Safety Operating Guide

Proper Disposal of 2-Bromooxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a critical aspect of laboratory safety and environmental protection. 2-Bromooxazole, a halogenated organic compound, requires specific handling and disposal procedures to mitigate potential hazards. This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring compliance with safety regulations and promoting a secure working environment.

Immediate Safety Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. As a halogenated compound, it should be treated as hazardous waste. While a specific Safety Data Sheet (SDS) for this compound was not found, related compounds like Ethyl this compound-4-carboxylate are classified as causing skin, eye, and respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

Waste Segregation and Collection

Proper segregation of chemical waste is paramount to ensure safety and cost-effective disposal.[3][4] Halogenated organic wastes, such as this compound, must be collected separately from non-halogenated organic wastes and other incompatible materials like acids, bases, and heavy metals.[3][5][6]

Step-by-Step Collection Procedure:

  • Select an Appropriate Container: Use a designated, leak-proof container that is compatible with halogenated organic compounds. Polyethylene containers are often recommended.[7] The container must be in good condition, with a secure, tight-fitting lid.[3][8]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label to the container.[3][4] The label must clearly identify the contents as "Halogenated Organic Waste" and specify "this compound." Include the approximate quantity or concentration.

  • Accumulate Waste: Add this compound waste to the container in a chemical fume hood.[3] Keep the container securely closed when not in use.[4]

  • Avoid Overfilling: Leave at least 5% of headspace in the container to allow for thermal expansion.[3]

Storage of Hazardous Waste

Proper storage of this compound waste is essential to prevent accidents and ensure regulatory compliance.

  • Designated Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA).[3]

  • Secondary Containment: The container must be placed in secondary containment, such as a chemically resistant tub, to contain any potential leaks.[3]

  • Segregation: Store the container away from incompatible materials.[7]

  • Environmental Conditions: The storage area should be cool, dry, well-ventilated, and away from direct sunlight and sources of ignition.[1][3]

Disposal Procedures

The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[9] Do not attempt to dispose of this chemical down the drain or by evaporation.[7]

  • Request a Waste Pickup: Once the container is full, arrange for a waste pickup from your institution's Environmental Health and Safety (EHS) department or a certified waste disposal contractor.[3]

  • Documentation: Ensure all required paperwork is completed accurately for the waste manifest.

In the event of a spill, contain the material using an inert absorbent such as vermiculite (B1170534) or sand.[3] Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[3]

Quantitative Data Summary

ParameterGuidelineSource
Waste Segregation Must be segregated from non-halogenated organic waste, acids, bases, and heavy metals.[3][5][6]
Container Headspace Leave at least 5% of the container volume as headspace.[3]
Maximum Accumulation A maximum of 25 gallons of Halogenated Solvent waste may be accumulated in a laboratory (SAA).[4]

Experimental Protocols

Detailed experimental protocols for the neutralization or degradation of this compound for disposal purposes are not widely published. The standard and required procedure is to manage it as hazardous waste through a professional disposal service.[9]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Preparation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A Wear Appropriate PPE B Select & Label Waste Container A->B C Collect this compound Waste in Fume Hood B->C D Securely Close Container C->D Container Full E Store in Designated SAA with Secondary Containment D->E F Segregate from Incompatibles E->F G Request Waste Pickup from EHS/Contractor F->G Ready for Disposal H Complete Waste Manifest G->H I Transfer to Licensed Disposal Facility H->I

Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling 2-Bromooxazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive and potentially hazardous compounds like 2-Bromooxazole. This guide provides immediate, essential safety protocols and logistical information for the proper handling, storage, and disposal of this compound, designed to be your trusted resource for laboratory safety and chemical management.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is classified as a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Strict adherence to recommended personal protective equipment is mandatory to mitigate these risks.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). Double gloving is recommended.[2]To prevent skin contact and absorption.
Eye and Face Protection Chemical safety goggles and a face shield.[3]To protect against splashes and airborne particles that can cause severe eye damage.[1][4]
Skin and Body Protection A flame-resistant lab coat worn over long-sleeved clothing and closed-toe shoes. For larger quantities or potential for splashing, a chemical-resistant apron is advised.[3]To minimize skin exposure.
Respiratory Protection Work should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5]To prevent inhalation of vapors or mists.[1][4]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₃H₂BrNO[1]
Molecular Weight 147.96 g/mol [1]
Appearance Not explicitly stated, but related bromo-compounds are solids or liquids.
Storage Store in an inert atmosphere, in a freezer under -20°C.[6]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize the risk of exposure and accidents.

1. Preparation:

  • Don PPE: Before entering the designated handling area, put on all required PPE as detailed in Table 1.

  • Prepare Fume Hood: Verify that the chemical fume hood is operational and the sash is at the appropriate working height. The work surface should be clean and clear of unnecessary items.

  • Assemble Materials: Gather all necessary equipment, such as glassware, spatulas, and solvents, and place them inside the fume hood.

2. Handling:

  • Weighing: Carefully weigh the desired amount of this compound in a tared container within the fume hood to minimize inhalation risk.

  • Dissolving and Reaction: When dissolving the compound, slowly add the solvent to the solid to prevent splashing. All reactions must be performed within the fume hood.

  • Transferring: Use appropriate tools like a pipette or a funnel to transfer solutions and avoid spills.

3. Cleanup and Disposal:

  • Decontamination: After the experiment, decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable cleaning agent, followed by a water rinse.

  • Waste Segregation: Collect all waste materials, including contaminated gloves, pipette tips, and excess reagents, in a designated hazardous waste container.

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[4][7] Chemical waste generators must adhere to US EPA guidelines (40 CFR 261.3) and consult state and local regulations for complete and accurate classification and disposal.[4]

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed last. Thoroughly wash hands with soap and water after removing all PPE.[2]

Emergency Procedures and First Aid

In the event of an exposure, immediate and appropriate first aid is critical.

Table 3: First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[4][7] Seek immediate medical attention.[8]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[7][9] If skin irritation occurs, get medical advice.[4][7]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[4][7] If you feel unwell, call a POISON CENTER or doctor.[4][7]
Ingestion Do NOT induce vomiting.[8][10] Rinse mouth with water.[4] Seek immediate medical attention.[7][9]

Spill Management Workflow

A clear and practiced spill response plan is essential for laboratory safety.

Spill_Response_Workflow Chemical Spill Response Workflow cluster_Initial_Actions Immediate Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Alert Alert others in the area Evacuate Evacuate the immediate area if necessary Alert->Evacuate Major Spill Assess Assess the spill size and hazard Alert->Assess Minor Spill Report Report the incident to the supervisor Evacuate->Report Contain Contain the spill with absorbent material Assess->Contain Neutralize Neutralize if appropriate (consult SDS) Contain->Neutralize Cleanup Clean up spill using appropriate tools Neutralize->Cleanup Dispose Dispose of waste in a labeled hazardous waste container Cleanup->Dispose Decontaminate Decontaminate the area and affected equipment Dispose->Decontaminate Decontaminate->Report

Caption: A step-by-step workflow for responding to a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.